(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Description
The exact mass of the compound this compound is 218.14305602 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRYPCAUVKVMLZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577691-56-6, 907544-20-1 | |
| Record name | tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties.[1] The strategic introduction of fluorine into this motif has emerged as a powerful tool in medicinal chemistry to modulate a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[1] Specifically, the presence of a fluorine atom can significantly lower the pKa of the piperidine nitrogen, a modification that has been shown to mitigate off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiovascular toxicity.[1]
The target molecule of this guide, (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, is a chiral building block of significant interest. Its specific stereochemistry—a cis relationship between the fluorine at C3 and the amino group at C4—is a key feature in the design of various therapeutic agents, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraines.[2] The synthesis of this molecule with high stereocontrol is a challenging yet critical task for drug development professionals. This guide provides a detailed exploration of robust and scalable synthetic pathways to access this valuable intermediate, focusing on the scientific rationale behind the chosen methodologies.
Retrosynthetic Analysis: Key Strategic Approaches
A retrosynthetic analysis of the target molecule reveals that the primary challenge lies in the stereocontrolled installation of the vicinal fluoroamine functionality on the piperidine core. Two principal strategies have proven effective in addressing this challenge:
-
Asymmetric Hydrogenation: This approach involves the stereoselective reduction of a prochiral fluoroenamide precursor. The chirality is introduced late in the synthesis, leveraging well-established catalytic methods.
-
Dynamic Kinetic Asymmetric Transamination: This biocatalytic method utilizes a transaminase enzyme to convert a prochiral fluorinated ketone into the desired chiral amine with high enantioselectivity.
This guide will delve into both pathways, presenting them as viable and complementary strategies for accessing the target compound.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Asymmetric Hydrogenation of a Fluoroenamide Intermediate
This pathway is a robust method for establishing the desired syn-1,2-amino-fluoropiperidine stereochemistry. The key step is the Ru-catalyzed asymmetric hydrogenation of a specifically designed fluoroenamide precursor.[2]
Workflow Overview
Caption: Asymmetric Hydrogenation Workflow.
Mechanistic Insights & Experimental Choices
1. Synthesis of the Fluoroketone Intermediate: The synthesis begins with the commercially available N-Boc-4-piperidone. Conversion to its trimethylsilyl (TMS) enol ether followed by electrophilic fluorination using a reagent like Selectfluor® affords N-Boc-3-fluoropiperidin-4-one.[3] This sequence is crucial as direct fluorination of the piperidone can lead to regioisomeric mixtures.
2. Formation of the Fluoroenamide Hydrogenation Substrate: The fluoroketone is then transformed into the key fluoroenamide. This involves a sequence of reduction, protection, and elimination steps. A critical insight from developmental studies is the choice of protecting groups to facilitate the formation of the tetrasubstituted enamide, which is essential for achieving high stereoselectivity in the subsequent hydrogenation.[2]
3. The Key Asymmetric Hydrogenation Step: The stereochemistry of the final product is set in this crucial step. A Ruthenium-based catalyst, often in combination with a chiral phosphine ligand, is employed. The choice of ligand is paramount for achieving high enantioselectivity. Mechanistically, the reaction is believed to proceed through the formation of a chiral metal-enamide complex, followed by the delivery of hydrogen from one face of the double bond.[4][5][6] The cis-stereochemistry is a common outcome of such hydrogenations on cyclic systems.[7]
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative example based on literature procedures.[2]
-
Catalyst Preparation: In a glovebox, a pressure vessel is charged with the fluoroenamide substrate (1.0 eq), the Ruthenium catalyst (e.g., [(COD)Ru(2-methylallyl)2]) (0.01 eq), and the chiral ligand (e.g., a Josiphos-type ligand) (0.0105 eq) in degassed solvent (e.g., methanol).
-
Reaction Execution: The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 200 psi). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).
-
Work-up and Purification: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the protected (3S,4R)-4-amino-3-fluoropiperidine derivative.
Pathway 2: Dynamic Kinetic Asymmetric Transamination
This cutting-edge biocatalytic approach offers a more direct and potentially greener alternative for establishing the chiral fluoro-amino center. It relies on the use of an engineered ω-transaminase (ω-TA) to convert the N-Boc-3-fluoropiperidin-4-one into the desired (3S,4R)-amine.[2]
Workflow Overview
Caption: Asymmetric Transamination Workflow.
Mechanistic Insights & Experimental Choices
1. The Power of Biocatalysis: ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (commonly isopropylamine) to a ketone acceptor.[8][9] The reaction proceeds through a "ping-pong" mechanism involving the formation of a Schiff base between the ketone and the PLP cofactor.[10]
2. Dynamic Kinetic Resolution: The process is a dynamic kinetic resolution (DKR) because the starting fluoroketone can epimerize at the C3 position under the reaction conditions (typically basic pH). This allows for the theoretical conversion of 100% of the racemic ketone into a single diastereomer of the product amine.[2][11] The enzyme selectively aminates one enantiomer of the ketone, and the remaining, unreacted enantiomer rapidly epimerizes, re-entering the reaction cycle.
3. Enzyme and Condition Selection: The choice of transaminase is critical and often requires screening of commercially available enzyme kits or the use of engineered enzymes to achieve high conversion and selectivity for the specific substrate.[2] Reaction parameters such as pH, temperature, co-solvent (e.g., DMSO), and the concentration of the amine donor are optimized to maximize enzyme activity and stability, and to drive the reaction equilibrium towards the product.[8]
Experimental Protocol: Dynamic Kinetic Asymmetric Transamination
This protocol is a representative example based on literature procedures.[2]
-
Reaction Setup: A buffered aqueous solution (e.g., borate buffer, pH 10.5) is prepared containing the transaminase enzyme, the cofactor pyridoxal-5'-phosphate (PLP), and the amine donor (e.g., isopropylamine).
-
Substrate Addition: A solution of N-Boc-3-fluoropiperidin-4-one in a co-solvent (e.g., DMSO) is added to the enzyme solution.
-
Reaction Execution: The mixture is incubated at a controlled temperature (e.g., 45 °C) with stirring for a specified period (e.g., 24 hours). The reaction progress is monitored by HPLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by crystallization or chromatography, to yield the enantiomerically pure this compound.
Final Step: Deprotection to Yield the Target Molecule
For pathways that yield an N-benzylated intermediate, a final deprotection step is required to obtain the free primary amine.
Experimental Protocol: Catalytic Transfer Hydrogenolysis
This protocol is based on a literature procedure for the debenzylation of the direct precursor.[2]
-
Reaction Setup: To a solution of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol is added ammonium formate (approx. 5 eq) and 10% Palladium on activated carbon (approx. 20% by weight of the substrate).
-
Reaction Execution: The reaction mixture is heated to a moderate temperature (e.g., 50 °C) for a short duration (e.g., 1 hour).
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the title compound, this compound.
Data Summary and Comparison of Pathways
| Parameter | Asymmetric Hydrogenation Pathway | Dynamic Kinetic Asymmetric Transamination Pathway |
| Key Step | Ru-catalyzed asymmetric hydrogenation of a fluoroenamide | ω-Transaminase-catalyzed DKR of a fluoroketone |
| Stereocontrol | High enantioselectivity (often >95% ee after purification)[2] | Excellent enantioselectivity (>99% ee) and good diastereoselectivity[2] |
| Starting Material | N-Boc-4-piperidone | N-Boc-4-piperidone |
| Number of Steps | Generally longer (involves formation of the enamide) | More convergent |
| Reagents | Transition metal catalysts, chiral ligands, high-pressure hydrogen | Biocatalyst (enzyme), aqueous buffer, isopropylamine |
| Conditions | Often requires elevated pressure and temperature, anhydrous solvents | Mild aqueous conditions (near-ambient temperature and pressure) |
| Scalability | Well-established for large-scale synthesis | Increasingly being implemented on an industrial scale |
| Green Chemistry | Use of heavy metals and organic solvents | Generally considered a greener alternative (aqueous media, biodegradable catalyst) |
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved with high stereocontrol via two primary routes: asymmetric hydrogenation and enzymatic transamination. The choice between these pathways will depend on factors such as available equipment (high-pressure reactors vs. bioreactors), cost of goods (catalyst vs. enzyme), and desired environmental footprint.
The asymmetric hydrogenation route represents a more traditional, yet highly effective and scalable approach, leveraging the power of transition metal catalysis. The dynamic kinetic asymmetric transamination pathway exemplifies the growing importance of biocatalysis in modern pharmaceutical manufacturing, offering a greener, more direct, and often highly selective alternative. As the field of enzyme engineering continues to advance, biocatalytic routes are expected to become increasingly prevalent for the synthesis of complex chiral molecules like the one discussed in this guide. Both methodologies provide drug development professionals with powerful tools to access this critical fluorinated piperidine building block, enabling the discovery and development of next-generation therapeutics.
References
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Brown, J. M., Chaloner, P. A., & Parker, D. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. Advances in Chemistry, 196, 355-373. [Link]
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Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(34), 10663-10679. [Link]
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Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry, 11, 264–270. [Link]
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Koszelewski, D., et al. (2010). Isopropylamine as Amine Donor in Transaminase-Catalyzed Reactions: Better Acceptance through Reaction and Enzyme Engineering. ChemCatChem, 2(7), 734-737. [Link]
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Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
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Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8006-8018. [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
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Landis, C. R., Hilfenhaus, P., & Feldgus, S. (1999). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society, 121(38), 8741-8754. [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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Wikipedia. (n.d.). Transamination. [Link]
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Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. [Link]
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SNS Courseware. (n.d.). General Reactions of Amino acid metabolism. [Link]
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Turner, N. J., et al. (2024). Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. Angewandte Chemie International Edition, e202402584. [Link]
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Gotor-Fernández, V., et al. (2017). Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives. Chemical Communications, 53(75), 10393-10396. [Link]
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Stereoselective synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
An In-Depth Technical Guide to the Stereoselective Synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Introduction: The Significance of a Chiral Fluorinated Scaffold
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, becomes particularly valuable when functionalized with fluorine. This compound represents a critical chiral building block, providing a synthetically accessible entry point to a wide range of complex drug candidates.[1][2][3] Its defined stereochemistry at two adjacent centers—the syn relationship between the C3-fluorine and C4-amine—presents a significant synthetic challenge. Control over this stereochemistry is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles.
This guide provides a detailed exploration of robust and scalable strategies for the stereoselective synthesis of this key intermediate, focusing on the underlying principles, experimental causality, and field-proven protocols. We will delve into two primary strategies that have proven effective: biocatalytic dynamic kinetic transamination and transition-metal-catalyzed asymmetric hydrogenation.
Strategic Overview: Pathways to Stereocontrol
The primary challenge in synthesizing the target molecule lies in the precise installation of the C3-fluoro and C4-amino groups in a syn configuration and with absolute stereocontrol. Two dominant strategies have emerged to address this, both of which cleverly circumvent direct, and often poorly selective, fluorination of a pre-existing chiral amine.
-
The Biocatalytic Approach: This strategy leverages the exquisite selectivity of enzymes. It typically involves the synthesis of a prochiral 3-fluoro-4-oxopiperidine precursor, which is then subjected to a highly stereoselective enzymatic amination. The use of a dynamic kinetic resolution process makes this approach particularly efficient.[4][5]
-
The Asymmetric Hydrogenation Approach: This method relies on the power of transition metal catalysis. A flat, achiral pyridine ring is first converted into a partially reduced, prochiral enamide substrate. A chiral catalyst then directs the addition of hydrogen across the double bond from a specific face, setting both stereocenters simultaneously with high diastereoselectivity and enantioselectivity.[4]
The choice between these pathways often depends on available resources, scale-up requirements, and specific expertise. The biocatalytic route offers the advantages of mild, environmentally friendly conditions and exceptional selectivity, while the asymmetric hydrogenation route provides a powerful, well-established method for creating chiral piperidines.
Part 1: The Biocatalytic Route via Dynamic Kinetic Transamination
This elegant approach builds the chirality using an enzyme, starting from an achiral protected piperidone. The key is a dynamic process where the starting material can racemize in situ, theoretically allowing for a 100% yield of the desired enantiomer.[4]
Workflow for the Biocatalytic Approach
Caption: Workflow for the biocatalytic synthesis of the target molecule.
Step 1: Synthesis of the Prochiral Fluoro-Ketone
The crucial intermediate for the enzymatic step is N-Boc-3-fluoro-4-oxopiperidine. Its synthesis is achieved via electrophilic fluorination of the corresponding silyl enol ether.
-
Rationale: Direct fluorination of the piperidone enolate can lead to mixtures of regioisomers. Conversion to the silyl enol ether provides a defined precursor that reacts cleanly at the C3 position. Selectfluor® is chosen as the electrophilic fluorine source due to its reliability and handling characteristics.[4]
Experimental Protocol: N-Boc-3-fluoro-4-oxopiperidine
-
Enolate Formation & Trapping: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere. Add lithium hexamethyldisilazide (LHMDS) (1.1 equiv, 1.0 M solution in THF) dropwise, maintaining the temperature below -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C. Add chlorotrimethylsilane (TMSCl) (1.2 equiv) and allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude TMS-silyl enol ether, which is used directly in the next step.
-
Fluorination: Dissolve the crude silyl enol ether in acetonitrile (MeCN). Add Selectfluor® (1.2 equiv) portion-wise at room temperature. Stir the reaction for 12-16 hours until complete consumption of the starting material is observed by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-3-fluoro-4-oxopiperidine as a stable solid.
Step 2: Dynamic Kinetic Asymmetric Transamination
This is the key stereochemistry-defining step. A transaminase enzyme, using pyridoxal-5'-phosphate (PLP) as a cofactor and an amine donor like isopropylamine, converts the prochiral ketone into the desired chiral amine.
-
Causality: The process is "dynamic" because the acidic proton at the C2 position (alpha to both the ketone and the fluorine) allows for epimerization under basic conditions (pH > 10).[4] This enables the enzyme to continuously convert the racemate into a single desired stereoisomer, overcoming the 50% yield limit of a standard kinetic resolution. The removal of the acetone byproduct (from isopropylamine) by a nitrogen sweep is critical to prevent the reverse reaction and drive the equilibrium towards the product.[4]
Experimental Protocol: Enzymatic Transamination
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 0.2 M borate buffer, pH 10.5). Add the transaminase enzyme (e.g., a commercially available enzyme from a library like Codexis®, such as ATA-3, at 1 mol%), pyridoxal-5'-phosphate (PLP, 1 g/L), and dimethyl sulfoxide (DMSO, 20 vol%) as a co-solvent.[4]
-
Substrate Addition: Add the N-Boc-3-fluoro-4-oxopiperidine substrate (1.0 equiv) to the enzyme solution.
-
Reaction Execution: Add isopropylamine (1.0 M) as the amine donor. Heat the mixture to 45 °C and maintain for 24 hours. A slow sweep of nitrogen over the reaction headspace is recommended to remove the acetone byproduct.
-
Workup and Purification: After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography to yield the target molecule, this compound.
| Parameter | Optimized Condition | Rationale |
| Enzyme | Transaminase (e.g., ATA-3) | Provides high stereoselectivity for the desired (3S,4R) product. |
| pH | 10.5 | Promotes in-situ epimerization of the ketone for a dynamic process.[4] |
| Amine Donor | Isopropylamine | Acts as the nitrogen source, converting to acetone. |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential for transaminase activity. |
| Temperature | 45 °C | Balances enzyme activity and stability. |
| Byproduct Removal | Nitrogen Sweep | Removes acetone, preventing the reverse reaction and driving equilibrium.[4] |
Table 1: Optimized parameters for the dynamic kinetic transamination.
Part 2: The Asymmetric Hydrogenation Route
This strategy employs a chiral transition metal catalyst to perform a highly stereocontrolled reduction of a prochiral fluoro-enamide, which is synthesized from an inexpensive pyridine starting material.
Workflow for the Asymmetric Hydrogenation Approach
Caption: Workflow for the asymmetric hydrogenation synthesis route.
Step 1: Preparation of the Prochiral Fluoro-Enamide Substrate
The key hydrogenation substrate is prepared in a high-yielding, three-step sequence from 3-fluoro-4-aminopyridine.
-
Rationale: The pyridine ring is too aromatic for direct hydrogenation under typical asymmetric conditions. Therefore, it is first activated by forming a pyridinium salt, which is then selectively reduced with a mild hydride source (NaBH₄) to give the desired tetrahydropyridine (enamide) substrate.[4]
Experimental Protocol: Fluoro-Enamide Synthesis
-
Benzoylation: To a solution of 3-fluoro-4-aminopyridine (1.0 equiv) in a suitable solvent, add benzoyl chloride (1.1 equiv) and a base (e.g., pyridine) and stir until the reaction is complete.
-
Pyridinium Salt Formation: Treat the resulting N-benzoyl derivative with benzyl bromide to activate the pyridine nucleus, forming the corresponding benzyl pyridinium salt.
-
Partial Reduction: Dissolve the pyridinium salt in methanol (MeOH) and cool the solution. Add sodium borohydride (NaBH₄) portion-wise to effect the partial reduction to the desired fluoro-enamide. Purify by crystallization or chromatography.[4]
Step 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
This is the crucial enantioselective and diastereoselective step. A chiral Ruthenium-BIPHEP complex is used to deliver hydrogen across the C=C double bond.
-
Causality: A screen of various metals (Rh, Ru, Ir) revealed that while Rhodium and Ruthenium gave good enantioselectivity, Iridium caused extensive C-F bond cleavage.[4] Ruthenium proved to be the optimal choice, minimizing this undesirable defluorination side reaction. The addition of an acid like HBF₄ is critical; it prevents inhibition of the catalytic cycle by the basic nitrogen atom of the substrate, leading to improved reaction rates and conversions.[4]
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, prepare the active catalyst by stirring (COD)Ru(Me-allyl)₂ (1.0 mol%), a chiral bisphosphine ligand such as BIPHEP (1.05 mol%), and HBF₄·OEt₂ (2.0 mol%) in a degassed solvent (e.g., methanol).[4]
-
Hydrogenation: Place the fluoro-enamide substrate in a high-pressure autoclave. Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.
-
Reaction Execution: Pressurize the autoclave with hydrogen gas (e.g., 200-500 psi) and stir the reaction at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.
-
Workup: After carefully venting the hydrogen, concentrate the reaction mixture. The resulting N-benzoyl protected piperidine can be purified by chromatography.
| Metal/Ligand System | Typical d.r. (syn:anti) | Typical e.e. (%) | Key Consideration |
| Ru / BIPHEP | >20:1 | >95% | Optimal balance of selectivity and minimal defluorination.[4] |
| Rh / Ligand | Good | Good | Can lead to higher levels of C-F bond reduction.[4] |
| Ir / Ligand | N/A | N/A | Promotes extensive C-F bond cleavage.[4] |
Table 2: Comparison of catalyst systems for asymmetric hydrogenation.
Step 3: Final Deprotection and Boc-Protection
The final steps involve removing the benzoyl and benzyl protecting groups and installing the tert-butoxycarbonyl (Boc) group to yield the final product. A one-step hydrogenolysis is often effective.
Experimental Protocol: Final Product Formation
-
Hydrogenolysis: Dissolve the product from the hydrogenation step in a solvent like methanol. Add Pearlman's catalyst (Pd(OH)₂/C) or 10% Pd/C and di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).
-
Reaction: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until all protecting groups are cleaved and the Boc group is installed.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, concentrate the filtrate, and purify by column chromatography or crystallization to obtain pure this compound. An alternative final step involves the debenzylation of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate using palladium on carbon with ammonium formate as the hydrogen source.[6]
Conclusion
The stereoselective synthesis of this compound is a solvable yet challenging task that highlights the power of modern synthetic organic chemistry. Both the biocatalytic dynamic kinetic transamination and the transition-metal-catalyzed asymmetric hydrogenation routes provide viable, scalable, and highly selective methods to obtain this valuable building block. The choice of strategy depends on project-specific requirements, but both pathways demonstrate a sophisticated control over stereochemistry that is essential for the advancement of drug discovery and development. By understanding the causality behind the chosen reagents and conditions, researchers can effectively troubleshoot, optimize, and implement these protocols to access this key fluorinated intermediate.
References
- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
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On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. Available at: [Link]
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Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. Available at: [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
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Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed. Available at: [Link]
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Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available at: [Link]
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The influence introducing chiral center on piperidine ring on hERG selectivity of Akt1 inhibitors. ResearchGate. Available at: [Link]
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Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. Available at: [Link]
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Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. PubMed. Available at: [Link]
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Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Koksch Group - Freie Universität Berlin. Available at: [Link]
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Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. Available at: [Link]
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DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences. Available at: [Link]
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Highly efficient diastereoselective reduction of alpha-fluoroimines. PubMed. Available at: [Link]
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4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. MDPI. Available at: [Link]
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An In-depth Technical Guide to (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Key Building Block for Advanced Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, when combined with fluorine, gives rise to a class of building blocks with exceptional utility in drug discovery. This guide provides an in-depth technical overview of a particularly valuable synthon: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.
This chiral, fluorinated piperidine derivative serves as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of Janus kinase (JAK) inhibitors.[1][2] Its specific stereochemistry and the presence of the fluorine atom are crucial for achieving desired biological activity and a favorable pharmacokinetic profile.[3] This document will detail its physical and chemical properties, provide a comprehensive guide to its synthesis and characterization, and explore its applications in the synthesis of advanced therapeutics.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The following table summarizes its key physical and chemical data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [4] |
| Molecular Weight | 218.27 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| CAS Number | 907544-20-1 | [4] |
| Predicted Boiling Point | 285.6 ± 40.0 °C | [3] |
| Predicted Density | 1.11 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 8.88 ± 0.40 | [3] |
Note: Experimental data for melting point, boiling point, and solubility in common solvents are not widely published. The provided values for boiling point, density, and pKa are predicted based on computational models.
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, rendering the molecule stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions.[6] The fluorine atom at the 3-position and the amino group at the 4-position, with their cis stereochemical relationship, are key features that influence the molecule's conformation and its interactions with biological targets.[7]
Synthesis and Reactivity: A Practical Guide
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and effective method involves the debenzylation of a protected precursor.
Experimental Protocol: Synthesis via Catalytic Hydrogenolysis
This protocol describes the synthesis of the title compound from its N-benzyl protected precursor.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the title compound.
Materials and Reagents:
-
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
-
Ammonium formate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a solution of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 equivalent) in methanol, add ammonium formate (approximately 2.5 equivalents) and 10% Pd/C (approximately 0.3 equivalents by weight).
-
Heat the reaction mixture to 50 °C and stir for 1 hour.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.[8] The product is often obtained in quantitative yield and can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Catalyst: 10% Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis, specifically for the cleavage of N-benzyl groups.
-
Hydrogen Source: Ammonium formate serves as a convenient and safer in situ source of hydrogen compared to using hydrogen gas, a process known as catalytic transfer hydrogenation.
-
Solvent: Methanol is an excellent solvent for both the starting material and the ammonium formate, and it is compatible with the catalytic hydrogenation conditions.
-
Temperature: A moderate temperature of 50 °C is sufficient to drive the reaction to completion in a reasonable timeframe without promoting side reactions.
Reactivity Profile and Stability
The chemical reactivity of this compound is primarily dictated by the three key functional groups: the Boc-protected piperidine nitrogen, the primary amino group, and the fluorine atom.
-
N-Boc Group: The tert-butoxycarbonyl group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the secondary amine.[6]
-
Primary Amino Group: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and arylation, making it a versatile handle for further synthetic modifications.
-
Fluorine Atom: The C-F bond is generally stable. The presence of the electron-withdrawing fluorine atom can influence the pKa of the neighboring amino group.[3]
The compound should be stored in a cool, dry place, protected from light and acidic vapors to prevent degradation.[3]
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
¹H NMR (Proton NMR):
A typical ¹H NMR spectrum in CDCl₃ will show characteristic signals for the tert-butyl group (a singlet around 1.40 ppm), the piperidine ring protons (a series of multiplets), and the proton attached to the fluorine-bearing carbon (a doublet).[8]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom bonded to fluorine will appear as a doublet due to C-F coupling.
-
¹⁹F NMR (Fluorine NMR): ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds and will show a single resonance for the fluorine atom, with coupling to adjacent protons.
Diagram of Key NMR Correlations
Caption: 2D NMR correlations for structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis.
Experimental Protocol: LC-MS Analysis
-
Chromatography:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is preferred due to the basic nature of the amino group.
-
Analysis: The protonated molecule [M+H]⁺ is observed. Tandem MS (MS/MS) experiments on the parent ion will reveal characteristic fragmentation patterns, such as the loss of the Boc group or cleavage of the piperidine ring.
-
Chromatography (HPLC/TLC)
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the compound. A reverse-phase method, as described for LC-MS, can be adapted for this purpose with UV detection. Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring reaction progress, typically using a mobile phase of ethyl acetate and hexanes.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
This compound is a highly sought-after building block in the pharmaceutical industry, primarily for the synthesis of Janus kinase (JAK) inhibitors.[1][2] These enzymes play a crucial role in cell signaling pathways that are implicated in inflammatory and autoimmune diseases.
Diagram of the Role in JAK Inhibitor Synthesis
Caption: Role as a key intermediate in drug synthesis.
One of the most prominent examples of a drug class synthesized using fluorinated piperidine scaffolds is the JAK inhibitors, such as tofacitinib.[2][9] While the direct synthesis of tofacitinib may utilize a methylated version of this specific intermediate, the underlying synthetic strategy and the importance of the fluorinated piperidine core are directly relevant. The (3S,4R) stereochemistry and the fluorine atom are often critical for potent and selective inhibition of the target kinase.
The strategic incorporation of this building block allows for the precise installation of a key pharmacophoric element, leading to the development of novel therapeutics with improved efficacy and safety profiles.
Conclusion: An Indispensable Tool for Modern Drug Discovery
This compound stands out as a premier building block for the synthesis of advanced pharmaceutical agents. Its unique combination of a chiral piperidine scaffold, a strategically placed fluorine atom, and orthogonal protecting groups provides medicinal chemists with a powerful tool to access novel chemical space and develop innovative therapies. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the ongoing quest for new and improved medicines.
References
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Spectroscopic data for (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (NMR, MS, IR)
An In-Depth Technical Guide to the Spectroscopic Characterization of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Introduction
This compound (CAS No: 907544-20-1) is a chiral, fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its rigidified conformational structure, influenced by the stereospecific placement of the fluorine atom, makes it a valuable building block for synthesizing novel therapeutics.[3][4] The introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making precise structural confirmation paramount.
This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous characterization of this compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering not just data, but the strategic reasoning behind the experimental protocols and the interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to verify the structure and purity of this and similar complex molecules.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural verification, with particular attention paid to the diastereotopic relationships and through-bond scalar couplings involving the fluorine atom.
Expertise & Causality: The Rationale for Multi-Nuclear NMR
A simple ¹H NMR spectrum is insufficient for a molecule of this complexity. The presence of a chiral center and the fluorine substituent necessitates a multi-pronged NMR approach:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, integration (proton count), and multiplicity (neighboring protons). Crucially, the coupling between protons and the adjacent fluorine atom (²J-H,F and ³J-H,F) provides definitive proof of the fluorine's location and stereochemistry.
-
¹³C NMR: Determines the number of unique carbon environments and their hybridization state. The large one-bond carbon-fluorine coupling constant (¹J-C,F) is a key diagnostic marker for the carbon directly attached to the fluorine atom.
-
¹⁹F NMR: As fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique.[5] It provides the chemical shift of the fluorine atom and, through heteronuclear correlation experiments (like H-F COSY), confirms its connectivity within the molecule.
Experimental Protocol: NMR Analysis
The following protocol outlines a robust method for acquiring high-quality NMR data for the title compound.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6] c. Ensure the sample is fully dissolved; vortex the tube gently if necessary. The presence of solid particles will degrade the spectral quality.
2. Data Acquisition: a. The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[7] b. Acquire a standard ¹H NMR spectrum. c. Acquire a ¹H-decoupled ¹³C NMR spectrum. d. Acquire a ¹H-decoupled ¹⁹F NMR spectrum. Using a deuterium lock is recommended to ensure field stability for accurate referencing.[8] e. Optional but Recommended: Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.
Caption: Diagram 1: NMR Analysis Workflow.
Data Summary and Interpretation
The following table summarizes the reported ¹H NMR data and provides expected characteristics for ¹³C and ¹⁹F NMR based on the known structure.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Expected Features |
| ¹H | 1.40 | Singlet (s) | 9H | tert-Butyl group, -C(CH₃)₃ |
| 1.88 | Multiplet (m) | 2H | Piperidine ring protons | |
| 3.01 | Multiplet (m) | 2H | Piperidine ring protons | |
| 3.55 | Multiplet (m) | 2H | Piperidine ring protons | |
| 3.77 | Multiplet (m) | 1H | Piperidine ring proton (likely CH-N) | |
| 4.66 | Doublet (d) | 1H | Piperidine ring proton (likely CH-F) | |
| ¹³C | Expected ~28 | Singlet | 3C | tert-Butyl methyl carbons |
| Expected ~80 | Singlet | 1C | tert-Butyl quaternary carbon | |
| Expected ~30-50 | Multiple Signals | 3C | Piperidine -CH₂- carbons | |
| Expected ~50-60 | Doublet (²J-C,F) | 1C | Piperidine CH-N carbon | |
| Expected ~85-95 | Doublet (¹J-C,F ≈ 180-200 Hz) | 1C | Piperidine CH-F carbon | |
| Expected ~155 | Singlet | 1C | Carbamate C=O carbon | |
| ¹⁹F | Expected ~ -180 to -200 | Multiplet | 1F | Single fluorine environment, coupled to adjacent protons |
(¹H NMR data sourced from ChemicalBook.[6])
Chapter 2: Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight and elemental formula of a compound. For this molecule, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it typically produces the protonated molecular ion with minimal fragmentation, providing clear confirmation of the parent mass.[9]
Expertise & Causality: The Choice of ESI-MS
Electrospray Ionization (ESI) is the method of choice for this analysis.[9] The presence of a basic amino group makes the molecule readily susceptible to protonation in the positive ion mode, forming a stable [M+H]⁺ ion. This avoids the extensive fragmentation often seen with harder ionization techniques like Electron Ionization (EI), which could complicate the interpretation.[10] High-resolution mass spectrometry (HRMS) would further allow for the confirmation of the elemental composition by providing a highly accurate mass measurement.
Experimental Protocol: ESI-MS Analysis
This protocol ensures a clean and concentrated sample suitable for ESI-MS.
1. Sample Preparation: a. Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[11] b. Perform a serial dilution of the stock solution. Take 10 µL of the stock and dilute it with 1 mL of methanol or acetonitrile to achieve a final concentration of ~10 µg/mL.[12] Overly concentrated samples can cause signal suppression and contaminate the instrument.[11] c. The sample must be free of non-volatile salts (e.g., phosphates, sodium chloride) as they are incompatible with ESI. If necessary, use volatile additives like formic acid (<0.1%) to promote ionization. d. Filter the final solution through a 0.2 µm syringe filter to remove any particulates that could block the instrument's fluidics.[12] e. Transfer the filtered solution to a standard 2 mL mass spectrometry vial.[12]
2. Data Acquisition: a. Introduce the sample into the ESI-MS system via direct infusion or coupled with a liquid chromatography (LC) system. b. Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺. c. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
Caption: Diagram 2: ESI-MS Analysis Workflow.
Data Summary and Interpretation
The primary goal is to identify the ion corresponding to the protonated molecule.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₉FN₂O₂ |
| Molecular Weight (Monoisotopic) | 218.14 Da |
| Ionization Mode | ESI Positive |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 219.15 |
Chapter 3: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, a characteristic "fingerprint" of the molecule can be obtained.
Expertise & Causality: The Choice of ATR-FTIR
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the most convenient sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy.[13] It requires minimal to no sample preparation—eliminating the need for grinding KBr pellets—and provides high-quality spectra by simply placing the sample in contact with an ATR crystal (often diamond or zinc selenide).[13][14][15] The technique measures an evanescent wave that penetrates a shallow depth into the sample, making it ideal for strongly absorbing solid materials.[16]
Experimental Protocol: ATR-FTIR Analysis
This protocol is straightforward and requires only a small amount of sample.
1. Background Collection: a. Ensure the ATR crystal is clean by wiping it with a soft tissue lightly moistened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely. b. With the clean, empty crystal, collect a background spectrum. This step is crucial as it subtracts the spectral contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[15]
2. Sample Analysis: a. Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[14][15] b. Lower the press arm and apply consistent pressure to ensure optimal contact between the solid sample and the crystal surface.[13][17] c. Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
3. Cleanup: a. Retract the press arm and carefully remove the sample. b. Clean the crystal surface as described in step 1a.
Caption: Diagram 3: ATR-FTIR Analysis Workflow.
Data Summary and Interpretation
While a specific spectrum is not publicly available, the expected absorption bands can be predicted based on the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2980 - 2850 | C-H stretch | Alkanes (Piperidine ring, tert-Butyl) |
| 1700 - 1670 | C=O stretch | Carbamate (-O-C=O) |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1250 - 1020 | C-N stretch | Amine / Carbamate |
| 1170 - 1140 | C-O stretch | Carbamate |
| 1100 - 1000 | C-F stretch | Alkyl Fluoride |
The presence of strong bands in these regions would provide corroborating evidence for the compound's structure.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural and stereochemical information, Mass Spectrometry confirms the molecular weight and elemental formula, and Infrared Spectroscopy verifies the presence of key functional groups. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently establish the identity, purity, and structure of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.
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An In-Depth Technical Guide to tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS Number: 907544-20-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Building Block of Strategic Importance in Medicinal Chemistry
tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, registered under CAS number 907544-20-1, is a synthetically versatile chiral building block that has garnered significant interest in the field of drug discovery and development. Its rigid piperidine scaffold, combined with the strategic placement of a fluorine atom and an amino group with defined stereochemistry, offers a unique combination of physicochemical and structural features. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in the design of novel therapeutics. The incorporation of a fluorine atom can modulate basicity, lipophilicity, and metabolic stability, making this compound a valuable asset in the medicinal chemist's toolbox.[1]
Molecular Structure and Chemical Properties
The structure of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is characterized by a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group, and at the 3- and 4-positions with a fluorine atom and an amino group, respectively. The (3S,4R) stereochemistry dictates a cis relationship between the fluorine and amino substituents.
Structural Diagram:
Caption: 2D structure of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 907544-20-1 | [2][3] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2][3] |
| Molecular Weight | 218.27 g/mol | [2][3] |
| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | [3] |
| Appearance | Colorless to off-white solid-liquid mixture | [4] |
| Boiling Point (Predicted) | 285.6 ± 40.0 °C | [5] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 8.88 ± 0.40 | [5] |
| Storage | 2-8°C, protect from light | [5] |
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.40 (s, 9H, C(CH₃)₃), 1.88 (m, 2H, piperidine CH₂), 3.01 (m, 2H, piperidine CH₂), 3.55 (m, 2H, piperidine CH₂), 3.77 (m, 1H, CH-N), 4.66 (d, 1H, CH-F).[2]
-
¹³C NMR: Expected signals would correspond to the tert-butyl group, the piperidine ring carbons (with splitting due to the fluorine atom), and the carbonyl carbon of the Boc group.
-
Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be at m/z 219.15.
Synthesis
A common synthetic route to tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate involves the debenzylation of a protected precursor.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is based on a reported method for the debenzylation of a corresponding N-benzyl protected precursor.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1 equivalent) in methanol, add ammonium formate (approximately 2.5 equivalents) and 10% palladium on activated carbon (Pd/C) (approximately 0.3 equivalents by weight).[2]
-
Reaction: Heat the reaction mixture to 50°C and stir for 1 hour.[2]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.[2]
Applications in Drug Discovery
The unique structural and electronic properties of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate make it a valuable intermediate in the synthesis of various biologically active molecules. The fluorinated piperidine motif is prevalent in many pharmaceuticals.[1]
Janus Kinase (JAK) Inhibitors
One of the key applications of this building block is in the development of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases. The 4-amino-3-fluoropiperidine moiety can be incorporated into molecules designed to bind to the ATP-binding site of JAKs, with the fluorine atom often contributing to enhanced binding affinity and improved pharmacokinetic properties.
Signaling Pathway Diagram:
Caption: Simplified JAK-STAT signaling pathway.
Other Potential Applications
The versatility of the 4-amino-3-fluoropiperidine scaffold suggests its potential use in the synthesis of a wide range of other therapeutic agents, including but not limited to:
-
Antifungal Agents: Derivatives of 4-aminopiperidines have been investigated as novel antifungal agents.
-
Neurological Drugs: The piperidine ring is a common motif in centrally acting agents.
-
Antiviral Compounds: The specific stereochemistry and functional groups may be amenable to the design of targeted antiviral therapies.
Safety and Handling
As with all chemical reagents, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is a chiral building block with significant potential in medicinal chemistry. Its unique structural features, including the stereochemically defined fluorine and amino groups on a piperidine core, make it an attractive starting material for the synthesis of complex and biologically active molecules. As research into targeted therapies continues to expand, the utility of such specialized chemical tools is expected to grow, further solidifying the importance of this compound in the drug discovery landscape.
References
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PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
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LookChem. (n.d.). Cas 907544-20-1,tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analysis of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine
Abstract
(3S,4R)-1-Boc-3-fluoropiperidin-4-amine is a chiral, fluorinated piperidine derivative that has emerged as a highly valuable building block in modern medicinal chemistry. Its unique stereochemical and electronic properties, conferred by the cis-relationship of the fluorine and amine substituents, make it a powerful tool for introducing conformational rigidity and modulating physicochemical properties in drug candidates. This technical guide provides a comprehensive structural analysis of this molecule, synthesizing data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We delve into the causality behind its conformational preferences, detailing the stereoelectronic effects of the fluorine atom. This document serves as a practical resource for researchers, offering detailed experimental protocols and data interpretation strategies to unequivocally confirm the structure and stereochemistry of this critical synthetic intermediate.
Introduction: The Strategic Imperative of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals, prized for its three-dimensional structure and its ability to engage with biological targets. However, the inherent flexibility of the piperidine ring can be a double-edged sword, often leading to challenges in achieving high binding affinity and selectivity. The strategic incorporation of fluorine has become a cornerstone of modern drug design to address these challenges.[1][2][3]
Fluorine, being the most electronegative element, exerts powerful effects on a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking metabolically labile C-H sites, thereby enhancing a drug's half-life.[4][5]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the amine in our title compound, which can fine-tune solubility and receptor interactions at physiological pH.[2][5]
-
Conformational Control: Fluorine's stereoelectronic properties, including hyperconjugation and gauche effects, can enforce specific ring conformations, effectively locking the molecule into a bioactive shape to improve potency.[1][6][7]
(3S,4R)-1-Boc-3-fluoropiperidin-4-amine, with its defined stereochemistry and orthogonal protecting groups (Boc and the primary amine), is an exemplary building block that leverages these principles. Understanding its intrinsic structural and conformational landscape is paramount for its effective application in drug discovery programs.
Conformational Analysis: The Axial Fluorine Preference
The conformational behavior of the piperidine ring is dominated by two low-energy chair conformations that are in rapid equilibrium. For a substituted piperidine, the substituents can occupy either an axial or equatorial position. In the case of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, the cis-stereochemistry dictates that the C3-fluorine and C4-amine groups are on the same face of the ring.
Contrary to what simple sterics might suggest, fluorinated piperidines often exhibit a preference for the fluorine atom to occupy the more sterically hindered axial position.[6][7][8] This phenomenon is attributed to stabilizing stereoelectronic interactions:
-
Hyperconjugation: A key interaction is the donation of electron density from an axial C-H bond's sigma orbital (σ) into the antibonding orbital (σ) of the adjacent, anti-periplanar C-F bond (σC-H → σC-F). This interaction stabilizes the conformer with the axial fluorine.
-
Dipole Minimization: In polar solvents, the conformation that minimizes the overall molecular dipole moment is often favored, which can contribute to the stability of the axial-fluorine conformer.[6][7]
For (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, this leads to a conformational equilibrium that strongly favors the chair form where the fluorine is axial and the amine is equatorial. This pre-organized conformation is a critical design element for medicinal chemists.
Spectroscopic Characterization: An Integrated Approach
Unequivocal structural confirmation requires a combination of spectroscopic techniques. The data presented in the following tables are based on reported values for this molecule and closely related analogs, providing a reliable benchmark for analysis.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed stereochemical and conformational features of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine. The coupling constants (³J), particularly between H-H and H-F, are diagnostic of the dihedral angles and thus the axial/equatorial positions of the substituents.
Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Nucleus | Atom Position | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
|---|---|---|---|---|---|
| ¹H | H3 | 4.60 - 4.75 | dm | J(H,F) ≈ 48 | Proton geminal to fluorine, split into a doublet by the large 2J(H,F) coupling. |
| ¹H | H4 | 3.00 - 3.15 | m | - | Proton geminal to the amine group, shifted downfield. |
| ¹H | H2, H6 (axial) | 2.95 - 3.10 | m | - | Protons adjacent to the nitrogen, deshielded by the Boc group. |
| ¹H | H2, H6 (equatorial) | 3.70 - 3.90 | m | - | Protons adjacent to the nitrogen, experience further deshielding. |
| ¹H | H5 (axial) | 1.40 - 1.55 | m | - | Upfield aliphatic proton. |
| ¹H | H5 (equatorial) | 1.85 - 2.00 | m | - | Downfield shifted due to steric interactions. |
| ¹H | Boc (CH₃) | 1.40 - 1.50 | s | - | Characteristic singlet for the 9 equivalent protons of the tert-butyl group. |
| ¹H | NH₂ | 1.50 - 1.70 | br s | - | Broad singlet for the amine protons; position is concentration and solvent dependent. |
| ¹⁹F | F3 | -180 to -195 | ddd | J(F,H3) ≈ 48, J(F,H4) ≈ 25-30, J(F,H2ax) ≈ 20-25 | Complex multiplet due to couplings with vicinal protons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this compound and provides a clean spectral window.
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: Integrate all signals to confirm proton counts. Analyze the multiplicity and coupling constants of the ring protons, especially H3 and H4, to confirm the cis- and axial/equatorial arrangement. A large ³J(H,H) value (~10-13 Hz) is indicative of an axial-axial relationship, while smaller values (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
¹⁹F NMR Analysis: The chemical shift and coupling pattern in the ¹⁹F spectrum provides definitive proof of the fluorine's environment.
-
2D NMR Analysis: Use COSY to establish H-H connectivity around the ring. Use HSQC to correlate each proton signal to its directly attached carbon, confirming carbon assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Table 2: Key IR Absorption Frequencies (KBr Pellet)
| Frequency Range (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
|---|---|---|---|
| 3300 - 3400 | Primary Amine (N-H) | Symmetric & Asymmetric Stretch | Medium |
| 2850 - 2980 | C-H (Aliphatic & Boc) | Stretch | Strong |
| 1680 - 1700 | Carbamate (C=O) | Stretch | Strong |
| 1580 - 1650 | N-H (Amine) | Scissoring (Bend) | Medium |
| 1160 - 1250 | C-N & C-O | Stretch | Strong |
| 1050 - 1150 | C-F | Stretch | Strong |
Rationale: The presence of two distinct peaks in the 3300-3400 cm⁻¹ region is characteristic of a primary amine (NH₂).[10] The very strong absorption around 1690 cm⁻¹ is a definitive indicator of the Boc protecting group's carbonyl stretch.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an exact mass, which confirms the molecular formula.
Table 3: High-Resolution Mass Spectrometry Data (ESI+)
| Ion Formula | Description | Calculated [M+H]⁺ (m/z) |
|---|
| [C₁₀H₂₀FN₂O₂]⁺ | Protonated molecular ion | 219.1452 |
Fragmentation Insight: In tandem MS (MS/MS), a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion is expected, providing further structural validation.
Workflow for Structural Elucidation
The confirmation of the structure of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine is a systematic process where each piece of data corroborates the others.
Conclusion: An Integrated Structural Portrait
The collective evidence from NMR, IR, and mass spectrometry provides an unambiguous structural confirmation of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine. The NMR data, in particular, not only confirms the atom connectivity and cis-stereochemistry but also reveals the molecule's strong preference for a chair conformation with an axial fluorine and an equatorial amine. This defined three-dimensional architecture is the primary reason for its utility in medicinal chemistry. By providing a conformationally constrained and functionally versatile scaffold, it enables the design of highly specific and potent ligands for a wide range of biological targets. This guide provides the foundational analytical framework for researchers to confidently utilize this powerful molecular building block in their drug discovery endeavors.
References
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- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
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- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
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- Smith, A. D., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.
- ResearchGate. (2025). ChemInform Abstract: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry.
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Conformational Analysis of Fluorinated Piperidines: A Guide to Stereoelectronic Control in Drug Design
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as basicity, metabolic stability, and lipophilicity.[1][2][3] However, the most profound impact of fluorination often lies in its ability to dictate the three-dimensional conformation of the piperidine ring, thereby influencing binding affinity and pharmacological activity. This guide provides an in-depth exploration of the principles and techniques governing the conformational analysis of fluorinated piperidines. We will dissect the underlying stereoelectronic forces, detail robust experimental and computational workflows, and offer field-proven insights to empower researchers in the rational design of next-generation therapeutics.
The ‘Fluorine Gauche Effect’: Beyond Simple Sterics
In classical cyclohexane chemistry, substituents typically favor the sterically less hindered equatorial position. However, fluorinated piperidines frequently defy this rule, exhibiting a pronounced preference for the axial orientation. This phenomenon is not driven by sterics but by a complex interplay of stereoelectronic effects, which collectively can be termed the 'fluorine gauche effect'.[4][5] Understanding these forces is paramount to predicting and engineering molecular conformation.
The primary contributors to the axial preference are:
-
Hyperconjugation: The dominant stabilizing force is often hyperconjugation, an interaction involving the donation of electron density from an anti-periplanar C-H bonding orbital (σ) into the low-lying C-F anti-bonding orbital (σ).[1][4][6] This σC-H → σC-F interaction is maximized when the fluorine atom is in the axial position, providing multiple gauche interactions with vicinal C-H bonds.
-
Charge-Dipole Interactions: In protonated piperidinium salts, a powerful electrostatic attraction arises between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on the axial fluorine atom.[1][6][7] This C–F···H–N⁺ interaction can significantly stabilize the axial conformer, often by several kcal/mol.[6]
-
Dipole Minimization: The alignment of bond dipoles also plays a role. The axial conformation can, in some cases, lead to a lower overall molecular dipole moment compared to the equatorial conformer, which is favorable in less polar environments.[1][8]
It is the summation of these subtle, often counterintuitive, electronic effects that governs the conformational landscape.
Core Analytical Methodologies: A Dual-Pronged Approach
NMR Spectroscopy: The Experimental Arbiter
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the conformational equilibrium in solution.[1][4][9] The key is to leverage the unique properties of the ¹⁹F nucleus.
Core Causality: The magnitude of the three-bond scalar coupling constant between fluorine and vicinal protons (³JH,F) is dihedral angle-dependent, as described by a Karplus-type relationship. A large coupling constant (~30-45 Hz) is indicative of an anti-periplanar (180°) relationship, which unequivocally points to an axial fluorine. Conversely, a small coupling (~5-15 Hz) suggests a gauche relationship, consistent with an equatorial fluorine.[1]
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O). The choice of solvent is critical, as polarity can influence the conformational equilibrium.[1][4]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and assign proton signals.
-
Acquire a ¹⁹F NMR spectrum (or a ¹H spectrum with ¹⁹F decoupling) to identify the fluorine chemical shift.
-
Crucially, acquire a high-resolution, ¹⁹F-coupled ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure the H-F coupling constants.
-
-
Spectral Analysis:
-
Identify the proton signal corresponding to the geminal proton on the fluorine-bearing carbon (H-C-F).
-
Measure the large vicinal coupling constants (³J) between the fluorine atom and the protons on the adjacent carbons.
-
Interpretation:
-
Large ³JH,F values (~30-45 Hz) for couplings to axial protons on adjacent carbons confirm an axial orientation of the fluorine atom.
-
Small ³JH,F values (~5-15 Hz) for couplings to both axial and equatorial protons on adjacent carbons indicate an equatorial fluorine atom.
-
-
-
Self-Validation: Corroborate the assignment by examining other coupling constants and through-space correlations using 2D NMR experiments like NOESY or HOESY, which can provide internuclear distance information.[10]
Computational Chemistry: The In Silico Validation
Density Functional Theory (DFT) calculations provide invaluable insight into the relative energies of different conformers and help rationalize the experimental findings.[1][4]
Core Causality: By accurately modeling the electronic structure of the molecule, DFT can quantify the energetic contributions of hyperconjugation, electrostatic forces, and steric repulsion. This allows for the calculation of the relative free energies (ΔG) of the axial and equatorial conformers, providing a theoretical prediction of the equilibrium population.
-
Conformer Generation: Build the initial 3D structures for both the axial and equatorial chair conformers of the fluorinated piperidine using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory. A common and reliable choice is the M06-2X functional with a large basis set such as def2-QZVPP.[1][4]
-
Solvent Modeling: Since experiments are run in solution, incorporate the solvent effect using a Polarizable Continuum Model (PCM).[1][4] This is critical as solvent polarity can dramatically shift the equilibrium by preferentially stabilizing the conformer with the larger dipole moment.[1]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energies and thermal corrections needed to compute the Gibbs free energy.
-
Energy Analysis:
-
Calculate the Gibbs free energy (G) for both the axial and equatorial conformers.
-
Determine the relative free energy: ΔG = Gequatorial - Gaxial.
-
Interpretation:
-
A positive ΔG indicates that the axial conformer is more stable.
-
A negative ΔG indicates that the equatorial conformer is more stable.
-
-
-
Self-Validation: The computed ΔG should be in qualitative (and often semi-quantitative) agreement with the conformer populations observed experimentally by NMR. Discrepancies may suggest that the computational model needs refinement (e.g., explicit solvent molecules) or that an unusual electronic effect is at play.
Data Synthesis: Quantifying Conformational Preferences
A systematic survey of fluorinated piperidines reveals clear trends that can guide molecular design. The substitution pattern on the ring and the nature of the nitrogen substituent are critical determinants of the final conformational outcome.
| Compound/Derivative | Position of F | N-Substituent | Dominant Conformer (in polar solvent) | Approx. ΔG (kcal/mol) (ax-eq) | Key Stabilizing Interaction |
| 3-Fluoropiperidine[1][11] | 3 | H | Axial | +1.0 to +3.0 | Hyperconjugation |
| 3-Fluoropiperidinium[1][11] | 3 | H₂⁺ | Axial | > +5.0 | Charge-Dipole (C-F···H-N⁺) |
| 4-Fluoropiperidine[1] | 4 | H | Equatorial | ~ -0.4 | Gauche effect less dominant |
| 4-Fluoropiperidinium[1] | 4 | H₂⁺ | Equatorial | ~ -1.7 | Solvation of larger dipole moment |
| N-Acyl-3,5-difluoropiperidine[1] | 3, 5 | Acyl | Equatorial | Varies | Dipole-dipole repulsion |
| N-Acyl-3,5-difluoropiperidine (polar solvent)[1] | 3, 5 | Acyl | Axial | Varies | Solvation effects can invert preference |
Table 1: Summary of conformational preferences for representative fluorinated piperidines. ΔG values are illustrative and depend strongly on the specific derivative and solvent conditions.[1][4][8]
Conclusion for the Practitioner
The conformational analysis of fluorinated piperidines is not a purely academic exercise; it is a critical component of rational drug design. The preference for the axial C-F bond is a powerful design element that can be exploited to pre-organize a molecule into its bioactive conformation, thereby enhancing potency and selectivity.[12]
Key Takeaways for Drug Developers:
-
Don't Assume Equatorial: Unlike alkyl groups, fluorine at the 3-position of a piperidine ring will likely prefer an axial orientation, especially upon protonation.
-
Leverage the N⁺-H Bond: The C-F···H-N⁺ interaction is a powerful conformational lock. For targets where the protonated amine is key for binding, a 3-fluoro substituent can be a highly effective strategy.
-
Solvent Matters: The conformational equilibrium can be highly sensitive to the environment.[1][4] Consider this when comparing in vitro assay data with structural biology or computational models.
-
Use the Dual-Pronged Approach: Always validate computational hypotheses with experimental NMR data. The measurement of ³JH,F coupling constants is a direct and unambiguous method for determining conformation in solution.
By mastering the principles and methodologies outlined in this guide, researchers can move beyond serendipity and utilize fluorine as a precise tool to sculpt the three-dimensional architecture of piperidine-containing drug candidates, accelerating the discovery of safer and more effective medicines.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Le Roch, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(2), 1599–1610. [Link]
-
Le Roch, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
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The Strategic Incorporation of Fluorinated Piperidines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of small-molecule drugs.[1][2] Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and pharmacokinetic profiles. The introduction of fluorine, an element with unique and powerful electronic properties, into the piperidine ring has emerged as a transformative strategy in drug design.[3][4][5][6] This technical guide provides an in-depth exploration of the multifaceted roles of fluorinated piperidine derivatives in drug discovery. We will dissect the profound influence of fluorine on the physicochemical and pharmacological properties of these scaffolds, including basicity (pKa) modulation, conformational control, metabolic stability, and membrane permeability. Furthermore, this guide will detail contemporary synthetic methodologies for accessing these valuable building blocks and present case studies that underscore their successful application in therapeutic agent development.
The Power of Fluorine in Medicinal Chemistry: A Primer
Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom, allowing it to act as a bioisostere of hydrogen.[4][7][8] This unique combination of properties allows for the fine-tuning of a molecule's characteristics without significant steric perturbation.[4] Key effects of fluorine incorporation in a drug candidate include:
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can significantly alter the acidity and basicity of nearby functional groups, as well as influence lipophilicity and membrane permeability.[3][9][10]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3][5][11] Replacing metabolically vulnerable C-H bonds with C-F bonds is a well-established strategy to increase a drug's half-life.[3][4][12]
-
Improved Binding Affinity and Selectivity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and selectivity.[4][6]
-
Conformational Control: The introduction of fluorine can create strong conformational preferences in flexible molecules, "locking" them into a bioactive conformation.[3][13][14]
The Fluorinated Piperidine Scaffold: A Synergy of Properties
The combination of the versatile piperidine ring and the unique properties of fluorine creates a powerful toolkit for medicinal chemists. The strategic placement of fluorine on the piperidine ring can lead to significant improvements in a drug candidate's profile.
pKa Modulation: A Key to Unlocking Favorable Pharmacokinetics
The basicity of the piperidine nitrogen is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects such as hERG channel inhibition.[15] Fluorine's inductive effect provides a predictable means to lower the pKa of the piperidine nitrogen.[16][17][18][19]
This reduction in basicity can be highly advantageous. For instance, in the development of 5-HT1D receptor ligands, fluorination of the piperidine ring led to a significant decrease in pKa, which in turn dramatically improved oral absorption.[18][19] Similarly, for a kinesin spindle protein (KSP) inhibitor, modulating the piperidine pKa by introducing a fluorine atom resulted in improved efficacy and reduced P-glycoprotein (P-gp) efflux.[15]
Table 1: Effect of Fluorination on the pKa of Piperidine Derivatives
| Compound | Position of Fluorine | pKa | Reference |
| Piperidine | N/A | 11.12 | [16] |
| 3-Fluoropiperidine | 3 | 9.30 | [16] |
| 4,4-Difluoropiperidine | 4,4 | 8.76 | [16] |
| 3,3-Difluoropiperidine | 3,3 | 7.64 | [16] |
Calculated pKa values demonstrate the significant decrease in basicity upon fluorination.[16]
Conformational Control: The Axial Fluorine Preference
A fascinating and highly useful feature of fluorinated piperidines is the strong preference for the fluorine atom to occupy an axial position, particularly in protonated species.[13][14][20][21][22] This counterintuitive preference, often overriding steric considerations, is attributed to stabilizing hyperconjugative and electrostatic interactions.[14][21][23]
This axial preference can be exploited to pre-organize a molecule into its bioactive conformation, thereby enhancing its binding affinity for the target protein. For example, in the design of serotonin reuptake inhibitors, β-fluoropiperidines were shown to stabilize the bioactive conformation, leading to improved potency.[3]
Figure 1: Conformational preference of 3-fluoropiperidinium.
Enhancing Metabolic Stability and CNS Penetration
The strategic placement of fluorine can effectively block sites of metabolic oxidation.[3] For instance, the 5-Fluoropiperidin-3-ol scaffold is of interest because the electronegativity of fluorine can shield adjacent positions from metabolic attack by cytochrome P450 enzymes.[12]
Furthermore, fluorination can increase lipophilicity, which often enhances a molecule's ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system (CNS).[5][24] The para-trifluoromethyl group in fluoxetine, for example, increases lipophilicity and CNS penetration.[3]
Synthetic Strategies for Accessing Fluorinated Piperidines
The growing importance of fluorinated piperidines has spurred the development of numerous synthetic methodologies. While traditional electrophilic and nucleophilic fluorination methods are still employed, newer, more efficient, and stereoselective strategies have emerged.[1][25]
Hydrogenation of Fluorinated Pyridines
A robust and increasingly popular method for synthesizing fluorinated piperidines is the hydrogenation of readily available fluorinated pyridine precursors.[1][2][26] This approach allows for the creation of a wide range of substituted fluorinated piperidines. Recent advancements have focused on achieving high diastereoselectivity, often yielding all-cis products.[2][27]
Figure 2: General workflow for hydrogenation of fluoropyridines.
Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Fluoropyridine [1][26]
-
Reaction Setup: To a pressure-resistant vial, add the fluoropyridine substrate (1.0 mmol), 10% Palladium on Carbon (Pd/C) (5 mol%), and a suitable solvent (e.g., methanol, 5 mL).
-
Acid Additive: Add a Brønsted acid such as hydrochloric acid (1.1 equivalents) to facilitate the reaction.
-
Hydrogenation: Seal the vial and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 bar) and stir at room temperature for 12-24 hours.
-
Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization to yield the desired fluorinated piperidine.
Stereoselective and Asymmetric Syntheses
Controlling the stereochemistry of fluorinated piperidines is crucial for their application in drug discovery. Several stereoselective and enantioselective methods have been developed.
-
Diastereoselective Synthesis: Electrophilic fluorination of cyclic enamines followed by Lewis acid-mediated nucleophilic substitution has been used to synthesize trans-3-fluoro-2-substituted piperidines.[25]
-
Enantioselective Synthesis: Organocatalytic aza-Michael additions have been employed for the highly enantioselective synthesis of functionalized difluoropiperidines.[28] Other approaches involve the oxidative cleavage of unsaturated bicyclic β-lactams followed by reductive amination.[29]
Case Studies: Fluorinated Piperidines in Action
The theoretical advantages of fluorinated piperidines have been borne out in numerous drug discovery programs.
-
CNS Disorders: The ability to fine-tune pKa and lipophilicity makes fluorinated piperidines particularly valuable for CNS-active agents.[3][5] For example, the incorporation of fluorine has been instrumental in developing selective ligands for serotonin receptors with improved pharmacokinetic profiles.[18][19]
-
Oncology: In the development of kinase inhibitors, fluorination is a common strategy to enhance metabolic stability and improve pharmacokinetics.[3]
-
PET Imaging: The use of the fluorine-18 (¹⁸F) isotope allows for the development of positron emission tomography (PET) imaging agents.[3][6][9] This enables non-invasive in vivo studies of drug distribution and target engagement, bridging the gap between preclinical and clinical research.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the piperidine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. The ability to predictably modulate key drug-like properties such as pKa, conformational preference, and metabolic stability makes fluorinated piperidines highly attractive building blocks for the development of novel therapeutics.[3][4][6] As synthetic methodologies for accessing these complex structures continue to evolve, we can expect to see an even greater prevalence of fluorinated piperidine derivatives in the next generation of medicines. The continued exploration of their unique properties will undoubtedly lead to the discovery of safer and more effective drugs for a wide range of diseases.
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A Technical Guide to the Strategic Application of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate in Medicinal Chemistry
Abstract
(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a synthetically versatile, chiral building block of significant interest in modern drug discovery.[1][2][3] Its intrinsic biological activity is limited due to the presence of the tert-butyloxycarbonyl (Boc) protecting group; however, its true value lies in its strategic incorporation into complex molecular architectures to impart favorable pharmacological properties. This guide provides an in-depth analysis of this compound, detailing its physicochemical characteristics, the strategic impact of its fluoro-substituted piperidine core on drug candidates, and its application in synthesizing potent therapeutic agents. We provide field-proven experimental protocols for its deprotection and subsequent derivatization, supported by quantitative data and logical workflows to empower researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous saturated nitrogen-containing heterocycles found in pharmaceuticals, owing to its ability to confer aqueous solubility and serve as a versatile scaffold for three-dimensional diversification.[4] The strategic introduction of fluorine into this scaffold has become a powerful tactic in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical and pharmacological profile by:
-
Modulating Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be critical for optimizing target binding, reducing off-target effects (e.g., hERG channel affinity), and improving pharmacokinetic properties.[4][5]
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism. Placing fluorine at metabolically vulnerable positions can significantly increase a drug's half-life.[6]
-
Altering Conformation and Binding: Fluorine substitution can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation that enhances binding affinity to a biological target.[7]
The specific compound, this compound, provides these benefits in a stereochemically defined package, making it a high-value intermediate for creating precisely structured active pharmaceutical ingredients (APIs).[2]
Physicochemical Properties and Synthesis Overview
The title compound is a stable, crystalline solid under standard conditions, amenable to a variety of synthetic transformations following the removal of the Boc protecting group.
| Property | Value | Reference |
| CAS Number | 907544-20-1 | [3][8][9] |
| Molecular Formula | C10H19FN2O2 | [3][10] |
| Molecular Weight | 218.27 g/mol | [3][10][11] |
| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCF">C@HN | [3] |
An overview of a common synthetic route involves the debenzylation of a protected precursor. For instance, tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate can be treated with ammonium formate and a palladium on carbon (Pd/C) catalyst in methanol. The reaction mixture is heated, and upon completion, filtered and concentrated to yield the title compound quantitatively.[10]
The Strategic Role of the (3S,4R)-3-Fluoro-4-aminopiperidine Scaffold
The true utility of this building block is realized upon Boc-deprotection, revealing a primary amine that serves as a versatile handle for further chemical elaboration. The specific (3S,4R) stereochemistry, where the fluorine and amino groups are in a cis relationship, dictates the spatial orientation of subsequent modifications, which is critical for precise interaction with chiral biological targets like enzyme active sites.[2]
Impact on Target Engagement: A Case Study in DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors, known as "gliptins," are a class of oral medications used to treat type-2 diabetes.[12][13] Many of these inhibitors feature a primary or secondary amine that interacts with key residues (such as Glu205 and Glu206) in the S2 subsite of the DPP-4 enzyme. The 3-fluoro-4-aminopiperidine scaffold is an ideal component for these inhibitors.
-
Amine as the Warhead: The deprotected 4-amino group serves as the key recognition element, forming crucial ionic and hydrogen-bonding interactions within the DPP-4 active site.
-
Fluorine for Potency and PK: The fluorine atom at the adjacent C-3 position lowers the basicity of the amine. This modulation is not a liability; rather, it fine-tunes the interaction strength and can improve oral bioavailability and reduce interactions with other biological targets, enhancing the drug's safety profile.[4]
-
Stereochemistry for Selectivity: The rigid, stereodefined piperidine ring orients the amine and other substituents in a precise three-dimensional arrangement, maximizing potency and selectivity for DPP-4 over other related proteases.
The logical flow from building block to a potential therapeutic agent is visualized below.
Caption: Synthetic workflow from building block to Active Pharmaceutical Ingredient (API).
Experimental Protocols: A Self-Validating System
The following protocols are foundational for utilizing this compound. They are designed to be robust and self-validating through clear reaction monitoring and product characterization steps.
Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and efficient method for removing the Boc group, yielding the amine as a TFA salt.[14][15][16]
Rationale: TFA is a strong acid that readily protonates the carbamate oxygen, leading to the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the desired free amine.[15][16] The use of dichloromethane (DCM) as a solvent ensures the solubility of both the starting material and the intermediate.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue, the trifluoroacetate salt of (3S,4R)-3-fluoropiperidin-4-amine, can often be used directly in the next step without further purification.
-
Validation: Confirm product formation and purity via ¹H NMR and LC-MS analysis.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol describes a standard method for forming an amide bond between the deprotected amine and a carboxylic acid, a key step in synthesizing many APIs.[17][18]
Rationale: Carbodiimide coupling reagents like EDC (or DCC/DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[18] This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt or an equivalent additive is crucial to suppress side reactions and minimize racemization, especially with chiral carboxylic acids.[18]
Step-by-Step Methodology:
-
Activation: In a separate flask, dissolve the desired carboxylic acid (1.0 equiv), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv), and Hydroxybenzotriazole (HOBt, 1.2 equiv) in an anhydrous aprotic solvent like DMF or DCM. Stir at 0 °C for 30 minutes.
-
Amine Addition: To the activated carboxylic acid mixture, add a solution of the deprotected (3S,4R)-3-fluoropiperidin-4-amine (TFA salt, 1.1 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 equiv) in the same solvent. The base is critical to neutralize the TFA salt and facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction for the formation of the product and consumption of the amine by LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Characterize the final amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Logical diagram of the amide coupling reaction mechanism.
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool for molecular design. Its predefined stereochemistry and the presence of a fluorine atom provide medicinal chemists with a reliable method to introduce key structural motifs that can enhance potency, selectivity, and pharmacokinetic profiles. By understanding the rationale behind its use and mastering the fundamental protocols for its derivatization, researchers can accelerate the development of next-generation therapeutics, particularly in areas like metabolic diseases where precise molecular interactions are paramount.
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The Strategic Role of Fluorination in Piperidine Scaffolds: A Mechanistic Guide for Drug Discovery
Introduction: Beyond the Piperidine Privileged Scaffold
The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging a wide array of biological targets.[1][2] However, the ever-present challenges in drug development—optimizing potency, selectivity, and pharmacokinetic profiles—necessitate innovative chemical strategies. Among these, the selective incorporation of fluorine has emerged as a powerful tool for fine-tuning the properties of piperidine-containing drug candidates.[3][4][5]
This technical guide provides an in-depth exploration of the mechanisms of action of fluorinated piperidine compounds, moving beyond a simple catalog of targets to dissect the fundamental principles that govern their enhanced biological performance. We will delve into the causal relationships between fluorine substitution and its effects on molecular properties, binding interactions, and ultimately, therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of fluorination in their own discovery programs.
Part 1: The Physicochemical Impact of Fluorine on the Piperidine Core
The introduction of fluorine, the most electronegative element, into a piperidine ring instigates a cascade of predictable yet profound changes in the molecule's electronic and steric properties. Understanding these foundational effects is critical to rationally designing fluorinated piperidines with desired mechanisms of action.
Modulation of Basicity (pKa): A Double-Edged Sword
The basicity of the piperidine nitrogen is a crucial determinant of its interactions with biological targets and its pharmacokinetic profile. Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of the piperidine nitrogen, a phenomenon that can be strategically exploited.[6][7][8][9]
-
hERG Liability Mitigation: A primary driver for reducing basicity is to mitigate the risk of cardiovascular toxicity associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[6][7][8] Many hERG-blocking drugs possess a basic nitrogen that interacts with key residues in the channel pore. By lowering the pKa, fluorination reduces the positive charge on the nitrogen at physiological pH, thereby diminishing its affinity for the hERG channel.[8]
-
Target-Specific Optimization: The optimal pKa for target engagement varies. For some targets, a degree of basicity is essential for forming key ionic interactions. The strategic placement of fluorine allows for the fine-tuning of pKa to achieve a balance between potent on-target activity and reduced off-target effects.
Lipophilicity and Membrane Permeability: Navigating Biological Barriers
Fluorine's impact on lipophilicity is context-dependent. While a single fluorine atom can subtly alter the partition coefficient (logP), trifluoromethyl (CF3) groups generally increase lipophilicity.[3] This modulation directly influences a compound's ability to cross biological membranes.
-
Enhanced Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) targets, increased lipophilicity can improve a drug's ability to traverse the BBB.[4]
-
Improved Oral Bioavailability: By enhancing membrane permeability, fluorination can lead to better absorption from the gastrointestinal tract and improved oral bioavailability.[3]
Conformational Control: Locking in the Bioactive Conformation
The introduction of fluorine can impose significant conformational constraints on the flexible piperidine ring. This "conformational locking" can pre-organize the molecule into its bioactive conformation, leading to enhanced binding affinity for its target.[3][10][11][12][13][14]
-
The Axial-F Preference: Computational and experimental studies have revealed that in many substituted fluorinated piperidines, the fluorine atom preferentially occupies an axial position.[10][11][12][13][14] This preference is influenced by a combination of factors including charge-dipole interactions, hyperconjugation, and solvation effects.[10][11][12][13][14] This predictable conformational bias is a powerful tool for rational drug design.
Metabolic Stability: Blocking the Soft Spots
Fluorine substitution is a well-established strategy to enhance metabolic stability. The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4][5][15] By replacing metabolically labile C-H bonds with C-F bonds, the in vivo half-life of a drug can be significantly extended.[4]
Part 2: Mechanisms of Action Across Key Target Classes
The strategic application of the principles outlined above has led to the development of fluorinated piperidine compounds with diverse mechanisms of action. This section will explore several key examples, highlighting how fluorination contributes to their therapeutic profiles.
Sigma-1 Receptor (σ1R) Ligands: Modulators of Cellular Stress
The sigma-1 receptor is an intracellular chaperone protein involved in cellular stress responses and has emerged as a promising target for neurodegenerative diseases and pain.[16][17] The piperidine scaffold is a common feature in many selective σ1R ligands.[16][17][18][19][20]
-
Mechanism: Fluorinated piperidine derivatives can act as either agonists or antagonists at the σ1R. Their interaction with the receptor can modulate downstream signaling pathways involved in neuronal survival and pain perception.
-
Role of Fluorination: Fluorination in this context can enhance binding affinity and selectivity over the sigma-2 receptor (σ2R).[19] The electron-withdrawing nature of fluorine can influence the electrostatic interactions with amino acid residues in the σ1R binding pocket.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity
-
Preparation of Membranes: Prepare cell membrane homogenates from a cell line expressing the human sigma-1 receptor (e.g., CHO-hσ1R cells).
-
Radioligand: Use a high-affinity radiolabeled sigma-1 receptor ligand, such as -pentazocine.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the fluorinated piperidine test compound.
-
Non-specific Binding: To determine non-specific binding, include a set of wells with a high concentration of a known non-radioactive sigma-1 receptor ligand (e.g., haloperidol).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibitory constant) of the test compound by non-linear regression analysis of the competition binding data.
CCR5 Receptor Antagonists: Blocking HIV-1 Entry
The C-C chemokine receptor type 5 (CCR5) is a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[21][22] Piperidine-based compounds have been successfully developed as CCR5 antagonists.[21][23][24][25]
-
Mechanism: Fluorinated piperidine CCR5 antagonists are allosteric inhibitors. They bind to a pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the receptor.[22] This blocks the fusion of the viral and cellular membranes, thereby inhibiting viral entry.
-
Role of Fluorination: Fluorine substitution in CCR5 antagonists can enhance their potency and improve their pharmacokinetic properties, including oral bioavailability.[23] The strategic placement of fluorine can optimize the hydrophobic and electronic interactions within the CCR5 binding pocket.
Diagram: Mechanism of Action of a Fluorinated Piperidine CCR5 Antagonist
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Methodological & Application
The Strategic Incorporation of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—offer medicinal chemists a powerful toolkit to modulate a candidate's metabolic stability, membrane permeability, and target-binding affinity.[1] Among the privileged heterocyclic structures in pharmaceuticals, the piperidine ring is ubiquitous.[2][3] The fusion of these two concepts, in the form of fluorinated piperidines, has yielded a class of chiral building blocks with exceptional utility. This guide provides an in-depth exploration of a particularly valuable synthon: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate . We will delve into its synthesis, the scientific rationale for its application, and detailed protocols for its use, with a particular focus on its role in the development of targeted covalent inhibitors of KRAS G12C, such as Sotorasib (AMG 510).[4]
Physicochemical Impact of the 3-Fluoro-4-amino Motif: A Deeper Dive
The specific stereochemical arrangement of the fluorine and amine substituents in the (3S,4R) configuration is not arbitrary; it is a carefully considered design element that imparts significant advantages to the parent molecule. The primary benefits stem from the modulation of the piperidine nitrogen's basicity (pKa) and the conformational rigidity of the ring system.
Modulation of Basicity (pKa) and its Pharmacokinetic Consequences
The introduction of an electronegative fluorine atom vicinal to the amino group has a profound effect on the latter's basicity. This is a critical parameter in drug design, as it influences a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding.[2][3]
The electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the piperidine nitrogen, making it less basic.[5][6] This reduction in basicity can be advantageous for several reasons:
-
Improved Oral Bioavailability: A lower pKa can lead to a greater fraction of the molecule existing in a neutral, more lipophilic state at the pH of the gastrointestinal tract, facilitating passive diffusion across cell membranes and improving oral absorption.[5]
-
Reduced Off-Target Effects: Highly basic compounds are often more promiscuous and can interact with unintended biological targets, leading to toxicity. By attenuating the basicity, the potential for such interactions can be minimized.[2][3]
| Compound | pKa | LogP (Calculated) | Rationale for Change |
| tert-Butyl 4-aminopiperidine-1-carboxylate | ~9.5-10.0 | ~1.5 | Parent non-fluorinated analog, higher basicity. |
| This compound | ~8.5-9.0 | ~1.6 | The inductive effect of fluorine lowers the pKa.[5][6][7] |
| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | ~9.8-10.2 | ~1.9 | N-alkylation slightly increases basicity. |
Note: pKa and LogP values are approximate and can vary based on experimental conditions and calculation methods.
Conformational Control: The Role of the Axial Fluorine
NMR spectroscopic studies and computational modeling have revealed that the fluorine atom in 3-fluoropiperidine systems often prefers an axial orientation.[1][2][3] This preference can be attributed to a combination of hyperconjugation and charge-dipole interactions, particularly when the piperidine nitrogen is protonated.[1][2] This conformational locking can be highly beneficial in drug design, as it reduces the entropic penalty upon binding to a target protein by pre-organizing the molecule in a bioactive conformation.
Synthesis of this compound: Protocols and Considerations
The enantioselective synthesis of this chiral building block is critical to its application. While multiple routes have been developed, a common and scalable approach involves the stereoselective reduction of a precursor followed by deprotection. Below is a representative protocol based on the debenzylation of a protected amine precursor.
Protocol 1: Synthesis via Catalytic Transfer Hydrogenolysis
This protocol describes the removal of a benzyl protecting group from the 4-amino position, a common step in the final stages of the building block's synthesis.
Reaction Scheme:
A representative debenzylation reaction.
Materials:
-
tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1 equivalent)
-
10% Palladium on activated carbon (Pd/C) (e.g., 20-30% by weight of the starting material)
-
Ammonium formate (approx. 5-10 equivalents)
-
Methanol (sufficient to dissolve the starting material)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate and methanol.
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Add ammonium formate to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
The resulting residue can be further purified by standard methods if necessary, though this reaction often proceeds cleanly to yield the desired product in high purity.[8]
Expert Insights:
-
Catalyst Choice: The choice of palladium catalyst can influence reaction times and efficiency. 10% Pd/C is a standard and effective choice.
-
Hydrogen Source: Ammonium formate serves as a convenient in situ source of hydrogen for the hydrogenolysis reaction.
-
Work-up: Thorough filtration is crucial to remove the pyrophoric palladium catalyst. The use of diatomaceous earth prevents the fine catalyst particles from passing through the filter paper.
Application in the Synthesis of KRAS G12C Inhibitors: A Case Study of Sotorasib (AMG 510)
The this compound building block is a key component in the synthesis of Sotorasib, a first-in-class covalent inhibitor of the KRAS G12C oncoprotein.[4] In this context, the fluorinated piperidine moiety serves to occupy a specific pocket in the protein, and its physicochemical properties are crucial for the drug's overall profile.
The following protocol outlines a representative amide coupling reaction, a common transformation to incorporate this building block into a larger molecular framework.
Protocol 2: Amide Coupling with an Activated Carboxylic Acid
This protocol describes the coupling of the deprotected amine of the chiral building block with an activated carboxylic acid, a key step in constructing the core of many bioactive molecules.
Workflow for Amide Bond Formation:
General workflow for utilizing the building block.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Aromatic acyl chloride (e.g., 6-chloro-8-fluoro-2-methylquinoline-3-carbonyl chloride, a hypothetical intermediate for a Sotorasib analog) (1 equivalent)
-
A non-nucleophilic base such as diisopropylethylamine (DIEA) or triethylamine (TEA) (2-3 equivalents)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)
Procedure:
Part A: Boc Deprotection
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 10-20 equivalents) or 4M HCl in 1,4-dioxane and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used directly in the next step without further purification.
Part B: Amide Coupling
-
Dissolve the crude amine salt from Part A in an anhydrous aprotic solvent such as DCM.
-
Add the non-nucleophilic base (e.g., DIEA) to neutralize the amine salt and to act as an acid scavenger in the subsequent step.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the aromatic acyl chloride in the same anhydrous solvent.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Expert Insights:
-
Coupling Reagents: While this protocol uses an acyl chloride, other standard peptide coupling reagents such as HATU, HBTU, or EDC in combination with an additive like HOBt can also be employed, particularly if starting from the corresponding carboxylic acid.[9]
-
Base Selection: The choice of base is critical. A non-nucleophilic base like DIEA is preferred to avoid side reactions with the acyl chloride.
-
Temperature Control: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.
Conclusion
This compound is a premier example of a rationally designed chiral building block that leverages the principles of physical organic chemistry to solve complex challenges in drug discovery. Its unique stereochemistry and the presence of the fluorine atom provide a powerful means to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this valuable synthon in the creation of next-generation therapeutics.
References
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Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available at: [Link]
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Development of a more sustainable, second-generation synthesis for key Sotorasib intermediate. American Chemical Society. Available at: [Link]
-
Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. ResearchGate. Available at: [Link]
-
The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues. ResearchGate. Available at: [Link]
-
pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. ResearchGate. Available at: [Link]
-
Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews. Available at: [Link]
-
Key compounds of this work shown in the LogP–pKa(H) plot along with other fluorinated saturated heterocyclic amines described previously. ResearchGate. Available at: [Link]
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An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. ResearchGate. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
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Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. Available at: [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
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Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. PMC - NIH. Available at: [Link]
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Amide Synthesis. Fisher Scientific. Available at: [Link]
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The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues. ResearchGate. Available at: [Link]
-
Conformational Studies of Perfluoro-2-halo-1,2-oxazetidines Using Nuclear Magnetic Resonance Spectroscopy. ElectronicsAndBooks. Available at: [Link]
-
Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available at: [Link]
-
ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. Available at: [Link]
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Amide coupling. Reddit. Available at: [Link]
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tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Pharmaffiliates. Available at: [Link]
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Application of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals, prized for its favorable physicochemical properties and synthetic tractability.[1][2] However, the quest for novel chemical matter with enhanced potency, selectivity, and pharmacokinetic profiles has driven chemists to explore subtle modifications of this privileged structure. The strategic incorporation of fluorine has emerged as a powerful tool in this endeavor.[3][4][5] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[3][4][6]
This guide focuses on a particularly valuable building block: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1).[7][8][9][10] This chiral, fluorinated piperidine derivative offers a unique combination of structural and electronic features that medicinal chemists can leverage to overcome common drug development challenges. We will explore the mechanistic rationale for its use, provide detailed application protocols, and showcase its successful implementation in contemporary drug discovery programs.
Molecular Profile and Physicochemical Properties
A clear understanding of a building block's intrinsic properties is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 907544-20-1 | [9][10] |
| Molecular Formula | C10H19FN2O2 | [7][9] |
| Molecular Weight | 218.27 g/mol | [7][9][11] |
| Stereochemistry | (3S,4R) or cis | [8][9] |
| Appearance | Solid | [12] |
| Purity | Typically ≥97% | [10][12] |
The molecule features a piperidine ring with a fluorine atom at the 3-position and an amino group at the 4-position, arranged in a cis relative stereochemistry. The nitrogen of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group, which facilitates its use in common synthetic transformations like amide coupling and reductive amination, while the primary amine remains available for diversification.
The (3S,4R) Advantage: Mechanistic Insights for Rational Design
The specific stereochemical arrangement of the fluorine and amine substituents is not arbitrary; it is a deliberate design element that confers distinct conformational and electronic advantages.
Conformational Rigidity and Pre-organization
The introduction of a fluorine atom can significantly alter the conformational preferences of the piperidine ring.[13][14][15] Computational and NMR studies have shown that fluorine substitution can lead to more rigid structures, stabilizing well-defined conformers.[13][14][15] This pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The cis relationship between the fluorine and the amine in the (3S,4R) isomer locks the piperidine into a specific chair conformation, presenting the amino group in a defined vector for interaction with target proteins.
Modulation of Basicity (pKa)
One of the most powerful applications of fluorine is its ability to modulate the pKa of nearby basic centers through its strong electron-withdrawing inductive effect.[6][16] The basicity of the piperidine nitrogen is a critical parameter influencing a drug's solubility, cell permeability, and off-target activity, particularly its affinity for the hERG potassium channel, which is a key contributor to cardiac toxicity.[16] By introducing a fluorine atom at the 3-position, the pKa of the 4-amino group is lowered. This reduction in basicity can improve oral bioavailability by increasing the fraction of the neutral species available for membrane permeation and can mitigate hERG liability.[6][16]
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] Replacing a metabolically labile C-H bond with a C-F bond is a classic medicinal chemistry strategy to improve a compound's metabolic stability and increase its in vivo half-life.[3]
Applications in Drug Discovery: Case Studies
The unique attributes of the (3S,4R)-4-amino-3-fluoropiperidine scaffold have led to its incorporation into several cutting-edge therapeutic programs, particularly in the development of kinase inhibitors.
Case Study 1: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of enzymes crucial for signaling pathways that drive immune system and inflammatory responses.[17][18][][20] Inhibitors of JAKs are proving to be effective treatments for autoimmune diseases like rheumatoid arthritis.[17][18] The this compound scaffold has been identified as a key component for developing potent and selective JAK inhibitors.[7] Its incorporation has been shown to be effective for increasing potent JAK inhibitory activity while simultaneously reducing hERG inhibitory activity, a critical step in developing a safe and effective drug.[7]
Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors, also known as gliptins, are a class of oral medications used to treat type 2 diabetes.[21][22][23][24] They work by increasing the levels of incretin hormones, which helps the body to produce more insulin when needed and reduce the amount of glucose being produced by the liver.[21][22] While the core of many DPP-4 inhibitors is different, the use of fluorinated piperidine and pyrrolidine scaffolds is a recurring theme, aimed at optimizing potency and pharmacokinetic properties.[25] The principles of pKa modulation and conformational constraint offered by the (3S,4R)-4-amino-3-fluoropiperidine moiety are directly applicable to the design of next-generation DPP-4 inhibitors.
Experimental Protocols & Methodologies
The true value of a building block lies in its synthetic utility. This section provides detailed, validated protocols for common transformations involving this compound.
Workflow for Incorporating the Scaffold
The general workflow for utilizing this building block involves coupling the primary amine to a molecule of interest, followed by optional deprotection of the Boc group and further functionalization of the piperidine nitrogen.
Caption: General workflow for utilizing the fluorinated piperidine building block.
Protocol 1: Standard Amide Bond Formation
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The primary amine of the title compound can be acylated using standard peptide coupling conditions. However, the electron-withdrawing effect of the adjacent fluorine atom can decrease the nucleophilicity of the amine, sometimes requiring more robust coupling protocols.
Objective: To couple a carboxylic acid (R-COOH) to the 4-amino group.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insight (Trustworthiness): The decreased nucleophilicity of the fluorinated amine makes HATU or COMU superior coupling reagents compared to standard carbodiimides like EDC. For particularly sterically hindered or electron-deficient substrates, conversion of the carboxylic acid to an acyl fluoride in situ can be a highly effective alternative strategy.[26][27][28][29][30]
Protocol 2: Reductive Amination
Reductive amination provides a means to form a C-N bond by reacting the primary amine with an aldehyde or ketone.
Objective: To couple an aldehyde or ketone (R-CHO or R-CO-R') to the 4-amino group.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
DCE (1,2-Dichloroethane)
-
Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound and the aldehyde/ketone in DCE.
-
Add a catalytic amount of acetic acid to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add Sodium Triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc-Group Deprotection
To enable further functionalization at the piperidine nitrogen, the Boc protecting group can be readily removed under acidic conditions.
Objective: To remove the Boc protecting group.
Materials:
-
Boc-protected substrate
-
TFA (Trifluoroacetic Acid)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or toluene several times to remove residual TFA.
-
The resulting product is the TFA salt of the free piperidine, which can be used directly in subsequent reactions or neutralized with a base.
Conclusion and Future Outlook
This compound is a high-value building block that empowers medicinal chemists to rationally design molecules with improved drug-like properties. Its unique stereochemistry provides conformational constraint, while the strategically placed fluorine atom allows for the fine-tuning of basicity and the enhancement of metabolic stability. Its successful application in challenging therapeutic areas, such as JAK and DPP-4 inhibition, underscores its utility. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, three-dimensional, and rationally designed building blocks like this fluorinated piperidine will only continue to grow.
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Application Note: A Comprehensive Protocol for the N-Boc Deprotection of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Abstract
This technical guide provides a detailed protocol for the efficient acidic deprotection of the tert-butyloxycarbonyl (Boc) group from (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. Fluorinated piperidine scaffolds are crucial building blocks in medicinal chemistry, and their successful manipulation is paramount for drug discovery pipelines.[1][2] This document elucidates the mechanistic rationale behind the selection of acidic reagents, explores optimal reaction conditions, and furnishes a step-by-step experimental procedure. Furthermore, it addresses common challenges such as side-product formation and provides robust analytical and workup methodologies to ensure the isolation of the desired (3S,4R)-4-amino-3-fluoropiperidine product with high purity and yield.
Introduction: The Significance of Fluorinated Piperidines and Boc Protection
The piperidine motif is a privileged scaffold in modern pharmaceuticals. The introduction of fluorine atoms into such structures can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific stereoisomer, (3S,4R)-4-amino-3-fluoropiperidine, represents a valuable synthon for the development of novel therapeutics.[1]
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3][4] Its popularity is attributed to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[3][4][5] This orthogonality is a cornerstone of many multi-step synthetic strategies.[3] The deprotection of the Boc group is a critical step that requires careful execution to avoid side reactions and ensure the integrity of the target molecule.
Mechanistic Insights into Acid-Catalyzed N-Boc Deprotection
The cleavage of the Boc group under acidic conditions proceeds through a well-established mechanism.[3][6][7] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][6][7] The unstable carbamic acid subsequently undergoes spontaneous decarboxylation, releasing carbon dioxide and the free amine.[3][7] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt.[3][7]
dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Substrate [label="N-Boc Protected Amine"]; ProtonatedSubstrate [label="Protonated Carbamate"]; CarbamicAcid [label="Carbamic Acid Intermediate"]; FreeAmine [label="Free Amine"]; AmineSalt [label="Amine Salt"]; tBuCation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Substrate -> ProtonatedSubstrate [label="+ H⁺"]; ProtonatedSubstrate -> CarbamicAcid [label="- t-Bu⁺"]; ProtonatedSubstrate -> tBuCation; CarbamicAcid -> FreeAmine [label="- CO₂"]; CarbamicAcid -> CO2; FreeAmine -> AmineSalt [label="+ H⁺"]; } dddot Figure 1: General mechanism of acid-catalyzed Boc deprotection.
A primary concern during this process is the reactivity of the liberated tert-butyl cation.[8][9] This electrophilic species can potentially alkylate nucleophilic sites on the substrate or solvent, leading to unwanted byproducts.[8][9] While the (3S,4R)-4-amino-3-fluoropiperidine scaffold lacks highly nucleophilic residues like tryptophan or methionine side chains commonly found in peptides, the use of scavengers can be a prudent measure to mitigate any potential side reactions.[8][10]
Experimental Protocol: Deprotection of this compound
This section details two robust protocols for the N-Boc deprotection using either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane. The choice of reagent often depends on the scale of the reaction, downstream applications, and the acid sensitivity of other functional groups, if present.
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a strong acid that enables rapid and efficient deprotection at room temperature.[4]
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (typically 5-10 mL per gram of substrate).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[11][12]
-
Workup (Isolation of the TFA salt):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the (3S,4R)-4-amino-3-fluoropiperidine as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Workup (Isolation of the free amine):
-
After concentrating the reaction mixture, carefully neutralize the residue by dissolving it in DCM and washing with a saturated NaHCO₃ solution until gas evolution ceases.[13][14]
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine.
-
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
A solution of 4M HCl in dioxane is a common and effective alternative to TFA, often preferred for its ease of removal.[15][16][17]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution or a basic resin (e.g., Amberlyst A21).[14]
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Acid Addition: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (5-10 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor for completion by TLC or HPLC.[11][12]
-
Workup (Isolation of the HCl salt):
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
-
Workup (Isolation of the free amine):
-
Neutralize the reaction mixture by the addition of a saturated NaHCO₃ solution or by stirring with a basic resin.[14][18]
-
If using an aqueous workup, extract the product into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. If using a resin, filter the resin and concentrate the filtrate.
-
Analytical Validation and Data Interpretation
Rigorous analytical monitoring is crucial for a self-validating protocol.
| Parameter | TFA Method | HCl/Dioxane Method |
| Reagent | Trifluoroacetic Acid | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Typical Time | 1-4 hours | 1-4 hours |
| Typical Yield | >95% | >95% |
| Product Form | TFA salt or free amine | HCl salt or free amine |
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A rapid method to monitor the reaction's progress. The deprotected amine product will be significantly more polar and exhibit a lower Rf value compared to the Boc-protected starting material. Staining with ninhydrin can visualize the primary amine product.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction completion and product purity.[11] A reverse-phase C18 column with a water/acetonitrile mobile phase containing 0.1% TFA is a common setup.[11]
-
¹H NMR Spectroscopy: Confirms the removal of the Boc group by the disappearance of the characteristic singlet peak of the tert-butyl protons, typically observed around 1.4-1.5 ppm.[12]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, potential causes include insufficient acid, short reaction time, or low temperature.[12] Increasing the equivalents of acid or the reaction time may be necessary. For sterically hindered substrates, slightly elevated temperatures could be required, though this may increase the risk of side reactions.[8]
-
Side Product Formation: The primary side product risk arises from the tert-butyl cation.[8][9] If side reactions are observed, particularly with more complex substrates, the addition of a scavenger like anisole or triisopropylsilane (TIS) to the reaction mixture is recommended.[8][10]
-
Workup Challenges: The resulting amine salt can sometimes be challenging to handle. If the salt is hygroscopic or difficult to filter, direct use in the next step as a solution or conversion to the free base may be preferable. When neutralizing the amine salt, be cautious of emulsions during aqueous workup. Using a basic resin can offer a cleaner workup.[14]
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Dissolve Boc-protected\npiperidine in solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; AddAcid [label="Add Acid\n(TFA or HCl/Dioxane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Isolate Amine Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; FreeAmine [label="Isolate Free Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification (if needed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Final Product", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> AddAcid; AddAcid -> Monitor; Monitor -> Workup; Workup -> Salt [label="Precipitation"]; Workup -> FreeAmine [label="Neutralization"]; Salt -> Purify; FreeAmine -> Purify; Purify -> End; } dddot Figure 2: A generalized experimental workflow for N-Boc deprotection.
Conclusion
The N-Boc deprotection of this compound is a fundamental transformation in the synthesis of fluorinated piperidine-containing target molecules. The protocols detailed herein, utilizing either TFA or HCl in dioxane, are reliable and high-yielding. A thorough understanding of the reaction mechanism, careful monitoring, and appropriate workup procedures are essential for achieving optimal results. By following these guidelines, researchers can confidently and efficiently deprotect this key intermediate, paving the way for further synthetic elaborations in their drug discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side product formation. BenchChem.
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Kocienski, P. J. (n.d.). Protecting Groups. Google Books.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
- ECHEMI. (n.d.). How can I free-base my amine from TFA salt?.
- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions. BenchChem.
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
- Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
- CymitQuimica. (n.d.). This compound.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. BenchChem.
- ResearchGate. (2016, April 18). How to remove TFA salt?.
- BenchChem. (n.d.). Technical Support Center: Characterization of Incomplete Boc Deprotection. BenchChem.
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Derivatives from (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
This technical guide provides detailed methodologies for the synthesis of novel derivatives from the versatile building block, (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. The strategic incorporation of a fluorine atom at the 3-position of the piperidine ring offers a unique opportunity to modulate the physicochemical properties of the resulting molecules, a feature of significant interest in modern drug discovery.[1] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a discussion of the applications of these valuable compounds.
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[2] Its saturated heterocyclic structure provides a three-dimensional framework that is crucial for molecular recognition and interaction with biological targets. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and influence binding affinity.[3]
Specifically, the presence of a fluorine atom vicinal to the amino group in this compound can significantly impact the basicity (pKa) of the nitrogen atom. This modulation can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles. For instance, strategic fluorination has been shown to mitigate interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1] The cis-stereochemistry of the fluorine and amino groups in this particular isomer presents a distinct conformational preference that can be exploited in rational drug design.
This guide will focus on three key synthetic transformations to generate a diverse range of derivatives from this valuable starting material: N-acylation, reductive amination, and N-arylation via Buchwald-Hartwig amination.
I. N-Acylation: Synthesis of Novel Amide Derivatives
The free primary amine of this compound is readily acylated to form a variety of amide derivatives. This transformation is fundamental in medicinal chemistry for introducing diverse functionalities and for probing structure-activity relationships (SAR).
Mechanistic Rationale
The N-acylation of the primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). In the case of an acyl chloride, the reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is stable under these conditions.
dot
Caption: Workflow for N-acylation.
Experimental Protocol: N-Acetylation
This protocol describes the synthesis of N-((3S,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-yl)acetamide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add triethylamine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetylated derivative.
| Parameter | Condition |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Triethylamine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous wash |
| Purification | Flash Column Chromatography |
II. Reductive Amination: Synthesis of N-Alkylated Derivatives
Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of alkyl groups onto the primary amine.[4][5][6][7]
Mechanistic Rationale
This one-pot reaction involves two key steps: the formation of an imine or iminium ion intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding secondary amine.[5] A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is often preferred as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[4] The reaction is often catalyzed by a weak acid, like acetic acid, which facilitates the dehydration step to form the iminium ion.
dot
Caption: Reductive Amination Pathway.
Experimental Protocol: N-Benzylation
This protocol provides a general procedure for the reductive amination with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound and benzaldehyde in DCE (0.1 M), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (e.g., ethyl acetate/hexanes) to give the desired N-benzylated product.
| Parameter | Condition |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Catalyst | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous wash and extraction |
| Purification | Flash Column Chromatography |
III. N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2][8][9][10][11] This powerful method allows for the coupling of amines with aryl halides or triflates, providing access to a wide range of N-aryl derivatives that would be difficult to synthesize using traditional methods.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[8]
dot
Caption: Buchwald-Hartwig Catalytic Cycle.
Experimental Protocol: N-Arylation with 4-Bromoanisole
This protocol provides an example of a Buchwald-Hartwig amination with 4-bromoanisole.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and 4-bromoanisole.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-arylated derivative.
| Parameter | Condition |
| Solvent | Anhydrous, degassed Toluene |
| Catalyst | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Purification | Flash Column Chromatography |
IV. Applications in Drug Discovery
The derivatives synthesized from this compound are of significant interest in drug discovery. The ability to introduce a wide range of substituents at the 4-amino position allows for the fine-tuning of a molecule's pharmacological properties.
-
N-Acyl derivatives are common motifs in a variety of therapeutic agents. The amide bond can act as a hydrogen bond donor and acceptor, contributing to target binding.
-
N-Alkyl derivatives , particularly those with basic nitrogen atoms, are prevalent in centrally acting agents. The nature of the alkyl group can influence potency, selectivity, and pharmacokinetic properties.
-
N-Aryl derivatives are key components of many kinase inhibitors and other targeted therapies. The aryl group can engage in π-stacking and other non-covalent interactions within the target protein's binding site.
The strategic placement of the fluorine atom in these derivatives can lead to improved metabolic stability and enhanced cell permeability, making them attractive candidates for further development.
References
- Dorel, R., & Grugel, C. P. (2020).
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Volochnyuk, D. M., et al. (2019). An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups. Journal of Fluorine Chemistry, 224, 61-66.
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl halides with heterocyclic amines in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors. Accounts of chemical research, 44(2), 125-138.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]
- Dorel, R., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Couturier, M., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. The Journal of organic chemistry, 75(13), 4487-4493.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of organic chemistry, 61(11), 3849-3862.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[2][12]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of organic chemistry, 61(19), 6563-6569.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714.
-
LibreTexts Chemistry. (2023). Reductive Amination. Retrieved from [Link]
- Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & pharmaceutical bulletin, 55(1), 124-127.
- Kormos, A., et al. (2021).
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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Topic: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate in the Synthesis of Janus Kinase (JAK) Inhibitors
An Application Note and Protocol for Researchers
Introduction: The Strategic Pursuit of Selective JAK Inhibition
The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), represents a critical node in cellular signaling.[1][2] These enzymes are indispensable for transducing signals from a multitude of cytokine and growth factor receptors, which lack intrinsic kinase activity.[3] This signal relay occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, a cascade central to regulating immune function, cell growth, and differentiation.[4] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and ulcerative colitis, making JAKs highly attractive therapeutic targets.[1][5]
JAK inhibitors (jakinibs) are small-molecule drugs designed to interfere with the JAK-STAT pathway by blocking the ATP-binding pocket of one or more JAK family members.[3] This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream inflammatory cascade.[4] While first-generation inhibitors like Tofacitinib demonstrated broad efficacy, their pan-JAK inhibition profile was associated with off-target effects.[6] This has driven the development of second-generation inhibitors with enhanced selectivity for specific JAK isoforms, aiming to optimize therapeutic outcomes while minimizing risks.[6][7]
The Privileged Scaffold: Rationale for Fluorinated Piperidines in Modern Drug Design
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The strategic incorporation of fluorine into this scaffold has become a cornerstone of modern drug design, offering a powerful tool to fine-tune a molecule's pharmacological profile.[8]
The unique properties of fluorine confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's in vivo half-life.[9][10]
-
Modulation of Basicity (pKa): The high electronegativity of fluorine can lower the pKa of nearby amine groups. This reduction in basicity can be crucial for mitigating off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity.[11]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more biologically active conformation.[9][12]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, leading to increased binding affinity and potency.[8]
The building block, (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-20-1), is a high-value intermediate for precisely these reasons.[13][14][15][16] Its specific stereochemistry is often critical for achieving desired selectivity and biological activity.[10] The Boc (tert-Butoxycarbonyl) protecting group provides robust protection of the piperidine nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions in the final stages of a synthesis.[10]
Visualizing the Mechanism: The JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: The JAK-STAT pathway, showing cytokine-mediated activation and inhibition by a JAK inhibitor.
Protocol: Synthesis of a Representative JAK Inhibitor Core
This protocol details a representative synthesis of a potential JAK inhibitor by coupling this compound with a common heterocyclic core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This core is found in several approved JAK inhibitors, making this a relevant and instructive transformation.
Reaction Principle: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The primary amine of the fluoropiperidine acts as a nucleophile, displacing the chloride on the electron-deficient pyrimidine ring. A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 907544-20-1 | 218.27 | 240 mg | 1.1 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | 153.58 | 154 mg | 1.0 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.35 mL | 2.0 |
| n-Butanol (n-BuOH) | 71-36-3 | 74.12 | 5 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~50 mL | - |
| Saturated aq. NaHCO3 | - | - | ~20 mL | - |
| Brine | - | - | ~20 mL | - |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | ~2 g | - |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the Boc-protected JAK inhibitor intermediate.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol).
-
Add this compound (240 mg, 1.1 mmol, 1.1 eq).
-
Add n-Butanol (5 mL) to the flask, followed by N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol, 2.0 eq).
-
Scientist's Note: n-Butanol is chosen as a high-boiling polar solvent suitable for SNAr reactions that require elevated temperatures. DIPEA is a bulky, non-nucleophilic base that effectively scavenges the generated HCl without competing in the primary reaction.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloropyrimidine is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Remove the solvent (n-BuOH) under reduced pressure using a rotary evaporator.
-
To the resulting residue, add Ethyl Acetate (25 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and shake. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (1 x 20 mL) and brine (1 x 20 mL).
-
Scientist's Note: The aqueous washes are critical for removing the DIPEA hydrochloride salt and any remaining unreacted starting materials or polar impurities.
-
-
Purification and Characterization:
-
Dry the collected organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield the crude product as a solid or viscous oil.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%).
-
Combine the fractions containing the desired product (identified by TLC) and concentrate to afford the pure Boc-protected final compound.
-
Characterize the final product by 1H NMR, 13C NMR, 19F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
-
Final Deprotection (Optional Protocol):
-
To obtain the final active pharmaceutical ingredient (API), the Boc group must be removed.
-
Dissolve the purified Boc-protected intermediate in a minimal amount of Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 10 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The final product is often isolated as a TFA or HCl salt.
-
Conclusion and Outlook
The strategic use of fluorinated building blocks like this compound is a testament to the evolution of rational drug design. The protocol outlined provides a robust and reproducible method for incorporating this valuable synthon into a pyrrolopyrimidine core, a key scaffold for many clinically relevant JAK inhibitors. By leveraging the unique physicochemical properties imparted by the fluoro-piperidine moiety, researchers can develop next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This approach underscores the critical interplay between advanced synthetic chemistry and a deep understanding of molecular pharmacology in the ongoing quest for safer and more effective therapies for immune-mediated diseases.
References
-
Choy, E. H. (2020). Basic Mechanisms of JAK Inhibition. PubMed Central. [Link][3]
-
Laurence, A., & O'Shea, J. J. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber. [Link][5]
-
Patsnap Synapse. (2024). What are JAK1 inhibitors and how do they work?. [Link][4]
-
ChemScence. The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. [Link][9]
-
ChemScence. The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link][8]
-
ACS Publications. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link][11]
-
PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link][12]
-
PubChem. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. [Link][15]
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Pharmaffiliates. tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. [Link][16]
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European Patent Office. JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. [Link][6]
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Application Notes and Protocols: Fluorinated Piperidines as Scaffolds for Central Nervous System Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperidine moiety is a cornerstone in the architecture of numerous central nervous system (CNS) agents, owing to its prevalence in natural alkaloids and its ability to confer favorable pharmacokinetic properties. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic in modern medicinal chemistry to overcome challenges in CNS drug development, such as metabolic instability and poor blood-brain barrier (BBB) penetration. This comprehensive guide provides an in-depth exploration of fluorinated piperidines, detailing their synthesis, unique conformational behaviors, and profound impact on pharmacological properties. We present field-proven insights and detailed protocols to empower researchers in the rational design and application of these valuable scaffolds for the next generation of CNS therapeutics.
The Strategic Advantage of Fluorine in Piperidine Scaffolds for CNS Drug Discovery
The introduction of fluorine into piperidine rings is not merely an act of bioisosteric replacement for hydrogen but a strategic decision to modulate a molecule's physicochemical and pharmacological profile in a predictable manner.[1][2][3] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart several advantages crucial for CNS drug candidates:
-
Enhanced Metabolic Stability: The high energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5] Replacing metabolically labile C-H bonds with C-F bonds can significantly increase a drug's half-life, a critical factor for CNS agents that often require sustained target engagement.[4][5]
-
Modulation of Lipophilicity and BBB Permeability: Fluorine substitution can increase a molecule's lipophilicity, which is often correlated with enhanced permeability across the blood-brain barrier.[5][6] This is a pivotal parameter for drugs targeting the CNS.[6][7] However, the effect is nuanced, as the introduction of fluorine can also alter a compound's overall polarity.
-
Tuning Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen.[1] This modulation of basicity can be critical for optimizing interactions with biological targets and can also influence properties like solubility and off-target activity (e.g., hERG liability).[8]
-
Conformational Control and Binding Affinity: The stereoelectronic effects of fluorine can enforce specific conformations of the piperidine ring, effectively "locking" the molecule into a more biologically active shape.[1][2][3][5][9][10][11] This conformational rigidity can lead to increased binding affinity and selectivity for the target receptor or enzyme.[5]
Conformational Landscape of Fluorinated Piperidines: The Axial Fluorine Preference
A striking feature of fluorinated piperidines is the often-observed preference for the fluorine atom to occupy an axial position, which contrasts with the typical equatorial preference of larger substituents.[1][2][3][9] This "axial-F preference" is a consequence of a combination of stabilizing stereoelectronic interactions:
-
Charge-Dipole Interactions: In protonated piperidinium species, a favorable electrostatic interaction can occur between the positive charge on the nitrogen and the negative end of the C-F dipole when the fluorine is in the axial position.[1][2][3]
-
Hyperconjugation: Stabilizing hyperconjugative interactions, such as electron donation from an anti-periplanar C-H bond into the low-lying σ* orbital of the C-F bond (σCH → σ*CF), can favor the axial conformation.[1][2][3]
The conformational equilibrium is also significantly influenced by the solvent polarity, with more polar solvents often enhancing the stability of the more polar axial conformer.[1][2] Understanding and harnessing these conformational effects are crucial for the rational design of fluorinated piperidine-based CNS agents with improved target engagement.
Diagram: Factors Influencing Axial Fluorine Preference
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Application Notes and Protocols for Aza-Prins Fluorination in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine moiety is a cornerstone in modern drug discovery, present in a vast number of pharmaceuticals across various therapeutic areas.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. The strategic incorporation of fluorine into organic molecules, including piperidine scaffolds, has become a powerful tool in medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
The synthesis of fluorinated piperidines, however, can be challenging. The Aza-Prins fluorination reaction has emerged as a valuable methodology for the direct and stereoselective construction of 4-fluoropiperidine derivatives. This reaction, a variation of the classic Prins cyclization, involves the acid-mediated reaction of a homoallylic amine with an aldehyde, where the intermediate piperidinyl cation is trapped by a fluoride ion. This approach offers a convergent and efficient route to these valuable fluorinated heterocycles from readily available starting materials.
This guide provides a comprehensive overview of the Aza-Prins fluorination reaction for the synthesis of 4-fluoropiperidines, with a focus on practical application. We will delve into the reaction mechanism, provide a detailed, validated experimental protocol, discuss the scope and limitations of the reaction, and offer insights into troubleshooting and optimization.
Reaction Mechanism: A Step-by-Step Look at the Aza-Prins Fluorination
The Aza-Prins fluorination reaction proceeds through a series of well-defined steps, initiated by an acid catalyst. In the context of using tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂), the reaction cascade can be described as follows:
-
Iminium Ion Formation: The reaction commences with the condensation of the homoallylic amine with an aldehyde in the presence of an acid catalyst to form an electrophilic iminium ion.
-
Intramolecular Cyclization: The nucleophilic alkene moiety of the homoallylic amine then attacks the iminium ion in an intramolecular fashion. This key step forms the six-membered piperidine ring and generates a tertiary carbocation at the C4 position.
-
Fluoride Trapping: The tetrafluoroborate anion (BF₄⁻) serves as the fluoride source. A fluoride ion attacks the carbocation, leading to the formation of the 4-fluoropiperidine product. The stereochemical outcome of this step is crucial in determining the overall diastereoselectivity of the reaction.
The use of a protecting group on the nitrogen atom of the homoallylic amine, such as a tosyl group, is often necessary to facilitate the reaction.[3]
Below is a diagram illustrating the general mechanism of the Aza-Prins fluorination reaction.
Sources
Application Note: A Scalable and Diastereoselective Synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine moiety is a cornerstone in modern drug discovery, present in a significant portion of FDA-approved pharmaceuticals. Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling optimal interactions with biological targets. The strategic incorporation of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] Specifically, the (3S,4R)-4-amino-3-fluoropiperidine scaffold is a privileged structural motif found in numerous clinical candidates, valued for its ability to impart favorable properties.
This application note provides a detailed, scalable, and diastereoselective protocol for the synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block for the synthesis of complex pharmaceutical agents. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also a rationale for the chosen synthetic strategy and experimental parameters.
Strategic Approach: Asymmetric Synthesis via Enzymatic Transamination
Multiple synthetic routes to fluorinated piperidines have been explored, including the dearomatization-hydrogenation of fluoropyridines and asymmetric hydrogenation of fluoroenamides.[1][4][5][6][7] While effective, these methods can present challenges in terms of catalyst cost, removal of metal residues, and achieving high diastereoselectivity on a large scale.
For the synthesis of this compound, a biocatalytic approach employing a transaminase enzyme offers a compelling alternative. This strategy leverages the exquisite stereoselectivity of enzymes to install the desired amine stereocenter, often under mild reaction conditions. The key steps in our proposed scalable synthesis are outlined below:
Figure 1: High-level overview of the synthetic workflow.
Detailed Protocol: From N-Boc-4-piperidone to the Final Product
This protocol is optimized for a multi-gram scale synthesis, with considerations for process safety and scalability.
Part 1: Synthesis of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
The initial step involves the electrophilic fluorination of the commercially available N-Boc-4-piperidone. Selectfluor® is chosen as the fluorinating agent due to its ease of handling and high efficiency.[4][8]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-4-piperidone | 199.27 | 100 g | 0.502 |
| Selectfluor® | 354.26 | 196 g | 0.552 |
| Trimethylsilyl trifluoromethanesulfonate | 222.26 | 11.2 mL | 0.050 |
| Acetonitrile (anhydrous) | 41.05 | 1 L | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (100 g, 0.502 mol) in anhydrous acetonitrile (1 L) under a nitrogen atmosphere at 0 °C, add trimethylsilyl trifluoromethanesulfonate (11.2 mL, 0.050 mol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the silyl enol ether intermediate.
-
Add Selectfluor® (196 g, 0.552 mol) portion-wise over 1 hour, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (500 mL).
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate as a white solid.
Part 2: Asymmetric Transamination to this compound
This crucial step employs a transaminase enzyme to stereoselectively introduce the amine group, yielding the desired (3S,4R) diastereomer. Isopropylamine serves as the amine donor.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 217.24 | 100 g | 0.460 |
| Transaminase (e.g., ATA-200 or equivalent) | - | 10 g | - |
| Pyridoxal 5'-phosphate (PLP) | 247.14 | 1 g | 0.004 |
| Isopropylamine | 59.11 | 200 mL | 2.39 |
| Borate buffer (pH 10.5) | - | 1 L | - |
| DMSO | 78.13 | 200 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a temperature-controlled reactor, prepare a solution of borate buffer (1 L, pH 10.5) and add pyridoxal 5'-phosphate (1 g).
-
Add the transaminase enzyme (10 g) and stir gently until fully dissolved.
-
In a separate vessel, dissolve tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (100 g, 0.460 mol) in DMSO (200 mL) and isopropylamine (200 mL).
-
Add the substrate solution to the enzyme solution.
-
Heat the reaction mixture to 45 °C and stir for 24-48 hours.
-
Monitor the conversion and diastereomeric excess (d.e.) by chiral HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.
Process Optimization and Safety Considerations
Optimization:
-
Enzyme Selection: Screening of different transaminases may be necessary to optimize for yield, diastereoselectivity, and reaction time.
-
pH Control: Maintaining the pH of the reaction medium is critical for optimal enzyme activity.
-
Amine Donor: While isopropylamine is a common and effective amine donor, other primary amines can be explored.
-
Product Inhibition: In some cases, the product can inhibit the enzyme. In-situ product removal or the use of a biphasic system can mitigate this effect.
Safety:
-
Fluorinating Agents: Selectfluor® is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Solvents: Acetonitrile, diethyl ether, and dichloromethane are flammable and/or toxic. Appropriate personal protective equipment (PPE) should be worn, and all operations should be conducted in a well-ventilated area.
-
Quenching: The quenching of the fluorination reaction is exothermic and should be performed slowly with adequate cooling.
-
Pressure Build-up: The enzymatic transamination reaction may generate a slight pressure increase due to the formation of acetone as a byproduct. The reaction vessel should be equipped with a pressure relief system.
Conclusion
The presented protocol provides a robust and scalable method for the synthesis of this compound. By leveraging a biocatalytic asymmetric transamination, this approach offers high diastereoselectivity under mild conditions, making it an attractive strategy for the large-scale production of this valuable pharmaceutical intermediate. Careful optimization of the enzymatic step and adherence to safety protocols are paramount for successful implementation.
Figure 2: Logic diagram of the key enzymatic transamination step.
References
-
Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]
-
Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Philips, E. & Xiang, B. et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. Journal of Organic Chemistry. [Link]
-
MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
Universität Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
-
National Institutes of Health. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]
-
ACS Publications. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Chemjobber. (2012). Process Wednesday: large-scale fluorination. [Link]
-
Semantic Scholar. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
-
National Institutes of Health. (2014). Late-Stage Fluorination: From Fundamentals to Application. [Link]
-
National Institutes of Health. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
-
PubMed. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. [Link]
-
PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
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- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Piperidines in Modern Agrochemicals
The piperidine scaffold is a cornerstone in the design of bioactive molecules, prevalent in pharmaceuticals and agrochemicals due to its favorable physicochemical properties and metabolic stability.[1] The introduction of fluorine into this privileged structure can dramatically enhance the biological activity of the resulting compounds.[2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can modulate properties such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to more potent and effective agrochemicals.[2]
(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a chiral, fluorinated building block of significant interest in the synthesis of next-generation fungicides and other crop protection agents. Its specific stereochemistry and the presence of both a fluorine atom and a primary amine provide a versatile platform for the creation of complex and highly active molecules. This guide provides a detailed exploration of its application in agrochemical synthesis, with a focus on a key transformation: the synthesis of piperidinyl thiazole isoxazoline fungicides, a class of compounds known for their exceptional efficacy against oomycete pathogens.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| CAS Number | 907544-20-1 | [6] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [6] |
| Molecular Weight | 218.27 g/mol | [6] |
| Appearance | White to off-white powder | [6] |
| Purity | Typically ≥97% | |
| Storage | Store at room temperature |
Application in the Synthesis of Piperidinyl Thiazole Isoxazoline Fungicides: A Representative Protocol
The following protocol outlines a representative synthesis of a key intermediate for a piperidinyl thiazole isoxazoline fungicide, utilizing this compound. This multi-step synthesis culminates in a molecule analogous to the core of highly active fungicides like Oxathiapiprolin.[4][5]
Synthetic Workflow Overview
Caption: Synthetic workflow for a piperidinyl thiazole isoxazoline fungicide analogue.
Part 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial step in constructing the core of many agrochemicals.[2]
Reaction Scheme:
This compound + Aryl Halide → N-Arylpiperidine Intermediate
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 2-bromo-5-iodopyridine) (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Protocol:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the N-arylpiperidine intermediate.
Rationale: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the catalytic cycle, especially with the sterically demanding fluorinated piperidine. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Part 2: Thiazole Ring Formation
The formation of the thiazole ring is a key step in building the fungicidally active pharmacophore. The Hantzsch thiazole synthesis is a classic and reliable method for this transformation.
Reaction Scheme:
N-Arylpiperidine Intermediate + Thioamide + α-haloketone → Piperidinyl Thiazole Intermediate
Materials:
-
N-Arylpiperidine Intermediate (from Part 1) (1.0 equiv)
-
Thioamide (e.g., thioacetamide) (1.2 equiv)
-
α-haloketone (e.g., ethyl bromopyruvate) (1.2 equiv)
-
Ethanol
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the N-Arylpiperidine Intermediate and the thioamide in ethanol.
-
Addition: Slowly add the α-haloketone to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the piperidinyl thiazole intermediate.
Part 3: Final Amide Coupling
The final step involves coupling the piperidinyl thiazole intermediate with a substituted isoxazoline carboxylic acid to yield the final agrochemical. This amide bond formation is typically achieved using a peptide coupling reagent.
Reaction Scheme:
Piperidinyl Thiazole Intermediate + Isoxazoline Carboxylic Acid → Final Fungicide Analogue
Materials:
-
Piperidinyl Thiazole Intermediate (from Part 2) (1.0 equiv)
-
Substituted Isoxazoline Carboxylic Acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Protocol:
-
Activation: In a round-bottom flask, dissolve the substituted isoxazoline carboxylic acid in anhydrous DCM. Add HATU and DIPEA and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of the piperidinyl thiazole intermediate in DCM to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final fungicide analogue.
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile building block in the synthesis of advanced agrochemicals. The strategic incorporation of this fluorinated scaffold allows for the development of potent fungicides with novel modes of action, addressing the ongoing challenge of resistance in crop pathogens. The protocols outlined herein provide a robust framework for the utilization of this key intermediate, empowering researchers to explore new chemical space in the quest for more effective and sustainable crop protection solutions. Future research will likely focus on the development of even more efficient and greener synthetic routes to these complex molecules, further solidifying the importance of fluorinated building blocks in the agrochemical industry.
References
-
Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives. (2022). Frontiers in Plant Science. [Link]
-
Design and Synthesis of Novel Oxathiapiprolin Derivatives as Oxysterol Binding Protein Inhibitors and Their Application in Phytopathogenic Oomycetes. (2023). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. (2024). Pest Management Science. [Link]
-
Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. (2017). PLoS ONE. [Link]
-
Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. (2024). Pest Management Science. [Link]
- Process for preparing thiazole derivatives. (2017).
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (2006). ScienceDirect. [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. (2024). Pest Management Science. [Link]
-
Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2021). RSC Advances. [Link]
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in Fluorinated Piperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated piperidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of stereocontrol in these vital synthetic building blocks. The introduction of fluorine into a piperidine scaffold can dramatically alter its physicochemical and pharmacological properties, but achieving the desired three-dimensional arrangement of atoms—its stereochemistry—is often a significant hurdle.[1][2]
This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the underlying principles that govern diastereoselectivity and offer actionable strategies to steer your reactions toward the desired stereochemical outcome.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing poor or unexpected diastereoselectivity in my piperidine fluorination. What are the fundamental principles at play?
Answer: Achieving high diastereoselectivity is a function of controlling the transition state energy of the diastereomeric pathways. In piperidine synthesis, this is intimately linked to the conformational preferences of the ring system. Several competing factors are at play:
-
The Axial Fluorine Preference: Contrary to what classical steric considerations (A-values) might suggest, fluorine substituents on a piperidine ring often preferentially adopt an axial orientation.[1][2][3][4] This is not due to steric bulk but rather to stabilizing electronic interactions. Understanding this is critical, as it dictates the most stable conformation of your product and likely the transition state leading to it.
-
Governing Stereoelectronic Effects: The preference for an axial fluorine is driven by a combination of forces, including:
-
Hyperconjugation: An interaction between the C-F σ* antibonding orbital and adjacent C-H or C-C bonding orbitals can stabilize the axial conformer.[1][2][5]
-
Charge-Dipole Interactions: Electrostatic attractions between the electronegative fluorine and the positively charged nitrogen atom (especially when protonated or bearing an electron-withdrawing group) can favor an axial arrangement that brings these groups into closer proximity.[1][2][4]
-
Minimization of Dipole Moments: The overall molecular dipole can be a deciding factor, with conformers that minimize this dipole being favored.[1][5]
-
-
Solvent Influence: The conformational equilibrium can be dramatically influenced by the polarity of the solvent.[1][5] For example, in some di-fluorinated piperidines, increasing solvent polarity from chloroform to DMSO can invert the conformational preference from equatorial to axial.[1][5] This is a powerful, yet often overlooked, tool for tuning selectivity.
If you are observing a mixture of diastereomers, it indicates that the energy difference between the competing reaction pathways is small. Your first step in troubleshooting should be a thorough analysis of the conformational behavior of your specific piperidine system, considering both steric and the crucial electronic factors mentioned above.
`dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} ` Caption: Key forces governing the axial vs. equatorial preference of fluorine on a piperidine ring.
Q2: How can I strategically choose my synthetic route to favor a specific diastereomer?
Answer: The choice of synthetic strategy is the most powerful tool for controlling the diastereochemical outcome. Different reaction mechanisms have inherent stereochemical biases.
-
cis-Selective Hydrogenation of Fluoropyridines: This is a robust and increasingly popular method for accessing all-cis substituted fluorinated piperidines.[2][6] The reaction proceeds via delivery of hydrogen from the surface of a heterogeneous catalyst (e.g., Palladium) to one face of the pyridine ring.[7][8] This mechanism inherently leads to a cis relationship between the substituents and the newly introduced hydrogen atoms.
-
Key Advantage: High cis-diastereoselectivity is often achieved, simplifying purification.[6][7] This method is effective for a broad scope of (multi)fluorinated piperidines.[6]
-
Troubleshooting: A major side reaction is hydrodefluorination. The use of a Brønsted acid (like HCl) is often crucial to protonate the substrate and product, which suppresses this undesired pathway.[7]
-
-
Electrophilic Fluorination of Enamines: This approach allows for the synthesis of trans-3-fluoro-2-substituted piperidines.[9] The reaction involves the formation of a cyclic enamine, followed by electrophilic attack by a fluorine source (e.g., Selectfluor™). The stereochemical outcome is determined by the facial selectivity of the fluorinating agent's approach to the enamine double bond, which is often controlled by the steric bulk of existing substituents.
-
Diastereoselective Cyclization Reactions: Intramolecular cyclization of acyclic precursors, such as alkenyl N-tosylamides, can be promoted by reagents like BF₃-activated aryliodine(III) compounds to form 3-fluoropiperidines.[10] The diastereoselectivity of this 5-exo cyclization is determined during the ring-closing step.[10]
-
Key Consideration: This method can suffer from competing side reactions and the final diastereomeric ratio can be sensitive to the ligands on the iodine(III) reagent and other additives.[10]
-
Q3: My diastereomeric ratio is still low. How can I optimize the catalyst, reagents, and reaction conditions?
Answer: Fine-tuning the reaction environment is the next critical step.
-
Catalyst and Reagent Selection:
-
For Hydrogenations: While various heterogeneous catalysts can be used, palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂) are highly effective for the hydrogenation of fluoropyridines.[6][7] The choice of catalyst can influence the rate of desired hydrogenation versus undesired hydrodefluorination.
-
For Asymmetric Synthesis: When enantioselectivity is also a goal, organocatalytic approaches are powerful. For example, chiral phosphoric acids or cinchona alkaloids can be used to catalyze the enantioselective fluorination of various substrates, which are then converted to piperidines.[11][12] An organocatalytic aza-Michael addition has been successfully used for the concise synthesis of a highly functionalized difluoro-pyrazolo-piperidine intermediate.[13][14]
-
-
Solvent Effects: As discussed in Q1, solvent polarity can shift the ground-state conformational equilibrium of your product.[1][5] This can also influence the transition state energies. If you are getting a mixture of diastereomers, screening a range of solvents with varying polarities (e.g., Toluene, Chloroform, Acetonitrile, DMSO) is a critical and straightforward optimization step.
-
Temperature: The effect of temperature is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). Lowering the reaction temperature will amplify the energetic difference between the two diastereomeric transition states, often leading to improved selectivity, provided the reaction still proceeds at a reasonable rate.
`dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} ` Caption: Workflow for troubleshooting and optimizing diastereoselectivity.
Data Summary Tables
Table 1: Influence of Catalyst and Acid on a Representative Fluoropyridine Hydrogenation.
| Entry | Catalyst | Acid | Yield of Fluorinated Piperidine | Reference |
| 1 | Pd(OH)₂/C | aq. HCl | 88% | [7] |
| 2 | Rh/C | aq. HCl | 53% | [7] |
| 3 | Pt/C | aq. HCl | 6% | [7] |
| 4 | Pd/C | aq. HCl | 83% | [7] |
| 5 | Pd(OH)₂/C | None | 17% (major defluorination) | [7] |
Table 2: Effect of Solvent Polarity on the Conformational Preference of 3,5-Difluoropiperidine Derivatives.
| Protecting Group | Solvent | Dielectric Constant (ε) | Observed Conformation of Fluorine | Reference |
| Pivaloyl (Piv) | Chloroform | 4.8 | Equatorial | [1] |
| Pivaloyl (Piv) | DMSO | 46.7 | Axial | [1] |
| Boc | Chloroform | 4.8 | Equatorial | [1] |
| Boc | DMSO | 46.7 | Axial | [1] |
Detailed Experimental Protocol
Protocol: cis-Selective Hydrogenation of 2-Fluoro-6-phenylpyridine
This protocol is representative of the highly diastereoselective hydrogenation method to access cis-fluorinated piperidines.[6][7]
Materials:
-
2-Fluoro-6-phenylpyridine
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Methanol (MeOH), HPLC grade
-
Hydrochloric acid (HCl), aqueous solution (e.g., 4 M)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
High-pressure autoclave or Parr shaker
Procedure:
-
Reaction Setup: To a glass liner for a high-pressure autoclave, add 2-fluoro-6-phenylpyridine (1.0 eq).
-
Add Pd(OH)₂/C (5 mol%).
-
Add methanol (to achieve a 0.1 M concentration of the substrate) and the aqueous HCl solution (2.0 eq).
-
Hydrogenation: Seal the autoclave. Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction for the consumption of starting material by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas from the autoclave and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Protection Step: Concentrate the filtrate under reduced pressure. Re-dissolve the crude piperidine salt in DCM.
-
Cool the solution to 0 °C and add triethylamine (3.0 eq) to neutralize the HCl salt.
-
Add Boc₂O (1.2 eq) and allow the mixture to warm to room temperature and stir for 4 hours.
-
Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure cis-N-Boc-2-fluoro-6-phenylpiperidine. The diastereoselectivity can be determined by ¹H or ¹⁹F NMR analysis of the crude product.
References
-
Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Publication Server. [Link]
-
Pitzer, L., Schäfers, F., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central (PMC). [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]
-
Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]
-
Pitzer, L., Schäfers, F., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central (PMC). [Link]
-
Pitzer, L., Schäfers, F., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
-
Barron, B., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters, 26(8), 1533-1538. [Link]
-
Guchhait, S. K., et al. (2012). Diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles as iNOS selective inhibitors. Semantic Scholar. [Link]
-
O'Hagan, D. (2012). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
-
Barron, B., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. PubMed. [Link]
-
Marković, M., et al. (2022). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
-
Various Authors. (n.d.). Asymmetric Fluorination Reactions. ResearchGate. [Link]
-
Ni, C., & Hu, J. (2017). Modern Approaches for Asymmetric Construction of Carbon-Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. PubMed Central (PMC). [Link]
-
Sandulenko, I. V., et al. (2023). Control of the diastereoselectivity at C(20) in the formation of C(21)-fluorinated thevinols. Royal Society of Chemistry. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. researchgate.net [researchgate.net]
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- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
- 10. scidar.kg.ac.rs [scidar.kg.ac.rs]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side products in the synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this valuable fluorinated piperidine building block. The following FAQs and troubleshooting guides are based on established chemical principles and data from peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in the synthesis of this compound?
The synthesis of this chiral fluorinated piperidine is a multi-step process where impurities can arise from various stages. The most common side products can be categorized as follows:
-
Diastereomeric Impurities: Formation of the incorrect stereoisomers, such as the (3R,4S), (3S,4S), or (3R,4R) diastereomers, is a primary challenge due to the presence of two chiral centers.
-
Defluorinated Byproducts: Loss of the fluorine atom, particularly during hydrogenation steps, can lead to the formation of tert-butyl 4-aminopiperidine-1-carboxylate.[1]
-
Elimination Products: Under certain conditions, elimination of hydrogen fluoride (HF) can occur, resulting in an unsaturated piperidine derivative, tert-butyl 4-amino-3,4-dihydro-2H-pyridine-1-carboxylate.
-
Boc-Deprotection Artifacts: The final deprotection step, if required, or premature deprotection can introduce impurities. Common issues include alkylation of the desired product or other nucleophiles by the tert-butyl cation.
-
Incompletely Reacted Intermediates: Depending on the synthetic route, starting materials or intermediates from previous steps may carry over. For instance, in routes involving pyridine reduction, partially hydrogenated intermediates like tetrahydropyridines can be present.
Troubleshooting Guide
This section provides a detailed breakdown of common issues, their root causes, and actionable solutions.
Issue 1: Poor Diastereoselectivity - "My final product is a mixture of stereoisomers."
Root Cause Analysis:
The desired syn-(3S,4R) configuration requires precise stereochemical control. Poor diastereoselectivity typically originates from the key stereochemistry-defining step, which is often an asymmetric hydrogenation or a diastereoselective reduction.[2][3] The choice of catalyst, substrate, and reaction conditions heavily influences the facial selectivity of the reaction.
Recommended Actions & Protocols:
-
Catalyst and Ligand Screening: The choice of chiral ligand in asymmetric hydrogenation is critical. For fluoroenamide substrates, ruthenium and rhodium-based catalysts are often employed.[1][2] A high-throughput screening of various chiral phosphine ligands is recommended.
-
Substrate Optimization: The protecting group on the amino functionality and the nitrogen of the piperidine precursor can influence the stereochemical outcome. Protecting the precursor amine, for instance as a benzamide, can direct the stereochemistry of the hydrogenation.
-
Reaction Condition Optimization:
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst performance and stereoselectivity.
-
Temperature and Pressure: Lowering the reaction temperature can sometimes enhance diastereoselectivity, although it may decrease the reaction rate. Hydrogen pressure is another parameter that should be optimized.
-
Analytical Workflow for Diastereomer Identification:
-
Chiral HPLC/SFC: This is the most definitive method for separating and quantifying diastereomers.[4]
-
Protocol: Use a chiral stationary phase (e.g., polysaccharide-based columns). The mobile phase composition (often a mixture of hexane/isopropanol or supercritical CO2/methanol for SFC) will need to be optimized for baseline separation.
-
-
NMR Spectroscopy: While ¹H NMR can sometimes distinguish between diastereomers due to different coupling constants and chemical shifts, ¹⁹F NMR can be particularly sensitive to the local stereochemical environment.[5][6][7]
`dot graph diastereomer_formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Precursor [label="Achiral/Prochiral Precursor\n(e.g., Fluoroenamide)"]; Desired [label="(3S,4R) Product\n(Desired Diastereomer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Undesired [label="Other Diastereomers\n((3R,4S), (3S,4S), etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Precursor -> Desired [label="Asymmetric Synthesis\n(Correct Facial Attack)"]; Precursor -> Undesired [label="Asymmetric Synthesis\n(Incorrect Facial Attack)"]; } ` Caption: Formation of diastereomeric products from a prochiral precursor.
Issue 2: Presence of a Defluorinated Impurity
Root Cause Analysis:
The carbon-fluorine bond can be susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation.[1] This "defluorination" or "hydrodefluorination" is a known side reaction when using catalysts like palladium on carbon (Pd/C) or rhodium, especially at elevated temperatures or prolonged reaction times.
Recommended Actions & Protocols:
-
Catalyst Selection: While effective for hydrogenation, some catalysts are more prone to causing defluorination. If significant defluorination is observed with Pd/C, consider screening other catalysts such as platinum-based catalysts or using a lower loading of the current catalyst.
-
Control of Reaction Conditions:
-
Temperature: Perform the hydrogenation at the lowest temperature that allows for a reasonable reaction rate.
-
Hydrogen Pressure: Use the minimum effective hydrogen pressure.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Fluoride Scavengers: In some cases, the reaction can be stalled by the formation of fluoride ions. The addition of a Lewis acid, such as titanium isopropoxide (Ti(OiPr)₄), can sequester fluoride ions and potentially improve reaction completion, although this may not directly prevent defluorination.[1]
Analytical Identification:
-
Mass Spectrometry (MS): The defluorinated product will have a molecular weight that is 18 atomic mass units lower than the fluorinated product (replacement of F with H). This is easily detectable by LC-MS.
-
NMR Spectroscopy:
-
¹H NMR: Look for the disappearance of the characteristic splitting pattern caused by the fluorine atom and the appearance of a new proton signal in its place.
-
¹⁹F NMR: The absence of a signal for the defluorinated species is a clear indicator.
-
`dot graph defluorination_pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Fluorinated Piperidine Precursor"]; Product [label="(3S,4R)-tert-Butyl 4-amino-3-\nfluoropiperidine-1-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product [label="Defluorinated Byproduct\n(tert-Butyl 4-aminopiperidine-1-carboxylate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Product [label="Hydrogenation\n(Desired Pathway)"]; Start -> Side_Product [label="Hydrodefluorination\n(Side Reaction)"]; } ` Caption: Competing pathways of hydrogenation and hydrodefluorination.
Issue 3: Formation of Unsaturated Side Products
Root Cause Analysis:
Elimination of hydrogen fluoride (HF) to form a double bond is a potential side reaction, especially if the reaction is run under basic conditions or at high temperatures. The fluorine atom increases the acidity of the adjacent protons, making them more susceptible to abstraction by a base.
Recommended Actions & Protocols:
-
pH Control: Avoid strongly basic conditions, especially at elevated temperatures. If a base is required, use a non-nucleophilic, sterically hindered base and maintain a low temperature.
-
Thermal Stability: Be cautious with high temperatures during reaction work-up and purification (e.g., distillation). Perform these steps at the lowest feasible temperature.
Analytical Identification:
-
¹H NMR: The formation of a double bond will result in the appearance of olefinic proton signals (typically in the 5-7 ppm range) and changes in the multiplicity and integration of adjacent proton signals.
-
Mass Spectrometry (MS): The elimination product will have a molecular weight that is 20 atomic mass units lower than the starting material (loss of HF).
Issue 4: Complications During Boc Deprotection
Root Cause Analysis:
While not always the final step for this specific intermediate, subsequent transformations often require the removal of the Boc group. Standard acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) generate a tert-butyl cation. This reactive electrophile can alkylate nucleophilic sites on the molecule, leading to tert-butylated byproducts. If other acid-sensitive groups are present, they may also be cleaved.[8][9]
Recommended Actions & Protocols:
-
Use of Scavengers: To prevent unwanted alkylation, add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), anisole, or thioanisole.
-
Milder Deprotection Conditions: If the substrate is sensitive, consider alternative, milder deprotection methods.[8] Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), sometimes with microwave assistance, can be effective and avoid strong acids.[10][11][12]
Troubleshooting Incomplete Deprotection:
If the deprotection is sluggish, you can:
-
Increase the concentration or equivalents of the acid.
-
Extend the reaction time.
-
Slightly increase the temperature, while monitoring for side product formation.[8]
Analytical Monitoring:
-
TLC: Monitor the reaction progress by TLC. The deprotected amine will have a significantly different Rf value and will stain with ninhydrin.[8]
-
¹H NMR: The disappearance of the large singlet for the tert-butyl group at ~1.4 ppm is a clear indication of deprotection.[8]
`dot graph boc_deprotection { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Boc_Protected [label="Boc-Protected Amine"]; Deprotected [label="Free Amine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylated [label="t-Butylated Byproduct", fillcolor="#FBBC05", fontcolor="#202124"]; tBu_Cation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger\n(e.g., Anisole, TES)"]; Trapped [label="Trapped Cation"];
Boc_Protected -> tBu_Cation [label="Acid (H+)"]; tBu_Cation -> Deprotected [label="-> CO2 + Isobutylene"]; tBu_Cation -> Alkylated [label="Alkylation of Nucleophile"]; tBu_Cation -> Trapped [style=dashed]; Scavenger -> Trapped [style=dashed]; } ` Caption: Boc deprotection pathways and the role of scavengers.
Summary of Potential Side Products and Their Characteristics
| Side Product | Origin | Δ Mass (amu) | Key Analytical Signature |
| Diastereomers | Asymmetric Synthesis | 0 | Separation by chiral HPLC/SFC; Different NMR shifts/couplings |
| Defluorinated Product | Hydrogenation | -18 (F vs. H) | Absence of ¹⁹F NMR signal; MS peak at M-18 |
| Elimination Product | Base/Heat | -20 (loss of HF) | Olefinic signals in ¹H NMR; MS peak at M-20 |
| t-Butylated Product | Boc Deprotection | +56 | Additional t-butyl signal in ¹H NMR; MS peak at M+56 |
References
-
Poce, G., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved January 4, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Retrieved January 4, 2026, from [Link]
-
Molinaro, C., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018. Available at: [Link]
-
Molinaro, C., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3‑Fluoro-4-aminopiperidine. Figshare. Available at: [Link]
-
Choy, J., et al. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Retrieved January 4, 2026, from [Link]
-
Taylor & Francis Online. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21). Available at: [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
LookChem. (n.d.). Cas 907544-20-1,tert-butyl (3S,4R). Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved January 4, 2026, from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 4, 2026, from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved January 4, 2026, from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223. Available at: [Link]
-
Encyclopedia of Magnetic Resonance. (n.d.). Fluorine NMR. Retrieved January 4, 2026, from [Link]
-
Encyclopedia of Pharmaceutical Technology. (n.d.). Chiral Drug Separation. Retrieved January 4, 2026, from [Link]
-
ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available at: [Link]
-
PubChem. (n.d.). 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate. Retrieved January 4, 2026, from [Link]
-
Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9033-9037. Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3âFluoro-4-aminopiperidine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. biophysics.org [biophysics.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Welcome to the technical support guide for (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS No. 907544-20-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated piperidine building block in their synthetic workflows.[1] The unique structural features of this molecule—a stereochemically defined core, a primary amine, a fluorine substituent, and an acid-labile N-Boc protecting group—present specific challenges and considerations during purification.[2][3]
This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to ensure you achieve the highest possible purity for your compound.
Section 1: Core Compound Characteristics & FAQs
This section addresses fundamental questions regarding the handling, stability, and analysis of this compound.
Q1: What are the primary stability concerns for this compound?
The most significant stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[4] Exposure to even mildly acidic conditions can lead to partial or complete cleavage of the Boc group, yielding the corresponding free piperidine. This is a critical consideration during both purification and storage.
-
Acidic Conditions to Avoid:
-
Strong acids (e.g., HCl, TFA) will rapidly deprotect the amine.[5]
-
Protracted exposure to standard silica gel during chromatography, which is inherently acidic.
-
Acidic solvents or reagents in subsequent reaction steps.
-
-
Other Considerations: While generally stable, like many amines, prolonged exposure to air and light may lead to gradual degradation. For long-term storage, an inert atmosphere (Nitrogen or Argon) at low temperatures is recommended.[6]
Q2: My crude product is a viscous oil, but some suppliers list it as a solid. How can I solidify my material?
This phenomenon, known as "oiling out," is common for N-Boc protected amines and amino acids which are often low-melting point solids or amorphous gums.[7][8] The presence of residual solvents or minor impurities can significantly inhibit crystallization.
-
Solution 1: High-Vacuum Drying: Ensure all reaction and extraction solvents (e.g., ethyl acetate, dichloromethane) are completely removed under high vacuum, sometimes with gentle warming (30-40°C).
-
Solution 2: Trituration: This is a highly effective technique. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or pentane) to the oil.[8] Stir or sonicate the mixture vigorously. This process washes away soluble impurities and provides the mechanical energy needed to induce nucleation and crystallization. The resulting solid can then be isolated by filtration. A patent for crystallizing Boc-amino acids describes a similar pulping process with a weak polar solvent.[9]
Q3: What are the most common impurities I should expect from the synthesis?
The impurity profile depends on the synthetic route. A common synthesis involves the debenzylation of a precursor like tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate.[10]
-
Starting Material: Incomplete reaction will leave residual N-benzyl precursor.
-
Deprotected Product: As mentioned in Q1, exposure to acid can generate (3S,4R)-3-fluoropiperidin-4-amine.
-
Diastereomers: Depending on the stereocontrol of the synthesis, other diastereomers such as (3R,4S) or trans-isomers could be present.[11]
-
Catalyst Residues: If catalytic hydrogenation was used for debenzylation, trace amounts of palladium or other metals may be present.[10]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is essential for a complete purity assessment.
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of organic impurities.
-
¹⁹F NMR: A very clean and sensitive method to detect any fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities and confirming the mass of the desired product and any byproducts.
-
Chiral HPLC/SFC: This is the definitive method for determining diastereomeric and enantiomeric purity.[12][13] Choosing the correct chiral stationary phase is often an empirical process.[14]
| Property | Value / Description | Reference |
| CAS Number | 907544-20-1 | [2][15] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |
| Molecular Weight | 218.27 g/mol | [2] |
| Appearance | White to off-white powder or viscous oil | [16][17] |
| Storage | Store at room temperature or refrigerated, protected from light and moisture. | [18] |
| Key Stability Issue | The N-Boc group is labile under acidic conditions. | [3][4] |
Section 2: Troubleshooting Guide for Purification Workflows
This section provides solutions to specific problems encountered during the purification of this compound.
Workflow Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting the appropriate purification strategy.
Q5: My compound is streaking badly on the silica gel column, leading to poor separation and low recovery. What's happening?
This is a classic problem when purifying basic compounds, especially primary amines, on standard silica gel. The amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes tailing (streaking) and can lead to irreversible adsorption of the product on the column.
-
Causality: The lone pair on the primary amine forms a strong hydrogen bond or an acid-base interaction with surface silanols, slowing its elution relative to less polar impurities and causing the elongated spot/peak.
-
Solution 1 (Recommended): Add a Basic Modifier. Deactivate the acidic sites on the silica by adding a small amount of a volatile base to your eluent system.
-
Ammonium Hydroxide (NH₄OH): Add 0.5-1% of concentrated NH₄OH to the methanol portion of your mobile phase (e.g., for a 95:5 DCM:MeOH system, prepare the MeOH portion with 1% NH₄OH).
-
Triethylamine (TEA): Add 0.5-2% TEA to your overall mobile phase. TEA is less polar and works well in systems like Ethyl Acetate/Hexanes.
-
-
Solution 2: Use a Different Stationary Phase. If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina, or a polymer-based support.
Q6: I ran a column and my fractions look clean by TLC, but after combining and evaporating, my NMR shows the presence of the de-Boc-protected compound. Why?
This indicates that the Boc group was cleaved during the purification process. The prolonged contact time with the acidic silica gel, even if only slightly acidic, was sufficient to cause deprotection.
-
Causality: The tert-butyl carbamate is hydrolyzed under acidic conditions.[5] While stable for brief exposure (like a TLC plate), hours on a silica column can be detrimental.
-
Troubleshooting Steps:
-
Minimize Contact Time: Run the column as quickly as possible while still achieving separation (a slightly higher flow rate may be acceptable).
-
Use a Basic Modifier: As described in Q5, adding NH₄OH or TEA to the eluent will neutralize the silica surface and protect the Boc group. This is the most reliable solution.
-
Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base (often called "deactivated" or "neutralized" silica).
-
Workflow Diagram: Troubleshooting Impure Product Post-Chromatography
Caption: A logical workflow for diagnosing and solving common chromatography issues.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for purification. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: Flash Column Chromatography (with Basic Modifier)
This protocol is designed to purify the title compound while preventing degradation of the Boc group.
1. Preparation of the Eluent System:
-
System A (More Polar): Dichloromethane (DCM) / Methanol (MeOH) with Ammonium Hydroxide.
-
Prepare a stock solution of "1% NH₄OH in MeOH" by adding 1 mL of concentrated aqueous NH₄OH to 99 mL of MeOH.
-
Your gradient will run from 100% DCM to a mixture such as 95:5 DCM:(1% NH₄OH in MeOH).
-
-
System B (Less Polar): Ethyl Acetate (EtOAc) / Hexanes with Triethylamine (TEA).
-
Prepare your mobile phases by adding 1% TEA by volume (e.g., add 10 mL of TEA to 990 mL of your EtOAc/Hexanes mixture).
-
2. Slurry Preparation and Column Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.
-
Pack a glass column with silica gel using your starting eluent (e.g., 100% DCM or 90:10 Hexanes:EtOAc with 1% TEA).
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin elution with the starting, less polar solvent.
-
Gradually increase the polarity of the mobile phase. For System A, slowly increase the percentage of the (1% NH₄OH in MeOH) stock.
-
Collect fractions and analyze them by TLC, staining with a suitable stain (e.g., ninhydrin for the primary amine or potassium permanganate).
4. Product Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure.
-
Place the resulting residue under high vacuum to remove all traces of solvent and the volatile base (TEA or ammonia).
| Solvent System | Modifier | Typical Gradient Range | Notes |
| Dichloromethane / Methanol | 0.5-1% NH₄OH (in MeOH) | 0% -> 10% MeOH | Excellent for more polar impurities. NH₄OH is highly effective at preventing streaking. |
| Ethyl Acetate / Hexanes | 1-2% Triethylamine (TEA) | 10% -> 60% EtOAc | Good for less polar impurities. TEA is easily removed under vacuum. |
Protocol 2: Trituration to Induce Solidification
This protocol is used to convert an oily product into a solid, often significantly improving its purity.
1. Solvent Selection:
-
Choose a solvent or solvent system in which your desired product has very low solubility, but the impurities are reasonably soluble.
-
Good starting choices are hexanes, pentane, diethyl ether, or a mixture like 20:1 hexanes:ethyl acetate.
2. Procedure:
-
Place the crude oil in a flask with a stir bar.
-
Add the chosen trituration solvent (e.g., 10-20 volumes).
-
Stir the mixture vigorously at room temperature. If solidification does not occur, try cooling the flask in an ice bath. Sonication can also be highly effective at inducing nucleation.
-
Continue stirring for 1-24 hours. The oil should gradually transform into a fine, crystalline or amorphous solid.
3. Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid on the filter with a small amount of cold trituration solvent to remove any remaining surface impurities.
-
Dry the solid product under high vacuum.
References
- 1. Cas 907544-20-1,tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | lookchem [lookchem.com]
- 2. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate | C10H19FN2O2 | CID 11264435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]
- 16. Page loading... [guidechem.com]
- 17. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate, CasNo.907544-20-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 18. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
Technical Support Center: Optimization of Fluorination Reaction Conditions for Piperidine Rings
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of fluorinated piperidines. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. Fluorinated piperidines are indispensable scaffolds in modern drug discovery, offering unique advantages in metabolic stability, bioavailability, and binding affinity.[1][2] However, the introduction of fluorine onto the piperidine ring is often challenging, requiring careful optimization of reaction conditions.[3][4] This document synthesizes field-proven insights and established protocols to help you navigate these complexities.
Critical Safety Precautions: Handling Fluorinating Reagents
Fluorination chemistry involves highly reactive and potentially hazardous materials.[5] Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[6] Glove selection is critical; consult the manufacturer's compatibility chart for the specific reagent and solvent used. Double-gloving is recommended for highly corrosive or easily absorbed compounds.[6]
-
Ventilation: All manipulations of fluorinating reagents must be performed in a certified chemical fume hood with robust airflow.[7] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[6]
-
Incompatible Materials: Fluorinating agents can react violently with oxidizable materials, strong acids, bases, and reducing agents.[5][6] Keep them stored and handled separately. Fluorine gas and reagents that can generate hydrogen fluoride (HF) are corrosive to glass.[5]
-
Emergency Procedures:
-
Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] For exposure to HF-generating compounds, apply 2.5% calcium gluconate gel after flushing and seek immediate medical attention.[6]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6][8]
-
-
Waste Disposal: Never quench reactive fluorinating agents with water or protic solvents without a well-defined and tested procedure. All waste must be disposed of as hazardous waste according to institutional guidelines.[6]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My electrophilic fluorination using Selectfluor™ is resulting in low to no yield. What are the common causes and how can I fix this?
A1: Low conversion in Selectfluor™-mediated reactions is a frequent issue. The causes can be traced to reagent stability, substrate reactivity, or reaction conditions.
-
Causality: Selectfluor™ (F-TEDA-BF₄) requires activation, often through a single-electron transfer (SET) mechanism or by a Lewis/Brønsted acid. If your substrate is electron-poor or the conditions do not favor the generation of the active fluorinating species, the reaction will stall. Moisture can also decompose the reagent.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the Selectfluor™ is dry. For sensitive reactions, it can be dried under vacuum at 70–80 °C for a few hours before use.[9]
-
Solvent Choice: Acetonitrile (MeCN) is a common and effective solvent.[9][10] Ensure it is anhydrous, as water can interfere with the reaction.
-
Substrate Activation: If you are attempting to fluorinate a neutral piperidine, it is likely not electron-rich enough. The reaction often proceeds through a more nucleophilic intermediate, such as an enamine or enol ether.[11] Consider forming a cyclic enamine from the corresponding ketone or lactam before adding the fluorinating agent.
-
Catalysis/Additives: Some transformations benefit from a catalyst. For example, copper(I) bromide (CuBr) has been used in tandem with Selectfluor™ for the oxidation of amides.[10] For cyclization-fluorination sequences, gold catalysts can be effective.[9]
-
Temperature Optimization: While many reactions are run at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition and side products. Perform a temperature screen from room temperature up to 50-60 °C.[9]
-
Q2: I am observing significant hydrodefluorination during the catalytic hydrogenation of a fluoropyridine. How can I minimize this side reaction?
A2: Hydrodefluorination is a major competing pathway when reducing fluoropyridines to fluoropiperidines.[2][12] The C-F bond can be cleaved under the reaction conditions, leading to the non-fluorinated piperidine.
-
Causality: The mechanism of hydrodefluorination is thought to occur on the dearomatized intermediates.[12] The choice of catalyst, acid, and solvent system dramatically influences the ratio of hydrogenation to hydrodefluorination.
-
Troubleshooting Steps:
-
Catalyst Selection: Palladium-based catalysts are often effective. Palladium(II) hydroxide on carbon (Pd(OH)₂/C, "Pearlman's catalyst") has shown excellent results in combination with an acid.[2][12] Other catalysts like Pt/C or Rh/C can also be screened.
-
Acid Additive: A Brønsted acid is crucial for protonating the substrate and improving reactivity.[2][12] Aqueous hydrochloric acid (HCl) in methanol (MeOH) is a robust and effective system.[2][12]
-
Solvent System: The solvent plays a key role. Methanol is commonly used. For substrates with multiple aromatic rings, solvent choice can influence chemoselectivity (e.g., reducing the pyridine ring over a benzene ring).[2]
-
Reaction Conditions: Run the reaction at elevated hydrogen pressure (e.g., 50 bar) and monitor carefully.[13] Over-running the reaction or using excessively high temperatures can increase the amount of hydrodefluorination.
-
Troubleshooting Decision Workflow
Here is a workflow to guide your troubleshooting process for a generic piperidine fluorination reaction.
Caption: Troubleshooting workflow for piperidine fluorination.
Q3: The stereoselectivity of my fluorination is poor, giving a mixture of axial and equatorial conformers. What factors control this, and how can I influence the outcome?
A3: The stereochemical outcome is a delicate balance of steric and electronic effects. Understanding these controlling factors is key to optimization.[14][15]
-
Causality: The preference for an axial or equatorial fluorine atom in the piperidinium ring is governed by several factors:
-
Charge-Dipole Interactions: In protonated (or N-alkylated) piperidines, a strong, stabilizing interaction between the positive charge on the nitrogen and the negative dipole of an axial C-F bond can favor that conformation.[4][14][15]
-
Hyperconjugation: Stabilizing hyperconjugative interactions, such as σ(C-H) → σ*(C-F), can also influence the conformational preference.[14][15]
-
Steric Repulsion: Bulky substituents on the ring can create 1,3-diaxial strain, disfavoring an axial fluorine.
-
Solvent Effects: The polarity of the solvent can significantly impact the conformational equilibrium. Polar solvents can stabilize the conformer with the larger dipole moment.[14][16]
-
-
Troubleshooting Steps:
-
Tune the N-Substituent: The nature of the group on the piperidine nitrogen is paramount. Protonation (using an acid) or a small alkyl group strongly favors the charge-dipole interaction, promoting an axial fluorine.[14] Bulky N-protecting groups like Boc or Piv can alter or even reverse this preference.[16]
-
Vary Solvent Polarity: A systematic solvent screen is highly recommended. Switching from a nonpolar solvent like chloroform to a polar one like DMSO has been shown to invert the conformational preference from equatorial to axial for certain N-protected piperidines.[16]
-
Temperature Adjustment: The energy difference between conformers can be small. Running the reaction at lower temperatures may amplify the influence of weaker stabilizing interactions, potentially improving selectivity.
-
Q4: I am struggling with the purification of my final fluorinated piperidine. It seems volatile and difficult to handle. What strategies can I use?
A4: This is a very common problem, especially for unprotected fluorinated piperidines.[2][12]
-
Causality: Small, unprotected piperidines are often volatile, polar, and can be difficult to separate from residual reagents or solvents using standard column chromatography.
-
Solutions:
-
In Situ Protection: The most robust strategy is to protect the piperidine nitrogen immediately after the reaction is complete and before workup.[2][12] This increases the molecular weight, reduces volatility, and makes the compound more amenable to silica gel chromatography. Common protecting groups include:
-
Salt Formation and Precipitation: If the product is basic, it can be precipitated from an organic solvent by adding an acid like HCl (as a solution in ether or dioxane). This is often used for the final, deprotected product.[3]
-
Acid/Base Extraction: A carefully planned liquid-liquid extraction sequence can help remove non-basic impurities before final purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of fluorinating reagents for piperidine synthesis, and what are their pros and cons?
A1: Fluorinating reagents are broadly categorized as electrophilic ("F⁺") or nucleophilic ("F⁻").
| Reagent Class | Examples | Pros | Cons |
| Electrophilic | Selectfluor™, NFSI | Bench-stable solids, relatively safe to handle, wide range of applications.[5][10] | Can be expensive, may require substrate activation, can have selectivity issues.[1] |
| Nucleophilic | TBAF, DAST, Deoxofluor® | Effective for substitutions (e.g., of alcohols), can be highly selective. | Often moisture-sensitive, can be thermally unstable (e.g., DAST), may generate corrosive HF.[5][17] |
| Gas | F₂ | Highly reactive, can fluorinate unactivated C-H bonds. | Extremely hazardous, requires specialized equipment and handling procedures.[5] |
Q2: How does fluorine substitution affect the pKa and lipophilicity of the piperidine ring?
A2: Fluorine's strong electron-withdrawing nature has a profound and predictable impact on physicochemical properties.
-
pKa (Basicity): Introducing fluorine near the piperidine nitrogen significantly lowers its basicity (reduces the pKa).[18][19] This effect is additive and attenuates with distance.[18] Lowering basicity can be highly desirable in drug design to reduce off-target activity (e.g., hERG channel affinity) and improve the pharmacokinetic profile.[19][20]
-
Lipophilicity (logP): The effect is complex. While fluorination generally increases the lipophilicity of a neutral molecule, the concurrent decrease in basicity means that at physiological pH (7.4), a larger fraction of the compound is in its neutral, more lipophilic form. The net result is that partially fluorinated piperidines are often of similar or higher lipophilicity than their non-fluorinated parents at neutral pH.[18]
Q3: What are the key analytical techniques for characterizing fluorinated piperidines and determining their stereochemistry?
A3: A combination of NMR spectroscopy and X-ray crystallography is standard.
-
¹⁹F NMR: This is the most direct method for observing the fluorine atom. The chemical shift provides information about the electronic environment.
-
¹H NMR: The key to determining stereochemistry is often the vicinal coupling constant between fluorine and adjacent protons (³JF,H). Large coupling constants (e.g., >30 Hz) are indicative of an anti-periplanar (axial-axial) relationship, which often implies an axial fluorine, while smaller values suggest a gauche relationship (equatorial fluorine).[3][14]
-
2D NMR (NOESY/HOESY): Nuclear Overhauser Effect experiments can reveal through-space proximity between the fluorine atom and other protons on the ring, helping to confirm its orientation.[3]
-
X-ray Crystallography: This provides unambiguous proof of the solid-state structure and stereochemistry.[2]
Factors Influencing Stereoselectivity
The final stereochemical outcome is a result of competing interactions.
Caption: Interplay of factors determining stereoselectivity.
Key Experimental Protocols
Protocol 1: Electrophilic Fluorination of a Piperidine Enamine Intermediate using Selectfluor™ (This protocol is a representative example based on established principles for the fluorination of cyclic enamines).[9][11]
-
Enamine Formation:
-
To a solution of the parent piperidinone (1.0 eq) in anhydrous toluene (0.2 M) add a secondary amine (e.g., pyrrolidine, 1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux until water formation ceases (typically 4-12 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess amine. The crude enamine is typically used without further purification.
-
-
Fluorination:
-
Place Selectfluor™ (1.2 eq) in an oven-dried flask under an inert atmosphere (Argon or N₂).[9]
-
Dissolve the crude enamine from the previous step in anhydrous acetonitrile (0.1 M) and add it to the flask containing Selectfluor™.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Filter the reaction mixture through a short plug of basic alumina to remove reagent byproducts.[9]
-
Concentrate the filtrate under reduced pressure.
-
The crude product (an α-fluoro-iminium species) is often hydrolyzed back to the α-fluoropiperidinone during workup or chromatography. Purify by silica gel column chromatography.
-
Protocol 2: cis-Selective Hydrogenation of a 3-Fluoropyridine Derivative (Adapted from the robust procedure developed by Glorius and coworkers).[2][12]
-
Reaction Setup:
-
In a glass vial inside a high-pressure autoclave, add the 3-fluoropyridine substrate (1.0 eq) and Pd(OH)₂/C (20 wt%, 5 mol%).
-
Add methanol (MeOH, 0.2 M) followed by aqueous HCl (4 M, 2.0 eq).
-
-
Hydrogenation:
-
Seal the autoclave. Purge the vessel three times with H₂ gas.
-
Pressurize the autoclave to 50 bar of H₂.[13]
-
Stir the reaction at room temperature for 24-48 hours. Monitor conversion by taking aliquots (after careful depressurization) and analyzing by GC-MS or LC-MS.
-
-
Workup and Purification:
-
Carefully vent the autoclave and purge with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
The product is the fluoropiperidine hydrochloride salt. It can be purified by precipitation/crystallization or converted to a protected derivative for chromatographic purification as described in the troubleshooting section.
-
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide.
- BenchChem. (2025). What are the safety precautions when using fluorinating reagents?
- Semantic Scholar. (n.d.). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines.
- Hu, X., et al. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. RSC Publishing.
- Purdue University. (n.d.). Fluorine Safety.
- SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents.
- Purdue University. (n.d.). Fluorine Safety.
- Gensch, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Published on PMC - NIH.
- Gensch, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Carreira, E. M., & Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Published on PMC - NIH.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Published on PMC - NIH.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives....
- Stavber, S., & Iskra, J. (2015). Recent Advances in the Application of Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules. Published on PMC - NIH.
- Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition.
- Roda, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- The Britton Group. (n.d.). Fluorination Strategies.
- Zhang, Y., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry.
- Scott, A. D., et al. (2007). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.
- University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines.
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- 11. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Overcoming Challenges in the Purification of Volatile Unprotected Fluorinated Piperidines
<-3a-3a>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the unique challenges encountered during the purification of volatile, unprotected fluorinated piperidines. The inherent characteristics of these compounds—volatility, the basicity of the piperidine nitrogen, and the effects of fluorination—necessitate specialized purification strategies. This resource offers a compilation of field-proven insights, troubleshooting guides, and frequently asked questions to navigate these complexities effectively.
The Challenge: A Trifecta of Purification Hurdles
The purification of unprotected fluorinated piperidines is notoriously challenging due to a combination of three key physicochemical properties:
-
Volatility: The low boiling points of these compounds lead to significant sample loss during solvent evaporation under reduced pressure and can complicate chromatographic techniques.
-
Basicity: The lone pair of electrons on the piperidine nitrogen makes these compounds basic. This basicity can lead to strong interactions with acidic silica gel in normal-phase chromatography, resulting in peak tailing, poor separation, and even irreversible adsorption.[1][2]
-
Fluorination Effects: The introduction of fluorine atoms significantly alters the molecule's properties. It can decrease the basicity (pKa) of the piperidine nitrogen through inductive effects, which can be beneficial for chromatography.[3][4][5][6] However, fluorination also impacts polarity, lipophilicity, and intermolecular interactions in ways that can be context-dependent and require careful consideration during method development.[6][7][8]
This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Significant Product Loss During Solvent Removal
Q: I'm losing a substantial amount of my purified fluorinated piperidine during the final concentration step. How can I prevent this?
A: This is a classic problem stemming from the high volatility of these compounds. Standard rotary evaporation, even at low temperatures, can lead to the loss of your valuable product.
Root Cause Analysis & Solutions:
-
High Vacuum & Temperature: The primary culprits are excessively high vacuum and/or temperature during solvent removal.
-
Troubleshooting Steps:
-
Salt Formation: The most robust solution is to convert the volatile free amine into a non-volatile salt before concentration.[9] Dissolve your combined pure fractions in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like HCl in a non-aqueous solvent (e.g., HCl in dioxane or diethyl ether) dropwise until precipitation is complete. The resulting hydrochloride salt is typically a solid with negligible vapor pressure and can be safely concentrated and dried under high vacuum. The free base can be regenerated later if needed by treatment with a base.[9]
-
Azeotropic Removal with a Higher Boiling Point Solvent: If salt formation is not desirable, consider adding a higher boiling point, non-polar solvent like hexane or heptane to your combined fractions. As you carefully evaporate the mixture, the lower-boiling point chromatography solvents will be removed preferentially, leaving your product in the less volatile solvent. This can then be removed under very gentle conditions.
-
Optimize Rotary Evaporation Conditions: If you must concentrate the free base, use a higher pressure (less vacuum) and a low bath temperature. It is a delicate balance, and you will need to monitor the process closely.
-
Issue 2: Poor Peak Shape and Resolution in Normal-Phase Flash Chromatography
Q: My fluorinated piperidine is streaking badly on the silica gel column, and I can't get good separation from impurities. What's happening?
A: This is a common issue caused by the interaction of the basic piperidine nitrogen with the acidic silanol groups on the surface of the silica gel. This leads to peak tailing and poor resolution.[1]
Root Cause Analysis & Solutions:
-
Acid-Base Interactions: The basic amine interacts strongly with the acidic silica surface.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor peak shape.
-
Detailed Protocol: Mobile Phase Modification
-
Rationale: Adding a volatile basic modifier like triethylamine (TEA) or diethylamine (DEA) to your mobile phase will "pre-treat" the silica gel, neutralizing the acidic sites.[1][10] This allows your basic analyte to elute more symmetrically.
-
Step-by-Step:
-
Prepare your mobile phase (e.g., a hexane/ethyl acetate mixture).
-
Add 0.1% to 1% (v/v) of TEA or DEA to both the low and high polarity solvents of your gradient.[10]
-
Equilibrate your column with this modified mobile phase before loading your sample.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using an amino-functionalized silica column (KP-NH).[10] These columns have a basic surface that repels basic compounds, leading to excellent peak shapes without the need for mobile phase additives.
-
Issue 3: Difficulty Separating Chiral Fluorinated Piperidines
Q: I have a racemic mixture of a fluorinated piperidine, and I'm struggling to separate the enantiomers. What are my options?
A: The separation of enantiomers requires a chiral environment. For fluorinated piperidines, Supercritical Fluid Chromatography (SFC) is often the method of choice due to its speed, efficiency, and reduced solvent consumption.[11][12][13][14][15]
Root Cause Analysis & Solutions:
-
Lack of Chiral Recognition: Standard chromatographic methods do not differentiate between enantiomers.
-
Recommended Technique: Chiral Supercritical Fluid Chromatography (SFC)
-
Why SFC? SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations compared to traditional HPLC.[14] This is particularly advantageous for preparative scale separations.[11]
-
Stationary Phases: A wide range of chiral stationary phases (CSPs) are available, often based on polysaccharide derivatives.[11][12] Screening several different CSPs is often necessary to find the optimal one for your specific compound.
-
Mobile Phase: The mobile phase in SFC typically consists of supercritical CO2 with a small amount of an organic co-solvent (modifier), such as methanol or ethanol.[11] For basic compounds like piperidines, adding a basic additive (e.g., DEA) to the co-solvent is often crucial for good peak shape.[1]
-
| Parameter | Recommendation for Chiral SFC of Fluorinated Piperidines | Rationale |
| Technique | Supercritical Fluid Chromatography (SFC) | Faster, greener, and often provides better resolution than HPLC.[11][14] |
| Stationary Phase | Screen multiple Chiral Stationary Phases (CSPs) | Enantiomeric recognition is highly structure-dependent. |
| Mobile Phase | Supercritical CO2 with an alcohol co-solvent (e.g., MeOH, EtOH) | Provides good solvating power and is compatible with CSPs. |
| Additive | 0.1-0.5% Diethylamine (DEA) or other volatile amine in the co-solvent | Improves peak shape for basic analytes.[1] |
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect the basicity of my piperidine, and why does it matter for purification?
A1: Fluorine is a highly electronegative atom. When placed on the piperidine ring, it withdraws electron density through the sigma bonds (inductive effect). This reduces the electron density on the nitrogen atom, making it less likely to accept a proton, thus lowering its basicity (pKa).[3][4][5][6] This can be advantageous for purification, as a less basic amine will have weaker interactions with acidic silica gel, leading to better chromatography.[5] The magnitude of this effect depends on the number of fluorine atoms and their proximity to the nitrogen.[3][6]
Q2: Can I use an acid-base extraction to purify my crude fluorinated piperidine?
A2: Yes, acid-base extraction is an excellent initial purification step for removing non-basic impurities.[16][17][18]
-
Protocol for Acid-Base Extraction:
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic fluorinated piperidine will be protonated and move into the aqueous layer as a salt.
-
Separate the aqueous layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a strong base (e.g., NaOH) until the pH is >12. This will regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and carefully concentrate the solvent as described in Issue 1.
-
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: Due to the volatility of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing purity. [2][19][20][21]Specialized GC columns designed for volatile amines are commercially available and provide excellent peak shapes and resolution. [2][20][21][22]For non-volatile derivatives or salts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods. 19F NMR can be particularly informative for confirming the structure and purity of fluorinated compounds.
Q4: What are the key safety precautions when handling volatile unprotected fluorinated piperidines?
A4: Safety is paramount. Always handle these compounds in a well-ventilated chemical fume hood. [23]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [23][24]Be aware of the potential inhalation and skin contact hazards. [23][25]Consult the Safety Data Sheet (SDS) for your specific compound before use. [26][27]
References
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. [Link]
-
Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... (2019). ResearchGate. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Amine workup. (2024). Reddit. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]
-
Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. (2016). National Institutes of Health. [Link]
-
A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances. (2021). PubMed. [Link]
-
New insights into supercritical fluid chromatography for chiral separations. (2017). Analytical Methods. [Link]
-
Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Restek. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. [Link]
-
FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Columbia University. [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. [Link]
-
Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. (2010). Agilent. [Link]
-
C Analysis of volatile amines on medium- and wide-bore columns. Agilent. [Link]
-
Volatile fluorinated compounds (VFCs). U.S. Environmental Protection Agency. [Link]
-
New insights into supercritical fluid chromatography for chiral separations. Royal Society of Chemistry. [Link]
-
Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. ResearchGate. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ResearchGate. [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. [Link]
-
What are the safety precautions when handling amines and amides?. (2025). ChemGulf. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Universiteit van Amsterdam. [Link]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Beilstein Journal of Organic Chemistry. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). Nature Chemistry. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. John Wiley & Sons. [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. (2019). University of Münster. [Link]
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- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
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- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Navigating the Stability of Boc-Protected Fluorinated Piperidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected fluorinated piperidines. The strategic incorporation of fluorine into piperidine scaffolds is a powerful tool in medicinal chemistry, often enhancing metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1][2] However, the unique electronic properties of fluorine can also introduce specific stability challenges, particularly concerning the widely used tert-butyloxycarbonyl (Boc) protecting group.[3][4]
This guide is designed to provide you with in-depth, field-proven insights into the stability issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only troubleshoot current problems but also to proactively design more robust experimental plans.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during the synthesis, purification, storage, and handling of Boc-protected fluorinated piperidines. Each issue is presented in a question-and-answer format, followed by a detailed explanation and recommended protocols.
Issue 1: Spontaneous or Premature Boc Deprotection
Question: I'm observing the loss of the Boc group from my fluorinated piperidine even under seemingly neutral or mild conditions. What could be the cause?
Answer: The primary culprit is often inadvertent exposure to acidic conditions. The Boc group is notoriously acid-labile, and its removal is a common synthetic step.[5][6] However, several less obvious sources of acidity can lead to premature deprotection:
-
Acidic Contaminants in Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of hydrochloric acid (HCl) from their manufacturing process or degradation.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause partial or complete Boc deprotection during purification.
-
Co-elution with Acidic Byproducts: If your reaction mixture contains acidic byproducts, they can co-elute with your desired compound during chromatography, leading to degradation on the column or during solvent evaporation.
-
Environmental Factors: Exposure to acidic vapors in the laboratory environment can also contribute to slow degradation over time.
Causality Explained: The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide. The presence of electron-withdrawing fluorine atoms on the piperidine ring can influence the basicity of the nitrogen atom, but the fundamental acid-lability of the Boc group remains the dominant factor.[3]
dot
Caption: Acid-catalyzed deprotection of a Boc-protected piperidine.
Recommended Actions & Protocols:
| Preventative Measure | Detailed Protocol |
| Solvent Neutralization | Before use, wash solvents like DCM with a saturated aqueous solution of sodium bicarbonate, followed by water, and then dry over anhydrous sodium sulfate or magnesium sulfate. |
| Neutralized Silica Gel | For chromatography, use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of silica gel in a solvent containing 1-2% triethylamine, then evaporating the solvent. |
| Buffered Chromatography | Alternatively, add a small amount of a non-volatile base like triethylamine (0.1-1%) to the eluent during chromatography to maintain neutral conditions. |
| Proper Storage | Store Boc-protected fluorinated piperidines in a cool, dry, and dark place, away from any potential sources of acidic vapors.[7][8] |
Issue 2: Formation of tert-Butylated Side Products During Deprotection
Question: During my intended Boc deprotection with strong acid (e.g., TFA), I'm seeing side products with a mass increase of 56 Da. What are these and how can I prevent them?
Answer: This is a classic side reaction in Boc deprotection. The mass increase of 56 Da corresponds to the addition of a tert-butyl group (C4H8). This occurs when the highly reactive tert-butyl cation, generated during the cleavage of the Boc group, alkylates a nucleophilic site on your molecule.[9][10]
Causality Explained: The tert-butyl cation is a potent electrophile. In the absence of a suitable quenching agent, it can react with any available nucleophile. Common sites for tert-butylation include electron-rich aromatic rings, indoles, and sulfur-containing functional groups. The deprotected piperidine nitrogen itself can also be a target, leading to N-tert-butylation.
dot
Caption: Formation of a tert-butylated side product.
Recommended Actions & Protocols:
The most effective strategy to prevent tert-butylation is the use of "scavengers." These are nucleophilic compounds added to the deprotection reaction to trap the tert-butyl cation before it can react with your product.[9]
| Scavenger | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | A general-purpose scavenger.[9] |
| Water | 2.5 - 5% (v/v) | Often used in combination with TIS. |
| Thioanisole | 5% (v/v) | Particularly effective for protecting sulfur-containing residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Also effective for sulfur-containing groups. |
Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected fluorinated piperidine in an appropriate solvent (e.g., DCM).
-
Add the chosen scavenger(s) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 25-50% v/v).[9]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[11]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Proceed with the appropriate work-up and purification.
Issue 3: Ring Opening or Rearrangement of the Piperidine Ring
Question: I'm observing unexpected byproducts that suggest the piperidine ring is not stable under my reaction conditions. Is this related to the fluorine substitution?
Answer: While less common than Boc group instability, certain fluorinated piperidines can be susceptible to ring-opening or rearrangement reactions, particularly under harsh conditions or in the presence of strong nucleophiles or electrophiles. The position and number of fluorine atoms can significantly influence the electronic properties and stability of the piperidine ring.[4]
Causality Explained: The high electronegativity of fluorine can create polarized C-F bonds and influence the reactivity of adjacent atoms.[3] For example, a fluorine atom alpha to the nitrogen could potentially facilitate ring-opening under certain conditions. The conformational preferences of fluorinated piperidines, which often favor an axial orientation of the fluorine atom, can also play a role in their reactivity.[1][12][13]
Recommended Actions:
-
Milder Reaction Conditions: If you suspect ring instability, explore milder reaction conditions. This could involve using less forceful reagents, lower temperatures, or shorter reaction times.
-
Alternative Synthetic Routes: In some cases, it may be necessary to reconsider the synthetic strategy to avoid harsh conditions at a late stage when the fluorinated piperidine ring is present.
-
Protecting Group Strategy: The choice of protecting group can influence the stability of the overall molecule. If the Boc group is implicated in a degradation pathway beyond simple removal, consider an alternative protecting group with different cleavage conditions (e.g., Cbz, Fmoc).[14][15]
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Boc-protected fluorinated piperidines?
A1: For long-term storage, it is recommended to store these compounds as a solid at -20°C in a tightly sealed, opaque container.[8][16] For short-term use, storage at 2-8°C is generally acceptable.[8] It is crucial to minimize exposure to moisture, light, and air.[8]
Q2: How does fluorine substitution affect the pKa of the piperidine nitrogen?
A2: The introduction of electron-withdrawing fluorine atoms generally reduces the basicity (lowers the pKa) of the piperidine nitrogen.[3] This effect is dependent on the position and number of fluorine substituents. This modulation of pKa is often a deliberate strategy in drug design to improve properties like cell permeability.[3]
Q3: Can I use thermal conditions for Boc deprotection of my fluorinated piperidine?
A3: Thermal deprotection of Boc groups is a known method, often requiring high temperatures (above 100°C).[6][17] While this avoids the use of strong acids, you must consider the overall thermal stability of your fluorinated piperidine. Some fluorinated compounds can be susceptible to thermal degradation.[8] A small-scale test reaction is highly recommended to assess the feasibility of this approach for your specific substrate.
Q4: My unprotected fluorinated piperidine is volatile. How can I improve its handling and purification?
A4: The volatility of unprotected fluorinated piperidines can make their purification and handling challenging.[14][15] One common strategy is to perform an in situ protection with a different protecting group immediately after deprotection, if the synthetic scheme allows.[14][15] For example, after Boc deprotection, the resulting amine can be directly reacted with benzyl chloroformate to form the more stable and less volatile Cbz-protected derivative. Alternatively, purification can sometimes be achieved by converting the free amine to its hydrochloride salt, which is typically a non-volatile solid.
Q5: Are there any specific safety precautions I should take when working with fluorinated compounds?
A5: Yes, it is important to handle all fluorinated organic compounds with care.[7] Many fluorinating agents are highly reactive and toxic.[7] While the final fluorinated piperidines are generally more stable, the potential for degradation and the release of hazardous substances like hydrofluoric acid (HF) under harsh conditions should not be overlooked.[18] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7]
III. References
-
BenchChem. (n.d.). Safety and handling of fluorinated organic compounds. Retrieved from
-
Protheragen. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Retrieved from
-
ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from
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G. S. Couch, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
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Scott, S. L., et al. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Royal Society of Chemistry.
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PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from
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ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from
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NIH. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from
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ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from
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BenchChem. (n.d.). Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols. Retrieved from
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SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from
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BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions. Retrieved from
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BenchChem. (n.d.). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. Retrieved from
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from
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NIH. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Retrieved from
-
NIH. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Retrieved from
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Technical Support Center: Asymmetric Hydrogenation of Fluorinated Pyridines
Welcome to the technical support center for the asymmetric hydrogenation of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental issues, grounded in mechanistic understanding and field-proven insights.
Troubleshooting Guide
This section addresses specific problems you may encounter during the asymmetric hydrogenation of fluorinated pyridines. Each issue is followed by potential causes and step-by-step solutions.
Problem 1: Low or No Conversion
You've set up your reaction, but after the specified time, analysis shows that the starting material remains largely unreacted.
Potential Causes:
-
Inherent Stability of the Pyridine Ring: The aromaticity of the pyridine ring makes it highly stable and resistant to reduction.[1]
-
Catalyst Deactivation: The nitrogen atom in both the pyridine substrate and the piperidine product can coordinate to the metal center of the catalyst, leading to deactivation.[1][2]
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific fluorinated pyridine substrate.
-
Poor Hydrogen Solubility or Mass Transfer: Inadequate mixing or pressure can lead to insufficient hydrogen availability at the catalytic sites.
-
Presence of Impurities: Water, oxygen, or other impurities in the solvent or on the glassware can poison the catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Activate the Pyridine Substrate: The most critical step for successful pyridine hydrogenation is to reduce its aromatic stability and prevent catalyst poisoning.[1] Convert the neutral pyridine to a pyridinium salt, for example, by N-benzylation with benzyl bromide. This strategy enhances the reactivity of the substrate and prevents the nitrogen lone pair from deactivating the catalyst.[1][3]
-
Re-evaluate Your Catalyst System: If you are already using a pyridinium salt, consider the catalyst itself. Iridium-based catalysts, often in combination with chiral phosphine ligands like SEGPHOS or Difluorphos, have shown high efficacy for these substrates.[4][5] If conversion is still low, a modest increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) can be beneficial.
-
Optimize Reaction Conditions:
-
Pressure: Increasing the hydrogen pressure (e.g., from 50 bar to 80 or 100 bar) can enhance the concentration of hydrogen in the solution, thereby increasing the reaction rate.[6]
-
Temperature: A moderate increase in temperature can improve kinetics. However, be cautious, as excessive heat can lead to catalyst decomposition or a decrease in enantioselectivity.
-
Solvent: The choice of solvent can influence both solubility and catalyst performance. Protic solvents like methanol or ethanol are often used, but a screen of solvents including THF and DCM might reveal a better option for your specific substrate.[7][8]
-
-
Ensure Rigorous Inert Conditions: Hydrogenation catalysts are often sensitive to oxygen and moisture.[9] Ensure your solvent is thoroughly degassed and the reaction vessel is purged multiple times with an inert gas (like argon or nitrogen) before introducing hydrogen. All glassware should be oven-dried.
Problem 2: Low Enantioselectivity (ee%)
The reaction proceeds to completion, but the desired chiral piperidine is formed with poor enantiomeric excess.
Potential Causes:
-
Suboptimal Ligand-Substrate Interaction: The chiral ligand may not be creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states.
-
Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and thus impact stereoselectivity.[8]
-
Presence of Additives (or Lack Thereof): Certain additives can play a crucial role in achieving high enantioselectivity.[10][11]
-
Reaction Temperature: Higher temperatures can sometimes erode enantioselectivity by allowing the reaction to proceed through higher-energy, less selective pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Ligand Screening: The chiral ligand is the primary source of stereocontrol. If enantioselectivity is low, screening a panel of ligands is the most logical first step. For iridium-catalyzed hydrogenations of pyridinium salts, ligands from the SEGPHOS, BINAP, and PHOX families have shown promise.[7][12] Pay attention to both the steric bulk and electronic properties of the ligand.
-
Solvent Optimization: The solvent can have a profound effect on enantioselectivity.[8] A solvent screen should be performed, including both protic (e.g., methanol, ethanol) and aprotic (e.g., THF, DCM, toluene) options. The polarity of the solvent can influence the stability of the diastereomeric transition states.
-
The Role of Additives:
-
Acids: For pyridinium salt hydrogenations, the in-situ generation of a Brønsted acid (like HBr) can be beneficial.[1] In some cases, the addition of a Lewis acid can also improve performance.[10]
-
Bases: For the hydrogenation of certain N-benzylated 3-substituted pyridinium salts, the addition of an organic base like triethylamine (Et₃N) has been shown to dramatically increase enantiomeric excess by preventing the non-enantioselective isomerization of a partially hydrogenated intermediate.[13]
-
Iodine (I₂): For some iridium-catalyzed systems, the addition of I₂ is essential for high efficiency and enantioselectivity.[5]
-
-
Temperature Control: Lowering the reaction temperature often leads to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. Try reducing the temperature from your initial setpoint.
Problem 3: Defluorination or Other Side Reactions
You observe the formation of the desired piperidine but also significant amounts of defluorinated product or other byproducts.
Potential Causes:
-
Harsh Reaction Conditions: High temperatures or certain catalysts can promote C-F bond cleavage.
-
Catalyst Choice: Some catalysts, particularly certain heterogeneous palladium catalysts, can be prone to causing defluorination under standard conditions.
-
Presence of Acid/Base: The wrong additive can sometimes promote side reactions.
Troubleshooting Steps:
-
Re-evaluate the Catalyst: While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can sometimes lead to defluorination, especially with more activated C-F bonds.[14] Consider switching to a different metal center, such as rhodium or iridium, which are often more chemoselective for this transformation.
-
Modify Reaction Conditions:
-
Lower the Temperature: As with improving enantioselectivity, lowering the reaction temperature can often suppress unwanted side reactions.
-
Optimize Additives: If using an additive, ensure it is necessary and optimal. For instance, while Brønsted acids are often helpful for activation, using a strong acid in excess with a sensitive substrate could potentially promote side reactions.
-
-
Consider a Two-Step Approach: In some challenging cases, a different synthetic strategy might be necessary. For instance, asymmetric hydrogenation of a vinyl fluoride precursor to the desired fluoropiperidine has been successfully employed.[14][15]
Frequently Asked Questions (FAQs)
Q1: Why is the asymmetric hydrogenation of pyridines so challenging?
A: There are two primary reasons for the difficulty:
-
Aromatic Stability: Pyridines have a high resonance stabilization energy, which makes the ring difficult to reduce.[1]
-
Catalyst Poisoning: The nitrogen atom in the pyridine starting material and the resulting piperidine product is a Lewis base that can strongly coordinate to the Lewis acidic metal center of the catalyst, inhibiting its activity.[2][7]
Q2: What is the best way to activate the pyridine ring for hydrogenation?
A: The most common and effective strategy is to convert the pyridine into a pyridinium salt.[1][3] This is typically done by reacting the pyridine with an alkylating agent, such as benzyl bromide or by protecting it with a Boc group. This activation serves two purposes: it disrupts the aromaticity, making the ring more susceptible to reduction, and it engages the nitrogen's lone pair, preventing it from poisoning the catalyst.[1]
Q3: Which catalyst system is best for fluorinated pyridines?
A: There is no single "best" catalyst, as the optimal choice depends on the specific substitution pattern of the fluorinated pyridine. However, iridium-based homogeneous catalysts are often highly effective for the asymmetric hydrogenation of activated pyridinium salts.[1][4][5] For example, complexes formed from [Ir(COD)Cl]₂ and chiral bisphosphine ligands like Difluorphos or members of the SEGPHOS family have demonstrated excellent performance.[4][5] For some applications, heterogeneous catalysts like Palladium(II) hydroxide on carbon (Pd(OH)₂/C) have also been used effectively, especially when paired with a Brønsted acid.[16]
Catalyst System Comparison
| Catalyst System | Typical Substrate | Advantages | Disadvantages |
| Ir/[P,N] or [P,P] Ligands | N-Alkyl/N-Aryl Pyridinium Salts | High activity, excellent enantioselectivity, mild conditions.[1][4] | Cost of iridium and chiral ligands. |
| Rh/Bisphosphine Ligands | N-Alkyl Pyridinium Salts | Good enantioselectivity, especially for 3-substituted pyridines with a base additive.[13] | May require more optimization than Iridium systems. |
| Pd(OH)₂/C with Acid | Neutral Pyridines (Auxiliary-based) | Cost-effective, high conversion.[16] | Can lead to defluorination, may require chiral auxiliary. |
| Ru/NHC Ligands | Fused Pyridine Systems | Effective for specific heterocyclic structures.[17] | Less general applicability for simple pyridines. |
Q4: What are the key safety considerations for these reactions?
A: Asymmetric hydrogenation reactions, especially at high pressure, have several inherent hazards that must be managed:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[9] Always work in a well-ventilated fume hood, away from ignition sources.
-
High-Pressure Equipment: Use a properly rated and maintained high-pressure reactor.[18] Always perform a leak test with an inert gas (e.g., nitrogen) before charging with hydrogen.[19] Never exceed the maximum rated pressure and temperature of the vessel.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, especially when finely divided (like Pd/C or Raney Nickel), can be pyrophoric and ignite upon exposure to air, particularly after the reaction when they are saturated with hydrogen.[9][20][21] Handle these catalysts under an inert atmosphere or as a slurry in solvent. Never allow the filter cake of a used catalyst to dry in the open air.[9]
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of a Fluorinated Pyridinium Salt
This is a general guideline and must be adapted and optimized for your specific substrate and catalyst system.
-
Reactor Preparation: Ensure a high-pressure autoclave reactor is clean and oven-dried. Assemble the reactor and perform a leak test by pressurizing with nitrogen to the intended reaction pressure and observing for any pressure drop over 30 minutes.[18]
-
Catalyst Preparation (in a glovebox): Inside an inert atmosphere glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand to a vial. Add the degassed reaction solvent (e.g., methanol) and stir at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In the glovebox, add the fluorinated pyridinium salt substrate to the reactor. Transfer the prepared catalyst solution to the reactor via cannula.
-
Sealing and Purging: Seal the reactor securely. Remove it from the glovebox and place it in the designated, properly ventilated area for high-pressure reactions. Purge the reactor headspace by pressurizing with nitrogen (to ~10 bar) and then venting (repeat 3-5 times) to remove any residual oxygen.
-
Hydrogenation: Charge the reactor with hydrogen gas to the desired pressure (e.g., 80 bar). Begin stirring and, if required, heat the reaction to the desired temperature.
-
Monitoring and Workup: Monitor the reaction progress by observing the pressure drop (as hydrogen is consumed). Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Quenching and Product Isolation: Open the reactor and carefully quench the reaction. The product can then be isolated using standard extraction and chromatography procedures. Caution: If using a heterogeneous catalyst like Pd/C, filter the catalyst carefully, keeping it wet with solvent at all times to prevent ignition.[9]
References
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved January 5, 2026, from [Link]
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Linz Instruments. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved January 5, 2026, from [Link]
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University of California, Santa Barbara. (2021, November). C3. Safe Handling of Pyrophoric Materials. Retrieved January 5, 2026, from [Link]
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Mashima, K., Nagano, T., Iimuro, A., & Kita, Y. (2014). Additive effects on asymmettric hydrogenation of n-heteroaromatics. Request PDF. Retrieved January 5, 2026, from [Link]
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Linz Instruments. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved January 5, 2026, from [Link]
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Fristrup, P., Tursky, M., & Tanner, D. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2539-2549. [Link]
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Ros, A., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-4. [Link]
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Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 17-23. [Link]
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OEHS. (n.d.). Pyrophoric Chemicals SOP. Retrieved January 5, 2026, from [Link]
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Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved January 5, 2026, from [Link]
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Ye, Z.-S., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9391-9394. [Link]
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Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. [Link]
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Thiehoff, C., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]
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Tocqueville, C., et al. (2022). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 87(1), 539-547. [Link]
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ResearchGate. (n.d.). Schematic diagram of reactor set-up for high pressure hydrogenation reactions. Retrieved January 5, 2026, from [Link]
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Hoyt, J. M., et al. (2018). Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Organometallics, 37(23), 4440-4450. [Link]
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Hu, Y., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(5), 945-966. [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved January 5, 2026, from [Link]
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Patureau, F. W., et al. (2011). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry - A European Journal, 17(18), 5064-5068. [Link]
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Zhou, Y.-G., et al. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. Retrieved January 5, 2026, from [Link]
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Chirik, P. J., et al. (2018). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society, 140(42), 13847-13860. [Link]
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Mashima, K., et al. (2014). Additive Effects on Asymmetric Hydrogenation of N-Heteroaromatics. HETEROCYCLES, 88(2), 811. [Link]
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Satterfield, C. N., & Cocchetto, J. F. (1975). Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics. Industrial & Engineering Chemistry Process Design and Development, 14(2), 123-130. [Link]
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nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2016). Additive Effects on Asymmetric Catalysis. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2020). Investigation of solvents for hydrogenation of pyridine. Retrieved January 5, 2026, from [Link]
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University of Leeds. (n.d.). Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogenation. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (1976). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. Retrieved January 5, 2026, from [Link]
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Tetrahedron Letters. (2009). Enantioselective synthesis of a chiral fluoropiperidine via asymmetric hydrogenation of a vinyl fluoride. Retrieved January 5, 2026, from [Link]
-
Ding, Z., & Tu, Y. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 4006-123. [Link]
-
Chemical Communications. (2007). Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. Retrieved January 5, 2026, from [Link]
-
Tang, W., et al. (2010). Highly efficient and enantioselective hydrogenation of quinolines and pyridines with Ir-Difluorphos catalyst. Organic & Biomolecular Chemistry, 8(15), 3464-71. [Link]
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RSC Publishing. (2014). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2005). Solvent effects in enantioselective hydrogenation of 1-phenyl-1,2-propanedione. Retrieved January 5, 2026, from [Link]
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Journal of the American Chemical Society. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved January 5, 2026, from [Link]
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Mas-Roselló, J., & Shcherbakov, N. V. (2023). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. CHIMIA International Journal for Chemistry, 77(11), 810-815. [Link]
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PubMed. (2023). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Retrieved January 5, 2026, from [Link]
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Halpern, J. (1982). Mechanism and stereoselectivity of asymmetric hydrogenation. Science, 217(4558), 401-7. [Link]
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Ponra, S., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angewandte Chemie International Edition, 58(27), 9282-9287. [Link]
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Caleffi, G. S., et al. (2022). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers, 9(4), 1085-1111. [Link]
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Yang, Z., et al. (2024). Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Green Chemistry, 26(1), 317-322. [Link]
-
The Doyle Group. (n.d.). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Retrieved January 5, 2026, from [Link]
-
Pápai, I., & Rulíšek, L. (2023). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. ACS Catalysis, 13(7), 4652-4661. [Link]
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Technical Support Center: Minimizing Defluorination Byproducts in Catalytic Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into a common challenge in modern synthetic chemistry: the undesired cleavage of carbon-fluorine (C-F) bonds during catalytic reactions. This resource offers practical troubleshooting advice and foundational knowledge to help you minimize defluorination byproducts, thereby improving reaction efficiency, selectivity, and the overall integrity of your fluorinated target molecules.
The C-F bond, owing to its high bond dissociation energy, is the strongest single bond to carbon, making organofluorine compounds exceptionally stable.[1] This stability is highly valued in pharmaceuticals and agrochemicals. However, under certain catalytic conditions designed to functionalize other parts of a molecule (e.g., C-H, C-Br, C-OTf bonds), the C-F bond can be inadvertently activated and cleaved, leading to unwanted defluorinated or hydrodefluorinated byproducts.[2][3] This guide is structured to help you diagnose and resolve these issues effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of probable causes and a step-by-step guide to remediation.
Q1: I am observing significant hydrodefluorination (HDF) of my fluoroarene substrate in a palladium-catalyzed cross-coupling reaction. What are the likely causes and how can I mitigate this?
A1: Hydrodefluorination (HDF) is a common side reaction where a C-F bond is cleaved and replaced by a C-H bond. This is particularly prevalent in reactions involving palladium catalysts and can be influenced by several factors.[3]
Probable Causes & Mechanistic Insight:
-
Palladium Hydride Formation: The active catalytic species or reaction intermediates can react with trace water, hydrogen sources (e.g., silanes, certain bases, or solvents), or undergo β-hydride elimination from alkyl ligands to form palladium hydride (Pd-H) species. These hydrides can then participate in a competing catalytic cycle, leading to HDF.
-
Electron-Rich Catalysts: Highly electron-rich ligands on the palladium center can increase its electron density, making the oxidative addition into the strong C-F bond more favorable.
-
High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for C-F bond cleavage and can also promote the decomposition of reagents or solvents, potentially generating hydride sources.[4]
-
Strong Bases: Certain strong bases can react to generate hydride donors or promote pathways that lead to C-F activation.[4]
Troubleshooting Protocol:
-
Re-evaluate Your Base:
-
Action: Switch from a strong base (e.g., NaOH, KOH, t-BuOK) to a milder, non-hydridic base.
-
Rationale: Bases like K₃PO₄, Cs₂CO₃, or Na₂CO₃ are less likely to generate hydride species that lead to HDF.[4] The choice of base can be critical in steering the reaction towards the desired outcome.
-
-
Optimize Catalyst and Ligand:
-
Action: If using a standard, highly electron-rich phosphine ligand, consider switching to a less electron-donating or sterically different ligand.
-
Rationale: The electronic and steric properties of the ligand dictate the reactivity of the metal center. Bulky ligands can sometimes disfavor the approach of the C-F bond to the metal, while ligands with specific electronic properties can favor the desired C-X activation over C-F activation. For instance, in some Pd-catalyzed fluorination reactions, specific biaryl monophosphine ligands were found to be crucial to avoid side reactions.[5]
-
-
Control Reaction Temperature:
-
Action: Systematically lower the reaction temperature in 10 °C increments.
-
Rationale: C-F bond activation typically has a higher activation energy than the desired coupling reaction. Reducing the temperature can significantly slow down the rate of defluorination relative to the productive pathway.[4] Consider microwave irradiation for rapid heating and shorter reaction times, which can sometimes minimize byproduct formation.[4]
-
-
Ensure Anhydrous Conditions:
-
Action: Rigorously dry all solvents and reagents. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Rationale: Water is a common source of protons and can facilitate the formation of Pd-H species.
-
Q2: My reaction is supposed to be a selective C-H functionalization, but I am getting a mixture of products, including one where a C-F bond has reacted instead. How can I improve selectivity?
A2: Achieving selectivity between C-H and C-F bonds is a significant challenge because while C-F bonds are thermodynamically stronger, the reaction of a metal with a C-F bond can be more exothermic than with a C-H bond.[6] The outcome depends on a delicate balance of kinetics and thermodynamics.
Probable Causes & Mechanistic Insight:
-
Catalyst Nature: The choice of metal is paramount. Some transition metals, like nickel and cobalt, are known to be particularly effective at activating C-F bonds.[2][7] If your catalyst system is too reactive, it may not differentiate well between the two bonds.
-
Directing Group Effects: In directed C-H activation, the geometry of the metallacycle formed between the catalyst, substrate, and directing group is crucial.[8][9] If the C-F bond is sterically accessible or electronically activated, it may compete with the targeted C-H bond.
-
Substrate Electronics: The presence of electron-withdrawing groups on the fluoroarene can make the C-F bond more susceptible to nucleophilic attack or oxidative addition by the catalyst.[10][11]
Troubleshooting Protocol:
-
Modify the Directing Group (if applicable):
-
Tune the Catalyst System:
-
Action: Switch to a different metal catalyst or modify the existing one with different ligands.
-
Rationale: If using a highly active metal like Nickel, consider a Palladium-based system which might offer different selectivity. The ligand environment can be tuned to sterically block the C-F position or electronically disfavor its activation.[6]
-
-
Employ a Milder Reaction Protocol:
-
Action: Reduce temperature and use a less aggressive oxidant or base.
-
Rationale: Harsher conditions can overcome the kinetic barrier for C-F activation. Milder conditions often allow for greater differentiation between C-H and C-F bonds.
-
Workflow for Improving C-H vs. C-F Selectivity
Caption: Troubleshooting flowchart for C-H vs. C-F selectivity.
Q3: I am attempting a nucleophilic aromatic substitution (SNAᵣ) on a polyfluoroarene, but I'm getting multiple defluorination products instead of the single substitution I expect. How can I control the regioselectivity?
A3: The regioselectivity of SNAr on polyfluoroarenes is governed by the electronic effects of the substituents and the inherent reactivity of the C-F bonds at different positions.
Probable Causes & Mechanistic Insight:
-
Electronic Activation: In SNAr, the rate-determining step is typically the nucleophilic attack to form a Meisenheimer intermediate. This intermediate is stabilized by electron-withdrawing groups. The C-F bond para to a strong electron-withdrawing group is usually the most activated and susceptible to substitution.[11] If multiple positions are similarly activated, or if conditions are too harsh, multiple substitutions can occur.
-
Harsh Conditions: High temperatures and overly strong nucleophiles/bases can lead to a loss of selectivity, causing attack at less activated positions or subsequent defluorination reactions.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Action: Use a controlled amount, often just over one equivalent, of the nucleophile.
-
Rationale: Limiting the nucleophile can prevent subsequent reactions after the initial, most favorable substitution has occurred.
-
-
Reduce Reaction Temperature:
-
Action: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Rationale: The energy difference between activation barriers for substitution at different positions is often small. Lower temperatures can enhance selectivity for the most kinetically favorable pathway.
-
-
Choose a Milder Nucleophile/Base:
-
Action: If possible, use a less reactive nucleophile or a weaker base.
-
Rationale: A highly reactive nucleophile may not discriminate effectively between different C-F positions. A strong base can also promote side reactions.[13]
-
Table 1: Influence of Reaction Parameters on Defluorination
| Parameter | High Defluorination Risk | Recommended Adjustment | Rationale |
| Catalyst | Highly electron-rich Ni(0) or Pd(0) complexes | Switch to less electron-rich metal center; use alternative metals (Rh, Cu) | Reduces propensity for oxidative addition into the C-F bond.[2][10] |
| Ligand | Small, highly electron-donating phosphines | Use bulky/electron-withdrawing ligands | Steric hindrance can prevent C-F bond access; electronic tuning disfavors C-F activation.[4] |
| Base | Strong, hydridic bases (t-BuOK, NaH) | Weaker, non-coordinating bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Minimizes formation of metal hydrides and other competing pathways.[4] |
| Temperature | High (>100 °C) | Lowest effective temperature | C-F activation is often more sensitive to temperature than other bond activations.[4] |
| Solvent | Protic or wet solvents | Dry, aprotic solvents (Dioxane, Toluene, THF) | Prevents formation of hydride species from solvent protons.[4] |
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of catalytic C-F bond activation? A: C-F bond activation by transition metals typically proceeds via one of several pathways. The most common is oxidative addition , where a low-valent metal center (e.g., Pd(0) or Ni(0)) inserts into the C-F bond to form a higher-valent metal-aryl-fluoride complex (e.g., LₙPd(II)(Ar)F).[2] This step is challenging due to the high strength of the C-F bond and is often the rate-limiting step. Other mechanisms include σ-bond metathesis, radical pathways initiated by single-electron transfer (SET) in photoredox catalysis, and Lewis acid-assisted cleavage.[1][14]
C-F Activation via Oxidative Addition
Caption: Simplified mechanism of C-F bond activation.
Q: How can I detect and quantify defluorination byproducts? A: Detecting and quantifying these byproducts is crucial for reaction optimization.
-
¹⁹F NMR Spectroscopy: This is one of the most powerful techniques. The disappearance of the starting material's C-F signal and the appearance of new signals corresponding to fluoride ion (F⁻) or new organofluorine species can be monitored. Using an internal standard allows for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for separating the desired product from hydrodefluorinated byproducts and other impurities.[15][16] The mass difference (typically 18 Da, replacing F with H) makes identification straightforward.
-
Fluoride Ion Selective Electrode (ISE): This potentiometric method allows for the direct measurement of the concentration of free fluoride ions released into the reaction mixture or aqueous workup, providing a direct measure of the extent of defluorination.[17]
Q: Are there any "catalyst-free" methods that are prone to defluorination? A: Yes. Transition-metal-free reactions can also cause defluorination, particularly under harsh conditions. For example, reactions involving strong bases or nucleophiles can proceed via an SNAr mechanism, as discussed earlier.[13] Additionally, photoredox catalysis using organic dyes can generate highly reducing radical species capable of cleaving C-F bonds.[1][18] Finally, conditions involving main-group reagents like Lewis acids can facilitate fluoride abstraction.[14]
Experimental Protocol: Screening for Optimal Base in a Suzuki Coupling to Minimize HDF
This protocol provides a general workflow for optimizing the base in a palladium-catalyzed Suzuki coupling of a fluoroaryl bromide to minimize the hydrodefluorination (HDF) byproduct.
Objective: Identify a base that maximizes the yield of the desired biaryl product while minimizing the formation of the hydrodefluorinated starting material.
Materials:
-
Fluoroaryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK) (3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Reaction Setup: In parallel reaction vials, add the fluoroaryl bromide (e.g., 0.2 mmol) and the arylboronic acid (0.3 mmol).
-
Base Addition: To each vial, add one of the selected bases (0.6 mmol).
-
Inert Atmosphere: Seal the vials with septa, then purge with inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the anhydrous solvent (2.0 mL) to each vial via syringe. Then, add the palladium catalyst as a solution in the same solvent.
-
Reaction: Place the vials in a pre-heated reaction block (e.g., 80-100 °C) and stir for the designated time (e.g., 12-24 hours).
-
Quenching and Workup: Cool the reactions to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analysis: Analyze the crude product mixture by ¹⁹F NMR and GC-MS.
-
¹⁹F NMR: Use an internal standard (e.g., fluorobenzene) to determine the conversion of the starting material and the relative ratio of the desired product to the HDF byproduct.
-
GC-MS: Confirm the identity of the product and byproduct peaks and determine their relative peak areas to assess the product-to-byproduct ratio.
-
-
Evaluation: Compare the results from the different bases to identify the optimal conditions that provide the highest selectivity for the desired cross-coupled product.
References
- 1. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 8. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Matrix-independent screening of defluorination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. communities.springernature.com [communities.springernature.com]
Scalability challenges for the synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. This molecule is a crucial building block in medicinal chemistry, valued for the unique conformational and electronic properties conferred by the cis-fluoroamine motif.[1][2][3] Its incorporation into drug candidates can modulate basicity, improve metabolic stability, and enhance binding affinity.[4]
However, the precise stereochemical control required and the challenges inherent in fluorination chemistry can present significant hurdles.[5][6] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common scalability challenges encountered during its synthesis.
General Synthetic Strategies Overview
The synthesis of this chiral fluorinated piperidine typically involves a few key strategic approaches. The choice of route often depends on the available starting materials, scalability requirements, and the need for stereochemical purity.
Caption: High-level overview of synthetic pathways.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Section 1: Stereocontrol Challenges
Achieving the correct (3S,4R) absolute and cis-relative stereochemistry is the most critical and challenging aspect of this synthesis.
Q1: My synthesis results in a poor diastereomeric ratio (dr), with significant formation of the trans-isomer. How can I improve the cis-selectivity?
A1: Poor cis-selectivity is a common problem. The choice of reaction and conditions is paramount for establishing the correct relative stereochemistry between the C3-fluorine and C4-amino groups.
-
Causality: The thermodynamic product is often the trans-isomer where bulky groups are equatorial. Kinetic control is therefore essential.
-
Recommended Solutions:
-
Catalytic Hydrogenation of Fluoropyridines: This is one of the most reliable methods for achieving high cis-diastereoselectivity. The hydrogenation of a suitably substituted fluoropyridine precursor often proceeds via delivery of hydrogen from the same face of the ring.[5][7] A heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is typically effective.[5][8] The fluorine atom itself can influence the stereochemical outcome of the reduction.[9]
-
Directed Reductions: If synthesizing from a fluorinated piperidone, the reduction of an intermediate oxime or imine is a key step. Using reducing agents that allow for substrate direction can be highly effective. For example, reduction of a ketone precursor after fluorination can be directed by neighboring groups.
-
Enzymatic Approaches: Biocatalysis, particularly with transaminases, can offer exquisite stereocontrol. Screening a library of transaminases to perform reductive amination on an N-Boc-3-fluoropiperidin-4-one intermediate can yield the desired syn (or cis) amine with high diastereomeric and enantiomeric excess.[9]
-
Q2: I am struggling with enantioselectivity and obtaining a racemic mixture. How can I synthesize the specific (3S,4R) enantiomer?
A2: Introducing chirality requires a deliberate asymmetric strategy. A racemic product indicates the absence of an effective chiral influence.
-
Causality: Without a chiral catalyst, auxiliary, or starting material, the reaction will not favor one enantiomer over the other.
-
Recommended Solutions:
-
Chiral Catalysis:
-
Asymmetric Hydrogenation: Employing a chiral catalyst system (e.g., Rh or Ru with a chiral phosphine ligand) for the hydrogenation of a fluorinated pyridine or tetrahydropyridine precursor can set the required stereocenters.[9]
-
Asymmetric Fluorination: An enantioselective electrophilic fluorination of an N-Boc-4-piperidone enolate using a chiral catalyst, such as a modified cinchona alkaloid, can be effective.[10]
-
-
Chemo-enzymatic Methods: As mentioned in A1, using a specific transaminase enzyme (e.g., from a Codexis library) can directly convert the prochiral ketone to the desired (3S,4R) product with high enantiomeric excess (ee).[9][11]
-
Chiral Resolution: While less efficient for large-scale synthesis, classical resolution of a racemic intermediate or the final product using a chiral acid (e.g., tartaric acid) can be used to isolate the desired enantiomer.
-
Caption: Troubleshooting tree for poor diastereoselectivity.
Section 2: Fluorination and Defluorination Issues
The introduction and retention of the fluorine atom are common sources of difficulty.
Q3: I am observing low yields and significant hydrodefluorination (C-F bond cleavage) during my hydrogenation step. How can I prevent this?
A3: Hydrodefluorination is a well-known side reaction in the hydrogenation of fluoroaromatics.[5] It is often catalyzed by transition metals.
-
Causality: The catalyst intended for pyridine reduction can also cleave the C-F bond, especially under harsh conditions or with prolonged reaction times. Some metals, like Iridium, are particularly prone to promoting this side reaction.[9]
-
Recommended Solutions:
-
Catalyst Selection: The choice of catalyst is critical. While Pd/C is common, Ruthenium-based catalysts have sometimes shown lower C-F bond cleavage activity compared to Rhodium or Iridium systems.[9] A thorough screening of catalysts (e.g., Pd, Pt, Ru on different supports) is advised.
-
pH Control: Defluorination can be exacerbated at lower pH.[9] Buffering the reaction mixture or adding a non-nucleophilic base can sometimes suppress this pathway.
-
Optimize Reaction Conditions:
-
Pressure: Use the lowest hydrogen pressure that still provides a reasonable reaction rate.
-
Temperature: Keep the reaction temperature as low as possible.
-
Time: Monitor the reaction closely (e.g., by GC-MS or LC-MS) and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Q4: My electrophilic fluorination of N-Boc-4-piperidone is inefficient, with multiple byproducts. What are the likely causes?
A4: Electrophilic fluorination requires careful control over the formation of the enol or enolate equivalent and its reaction with the fluorinating agent (e.g., Selectfluor).
-
Causality: The piperidone may not be converting efficiently to the desired reactive enolate, or the enolate itself may be unstable. Side reactions can include difluorination, hydroxylation (from trace water), or degradation of the starting material.
-
Recommended Solutions:
-
Pre-form a Stable Enol Equivalent: Instead of generating the enolate in situ with a strong base, consider converting the ketone to a more stable silyl enol ether first.[9] This intermediate can then be purified before reacting with the electrophilic fluorine source, often leading to a cleaner reaction.
-
Optimize Base and Temperature: If using an in-situ enolate formation, carefully screen bases (e.g., LDA, LiHMDS) and ensure the reaction is kept at a low temperature (e.g., -78 °C) to minimize side reactions.
-
Control Stoichiometry: Use of a slight excess of the fluorinating agent can be necessary, but a large excess should be avoided to prevent difluorination. Add the fluorinating agent slowly to the cooled solution of the enolate.
-
Section 3: Protecting Group and Purification Challenges
Manipulating the Boc protecting group and purifying the final product can be non-trivial.
Q5: I am observing decomposition of my product during the final Boc-deprotection step using Trifluoroacetic Acid (TFA). Are there milder alternatives?
A5: Yes, the combination of a fluorine atom and an amine can render the molecule sensitive to strong acids.
-
Causality: Strong acids like TFA can sometimes catalyze side reactions or degradation, especially if the reaction is heated or run for an extended period.
-
Recommended Solutions:
-
HCl in Dioxane/EtOAc: A solution of 4M HCl in dioxane or ethyl acetate is a very common and often milder alternative to neat TFA for Boc deprotection.[12] The reaction is typically run at 0 °C to room temperature and can be monitored by TLC.
-
Thermolytic Deprotection: In some cases, Boc groups can be removed thermally. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as the solvent at reflux or under microwave conditions can effectively cleave the Boc group without any acid.[13][14][15]
-
TMSI: Trimethylsilyl iodide (TMSI) in a neutral solvent like dichloromethane is another mild method for Boc deprotection, though care must be taken with the workup.[12]
-
Q6: The purification of my final amine product by silica gel chromatography is difficult, resulting in significant tailing and low recovery. What should I do?
A6: Basic amines, like piperidines, are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.[16]
-
Causality: The free amine group binds to the silica, causing streaking (tailing) and sometimes irreversible adsorption.
-
Recommended Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase (e.g., DCM/MeOH or EtOAc/Hexanes) will neutralize the active sites on the silica and dramatically improve peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a polymer-based column if available.
-
Purify as a Salt: If the free amine is problematic, consider purifying the Boc-protected precursor, which is much less basic. After deprotection, you can often precipitate or crystallize the product as a salt (e.g., the hydrochloride salt), which is frequently a highly pure, crystalline solid. This avoids chromatography of the free amine altogether.
-
Experimental Protocols & Data
Table 1: Representative Conditions for Key Transformations
| Step | Precursor | Reagents & Conditions | Typical Yield | Key Challenge | Reference |
| Hydrogenation | N-Cbz-3-fluoro-4-aminopyridine | H₂ (50 bar), 10% Pd/C, Acetic Acid, 80 °C | Good | Hydrodefluorination | [5][7] |
| Electrophilic Fluorination | N-Boc-4-piperidone silyl enol ether | Selectfluor, Acetonitrile, RT | 91% | Regio- & Diastereocontrol | [9] |
| Reductive Amination | N-Boc-3-fluoropiperidin-4-one | Transaminase (ATA-3), iPrNH₂, Borate Buffer pH 10.5 | 66% | Enzyme activity, ee | [9] |
| Boc Deprotection (Mild) | Boc-protected piperidine | 4M HCl in Dioxane, RT, 1-2h | >95% | Substrate stability | [12] |
| Debenzylation | (3S,4R)-N-Boc-4-(benzylamino)-3-fluoropiperidine | H₂, 10% Pd/C, Ammonium formate, MeOH, 50 °C | Quantitative | Catalyst poisoning | [17] |
Protocol: Reductive Debenzylation to Yield the Final Amine
This protocol is adapted from a reported synthesis and represents a common final step to unmask the primary amine.[17]
-
Setup: To a solution of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol (approx. 0.1 M), add ammonium formate (5.0 eq).
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C, ~20% by weight of the starting material) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.
-
Reaction: Heat the reaction mixture to 50 °C and stir vigorously for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be partitioned between a suitable organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃) to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the title compound, which can be further purified if necessary.
References
- 1. Cas 907544-20-1,tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | lookchem [lookchem.com]
- 2. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]
- 3. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Managing reaction-condition-based sensitivity in fluorinated piperidine synthesis
Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The incorporation of fluorine into piperidine scaffolds is a powerful strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, basicity (pKa), and binding affinity.[1][2][3] However, the synthesis of these valuable building blocks is often fraught with challenges related to reaction conditions. This guide provides practical, experience-driven advice to help you navigate these complexities and achieve your synthetic goals.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues that you may encounter during the synthesis of fluorinated piperidines. Each problem is presented as a question, followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Fluorinated Piperidine
Question: My reaction is resulting in a low yield of the target fluorinated piperidine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in fluorinated piperidine synthesis can stem from several factors, ranging from substrate reactivity to catalyst deactivation. Here’s a systematic approach to troubleshooting this common problem:
1. Incomplete Conversion:
-
Causality: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or a deactivated catalyst. In hydrogenations of fluoropyridines, for instance, catalyst poisoning can be a significant issue.[4]
-
Solutions:
-
Reaction Monitoring: Use analytical techniques like TLC, GC-MS, or NMR to monitor the reaction progress and ensure it has gone to completion.
-
Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. Be mindful that excessive heat can sometimes lead to side reactions.
-
Catalyst Loading and Health: Increase the catalyst loading. If catalyst deactivation is suspected (e.g., in palladium-catalyzed hydrogenations), consider using a fresh batch of catalyst or a more robust catalyst system.[5][6] In some cases, catalyst deactivation can be caused by fluoride ions generated during the reaction; additives may be required to mitigate this.[4]
-
2. Competing Side Reactions:
-
Causality: The most common side reaction in many fluorinated piperidine syntheses, particularly in the hydrogenation of fluoropyridines, is hydrodefluorination , where the C-F bond is cleaved to yield the non-fluorinated piperidine.[4][5] Other side reactions can include over-reduction of other functional groups or polymerization.
-
Solutions:
-
Choice of Catalyst and Support: The choice of catalyst is critical. For instance, in the hydrogenation of fluoropyridines, palladium on carbon (Pd/C) can be effective, but the choice of support and the presence of additives can influence the extent of hydrodefluorination.[5]
-
Solvent and Additives: The solvent system can significantly impact the reaction outcome. For palladium-catalyzed hydrogenations, the addition of a Brønsted acid like HCl can suppress hydrodefluorination and improve the yield of the desired fluorinated piperidine.[6]
-
Protecting Groups: The nature of the protecting group on the piperidine nitrogen can influence the reaction's success. Some protecting groups may not be stable under the reaction conditions.
-
3. Product Volatility and Purification Challenges:
-
Causality: Low molecular weight, unprotected fluorinated piperidines can be volatile, leading to loss during workup and purification.[5][6]
-
Solutions:
-
In Situ Protection: After the reaction is complete, consider performing an in situ protection of the piperidine nitrogen with a suitable protecting group like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc). This increases the molecular weight and reduces volatility, facilitating easier isolation and purification.[5][6]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields.
Issue 2: Significant Hydrodefluorination Observed
Question: My main byproduct is the non-fluorinated piperidine. How can I suppress this hydrodefluorination?
Answer:
Hydrodefluorination is a significant challenge, particularly in catalytic hydrogenations of fluoropyridines.[4][5] Suppressing this side reaction is key to an efficient synthesis.
1. Catalyst Selection and Modification:
-
Causality: The catalyst plays a direct role in the cleavage of the C-F bond. Some catalysts are more prone to promoting this undesired reaction.
-
Solutions:
-
Catalyst Screening: If using a heterogeneous catalyst like Pd/C, screen different metal loadings and supports. Sometimes a different metal altogether, like rhodium or ruthenium, may offer better selectivity, though they can also cause hydrodefluorination.[4]
-
Catalyst Modifiers: The addition of acidic promoters can significantly suppress hydrodefluorination. A combination of Pd(OH)₂ on carbon with aqueous HCl in methanol has been shown to be an effective system for the hydrogenation of fluoropyridines while minimizing C-F bond cleavage.[6]
-
2. Reaction Conditions:
-
Causality: The reaction environment, including the solvent and pH, can influence the propensity for hydrodefluorination.
-
Solutions:
-
Solvent Choice: The choice of solvent can impact catalyst activity and selectivity. Protic solvents like methanol are often used in these hydrogenations.
-
Acidic Additives: As mentioned, the presence of a Brønsted acid is often crucial. The acid protonates the pyridine nitrogen, which can alter the electronic properties of the ring and disfavor C-F bond cleavage.[5]
-
3. Substrate Modification:
-
Causality: The electronic nature of the starting material can influence its susceptibility to hydrodefluorination.
-
Solutions:
-
Protecting Groups: While not always feasible, altering the substituents on the pyridine ring can sometimes influence the reaction's outcome.
-
Comparative Table of Conditions for Suppressing Hydrodefluorination
| Parameter | Condition Favoring Hydrodefluorination | Condition Suppressing Hydrodefluorination | Reference |
| Catalyst | Highly active, non-selective catalysts | Pd(OH)₂/C, specific Rh or Ru complexes | [4][6] |
| Additives | Neutral or basic conditions | Presence of a Brønsted acid (e.g., HCl) | [6] |
| Solvent | Aprotic solvents may be less effective | Protic solvents like methanol | [4] |
Issue 3: Poor Diastereoselectivity in the Formation of Substituted Fluorinated Piperidines
Question: My reaction produces a mixture of diastereomers, and I need to improve the selectivity for the desired isomer. What factors control diastereoselectivity?
Answer:
Achieving high diastereoselectivity is crucial, especially in the synthesis of chiral drug candidates. The stereochemical outcome is influenced by the synthetic route and the reaction conditions.
1. Hydrogenation of Substituted Fluoropyridines:
-
Causality: In the hydrogenation of substituted fluoropyridines, the catalyst typically delivers hydrogen from the less sterically hindered face of the molecule. The final stereochemistry is often a cis relationship between the substituents.[5]
-
Solutions:
-
Directing Groups: The presence of certain functional groups on the pyridine ring can direct the approach of the catalyst, influencing the diastereoselectivity.
-
Catalyst Choice: Chiral ligands on homogeneous catalysts can induce high levels of diastereoselectivity in asymmetric hydrogenations.[4]
-
2. Nucleophilic and Electrophilic Fluorination:
-
Causality: In these reactions, the stereochemical outcome is determined by the mechanism of the fluorination step (e.g., Sₙ2, Sₙ1) and the stereochemistry of the starting material.
-
Solutions:
-
Substrate Control: Starting with a stereochemically defined precursor is often the most reliable way to ensure a specific diastereomer.[7]
-
Reagent Control: The choice of fluorinating agent and reaction conditions can influence the stereochemical outcome. For example, in nucleophilic fluorination, an Sₙ2 reaction will proceed with inversion of stereochemistry.
-
3. Dearomatization-Hydrogenation (DAH) Process:
-
Causality: This one-pot process often leads to the formation of all-cis substituted piperidines.[7]
-
Solutions:
-
Catalyst System: The choice of the rhodium catalyst and the borane reagent in the DAH process is critical for achieving high diastereoselectivity.[7]
-
Decision Tree for Improving Diastereoselectivity
Caption: Decision tree for improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the position of the fluorine atom on the piperidine ring important?
The position of the fluorine atom has a profound impact on the physicochemical properties of the piperidine ring. For instance, fluorination can significantly lower the basicity (pKa) of the piperidine nitrogen.[3][8][9] This modulation of pKa is crucial in drug design to fine-tune properties like cell permeability, bioavailability, and to reduce off-target effects such as hERG channel affinity, which can lead to cardiotoxicity.[4][8] The position of the fluorine also influences the conformational preference of the piperidine ring, which can affect how the molecule binds to its biological target.[2][10]
Q2: What are the main synthetic strategies for preparing fluorinated piperidines?
The primary synthetic routes can be broadly categorized as:
-
Hydrogenation of Fluoropyridines: This is a common and often cost-effective method that utilizes readily available fluorinated pyridines.[5][6] Challenges include controlling hydrodefluorination.
-
Dearomatization-Hydrogenation (DAH): This one-pot method allows for the synthesis of highly substituted, all-cis-fluorinated piperidines.[7]
-
Nucleophilic Fluorination: This involves the displacement of a leaving group with a fluoride source. This can be challenging due to the poor nucleophilicity and high basicity of the fluoride ion.[11][12]
-
Electrophilic Fluorination: This method uses an electrophilic fluorine source to introduce fluorine onto an electron-rich piperidine precursor. Late-stage electrophilic fluorination can be challenging.[13]
-
Biocatalytic Methods: Enzymes can be used to perform stereoselective fluorinations or to resolve racemic mixtures of fluorinated piperidines, offering a green chemistry approach.[14]
Q3: How does fluorine substitution affect the conformation of the piperidine ring?
Fluorine has a significant impact on the conformational equilibrium of the piperidine ring. Due to a combination of steric and electronic effects, including hyperconjugation and gauche effects, fluorine substituents often have a preference for the axial position.[2][15][16] This conformational locking can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation.
Q4: What are the key safety precautions when working with fluorinating reagents?
Fluorinating reagents can be hazardous and require careful handling.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and gloves that are resistant to the specific chemicals being used.[18] Double-gloving is often recommended.[18]
-
Ventilation: Work in a well-ventilated fume hood. For highly reactive or gaseous fluorinating agents, a specialized setup may be necessary.[19]
-
Incompatible Materials: Be aware of the incompatibilities of your fluorinating agent. They can react violently with water, acids, bases, and reducing agents.[18]
-
Emergency Preparedness: Have an emergency plan in place. In case of skin contact with reagents that can generate hydrofluoric acid (HF), immediate and thorough washing with water is crucial, followed by the application of calcium gluconate gel.[18][20] Seek immediate medical attention for any exposure.[21]
References
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ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guides. Wordpress. Retrieved from
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Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11448-11455. Retrieved from [Link]
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Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-271. Retrieved from [Link]
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Various Authors. (n.d.). Synthesis of free fluorinated piperidines. ResearchGate. Retrieved from [Link]
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Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11448-11455. Retrieved from [Link]
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Various Authors. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... ResearchGate. Retrieved from [Link]
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Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2345-2355. Retrieved from [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(29), 11994-12002. Retrieved from [Link]
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Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]
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Ismalaj, E., et al. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(1), 533-546. Retrieved from [Link]
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Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Journal of Medicinal Chemistry, 64(15), 11119-11139. Retrieved from [Link]
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Pharmaceutical Technology. (2015, August 1). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Wordpress. Retrieved from
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Princeton University Department of Chemistry. (2020, May 7). Method for Nucleophilic Fluorination Advanced by Doyle Group. Retrieved from [Link]
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The Doyle Group, UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]
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Max-Planck-Institut für Kohlenforschung. (n.d.). Late-Stage Fluorination. Retrieved from [Link]
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11448-11455. Retrieved from [Link]
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Vereshchagin, A. N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7248. Retrieved from [Link]
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ScienceDaily. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]
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De La Torre, A. L., et al. (2021). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 143(31), 12186-12195. Retrieved from [Link]
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The Doyle Group, UCLA. (2023, March 27). Nucleophilic Fluorination. Retrieved from [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(29), 11994-12002. Retrieved from [Link]
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University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]
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Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]
-
Maloney, K. M., et al. (2021). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development, 25(7), 1646-1654. Retrieved from [Link]
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Various Authors. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. Retrieved from [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(29), 11994-12002. Retrieved from [Link]
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Various Authors. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Retrieved from [Link]
-
Osaka University. (n.d.). Methods of Analysis for Fluorine. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
The stereochemical integrity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. For complex chiral building blocks like (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, a molecule featuring two stereocenters, the precise quantification of its enantiomeric purity is not merely a procedural step but a critical quality attribute. The distinct spatial arrangement of the amino and fluoro substituents on the piperidine ring can profoundly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical methodologies for resolving and quantifying the enantiomers of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Analytical Strategies: A Dichotomy of Approach
The determination of enantiomeric excess (% ee) for a chiral amine like our target compound fundamentally relies on creating a chiral environment that allows for the differentiation of enantiomers. This can be achieved through two primary strategies: direct and indirect separation.
-
Direct Methods utilize a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to create transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times.[2][3]
-
Indirect Methods involve the pre-column derivatization of the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA). This reaction converts the enantiomers into a pair of diastereomers, which possess different physicochemical properties and can be separated on a conventional, achiral chromatographic column.[4][5]
The choice between these pathways is a critical decision driven by factors such as available instrumentation, required sensitivity, sample throughput, and the stage of drug development.
Method Comparison I: Direct Separation on Chiral Stationary Phases
Direct chiral chromatography is often the preferred method due to its simplicity, as it avoids the complexities of derivatization reactions. The success of this approach hinges entirely on selecting an appropriate CSP that provides sufficient enantioselectivity for the target analyte.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity analysis, offering robustness and a wide variety of commercially available CSPs.[2] For a molecule like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point for method development due to their broad applicability for nitrogen-containing compounds.[6]
Causality of Experimental Choices:
-
CSP Selection: Polysaccharide phases, such as amylose tris(3,5-dimethylphenylcarbamate), create chiral cavities and engage in a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The Boc-protected amine and the piperidine ring of the analyte can interact with the carbamate groups on the CSP, while the fluoro- and amino-substituents provide additional interaction points, leading to differential retention.
-
Mobile Phase: A polar organic mode (e.g., ethanol or isopropanol) or normal phase (e.g., hexane/alcohol) is typically used. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial to prevent peak tailing by masking acidic silanol groups on the silica support and ensuring the analyte is in its neutral form.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, offering significantly faster analysis times and reduced consumption of organic solvents.[7][8][9] It utilizes supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, enabling high flow rates without sacrificing efficiency.[8]
Causality of Experimental Choices:
-
Instrumentation: SFC operates at higher pressures than HPLC to maintain the CO₂ in a supercritical state. A back-pressure regulator (BPR) is a key component.
-
Mobile Phase: The elution strength is tuned by adding a polar organic co-solvent (modifier), such as methanol or ethanol. Additives similar to those in HPLC (e.g., DEA) are often required to achieve good peak shape for basic analytes. The unique solvating properties of the supercritical fluid can sometimes lead to different or improved selectivity compared to HPLC on the same CSP.[10]
| Parameter | Chiral HPLC | Chiral SFC |
| Principle | Differential interaction with a CSP using a liquid mobile phase. | Differential interaction with a CSP using a supercritical fluid mobile phase (CO₂ + modifier).[11] |
| Analysis Time | 10 - 30 minutes | < 10 minutes[12] |
| Solvent Consumption | High (e.g., Hexane, Isopropanol) | Low (primarily CO₂), reduced organic waste.[9] |
| Development Cost | Moderate | Higher initial instrument cost. |
| Throughput | Moderate | High, ideal for screening. |
| Peak Efficiency | Good | Excellent, often superior to HPLC.[7] |
| Environmental Impact | Moderate to High | Low ("Green Chemistry").[9] |
Method Comparison II: Indirect Separation via Chiral Derivatization
The indirect approach is a robust alternative when a suitable CSP cannot be found or when enhanced sensitivity is required. The primary amino group at the C4 position of the analyte is an ideal handle for derivatization.[4]
The key is to select a CDA that reacts quickly and quantitatively under mild conditions, and whose derivative provides a strong chromophore for UV detection. For piperidine-based amines, several reagents are effective.[13]
| Chiral Derivatizing Agent (CDA) | Target Group | Reaction Conditions | Derivative Stability | Key Advantage |
| Marfey's Reagent (FDAA) | Primary & Secondary Amines | 40-50°C, ~60-90 min | Stable for at least 48 hours[4] | Strong chromophore, widely used for amino acids/amines. |
| GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) | Primary & Secondary Amines | Room Temp, ~10-35 min[4] | Good | Rapid reaction, forms thiourea derivatives. |
| p-Toluene Sulfonyl Chloride (PTSC) | Primary & Secondary Amines | Base-catalyzed | Very Stable | Simple reagent, forms stable sulfonamides; proven for piperidin-3-amine.[13][14] |
| Mosher's Acid Chloride (MTPA-Cl) | Amines, Alcohols | Room Temp | Good | Primarily used for NMR analysis but applicable to chromatography.[5][15] |
Causality of Experimental Choices:
-
Reagent Selection: For the target analyte, which lacks a strong native chromophore, a CDA like Marfey's Reagent or PTSC is ideal because it introduces a dinitrophenyl or tosyl group, respectively, enabling sensitive UV detection.[4][13]
-
Reaction Conditions: The reaction must be driven to completion to ensure that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte. Any kinetic resolution (one enantiomer reacting faster than the other) would lead to inaccurate results.
-
Chromatography: Once derivatized, the resulting diastereomers can be separated using standard reversed-phase HPLC (e.g., on a C18 column), which is readily available in any analytical lab.
Experimental Protocols & Method Validation
A robust analytical method is a self-validating system. Every protocol must be accompanied by system suitability tests and formal validation to ensure its performance is reliable and fit for purpose.[16]
Protocol 1: Direct Chiral SFC Method (Hypothetical)
-
System Preparation: Equilibrate an SFC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% Diethylamine (B).
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
-
Sample Preparation: Dissolve the analyte in methanol to a concentration of 1 mg/mL.
-
System Suitability: Inject a solution of the racemate. The resolution between the two enantiomer peaks should be ≥ 2.0.
-
Analysis: Inject the test sample and integrate the peak areas of the two enantiomers to calculate the % ee.
Protocol 2: Indirect Method via Derivatization with Marfey's Reagent
-
Sample Preparation: Dissolve the amine-containing sample in 100 µL of water to a concentration of approximately 0.5 mM.[4]
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of the 0.5 mM amine sample.
-
200 µL of a 20 mM Marfey's reagent solution in acetone.
-
50 µL of 0.5 M triethylamine (TEA) in water.[4]
-
-
Incubation: Vortex the mixture and incubate at 40°C for 60 minutes in the dark.
-
Quenching: Stop the reaction by adding 50 µL of 1 M HCl.[4]
-
Analysis by RP-HPLC:
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA), run in a gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (λmax for the DNP derivative).
-
-
Data Analysis: Integrate the peak areas of the two diastereomers to calculate the % ee.
Method Validation Parameters
Any chosen method must be validated according to ICH guidelines to demonstrate its suitability.[6][16]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can exclusively measure the analyte in the presence of impurities. | Peak purity analysis; baseline resolution from other components. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for the undesired enantiomer.[6] |
| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% - 102.0% recovery of the undesired enantiomer from spiked samples.[6] |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) < 2.0%.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantified with precision and accuracy. | Signal-to-Noise ratio ≥ 10.[6] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Resolution and % ee results remain consistent with minor changes in flow rate, temperature, etc.[6] |
Conclusion and Recommendations
The selection of an optimal analytical method for determining the enantiomeric purity of this compound is a strategic decision based on the specific requirements of the analysis.
-
For high-throughput screening and in-process controls where speed is paramount, Chiral SFC is the superior choice. Its rapid analysis times and reduced environmental impact make it a modern and efficient tool.[7][9]
-
For final product release and methods requiring utmost robustness and transferability , Chiral HPLC on a well-chosen polysaccharide CSP remains the industry's workhorse. Its extensive track record and wide availability provide a high degree of confidence.[2][3]
-
The Indirect Method via chiral derivatization is an invaluable problem-solving tool. It should be employed when direct methods fail to provide adequate resolution or when a significant increase in detection sensitivity is needed, as the introduced chromophore can greatly enhance the UV response.[4][5]
Ultimately, the development of a reliable, validated method is essential to guarantee the quality and safety of the final pharmaceutical product derived from this critical chiral intermediate.
References
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System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Outsourcing. Available from: [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available from: [Link]
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Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Chiral derivatizing agent. Wikipedia. Available from: [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available from: [Link]
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A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. ResearchGate. Available from: [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. Available from: [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. Available from: [Link]
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Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by HPLC. J-Stage. Available from: [Link]
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Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
-
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. ACS Publications. Available from: [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available from: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available from: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available from: [Link]
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SFC for chiral separations in bioanalysis. PubMed. Available from: [Link]
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Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available from: [Link]
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Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available from: [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available from: [Link]
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Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. Available from: [Link]
-
1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate. PubChem. Available from: [Link]
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X-ray crystallography for the structural validation of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
Executive Summary
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. For chiral molecules such as (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, a key building block in medicinal chemistry, confirming the absolute stereochemistry is paramount to understanding its biological activity and ensuring target specificity. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for atomic-level structural elucidation, with orthogonal techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for selecting the most appropriate validation strategy.
Introduction: The Imperative of Stereochemical Integrity
The piperidine scaffold is a cornerstone in pharmaceutical design, and the introduction of a fluorine atom, as in this compound, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The specific cis orientation of the fluorine and amine substituents at the C3 and C4 positions creates a distinct stereochemical profile that dictates its interaction with biological targets. An incorrect stereoisomer could lead to reduced efficacy or off-target toxicity. Therefore, rigorous and unambiguous structural validation is a critical step in the synthetic and drug development pipeline. While a suite of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing an unassailable, three-dimensional portrait of a molecule.[3][4]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers direct visualization of the atomic arrangement within a crystalline solid by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms.[5] This technique is unparalleled in its ability to determine not only the connectivity of atoms but also their precise spatial coordinates, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.[6][7]
Theoretical Underpinnings: Why Crystallography is Definitive
The power of X-ray crystallography lies in its ability to solve the "phase problem." While the diffraction experiment measures the intensities (related to the amplitude) of the scattered X-rays, the phase information is lost.[5] However, through computational methods like direct methods for small molecules, these phases can be reconstructed to generate an electron density map.[8][9] This map is then interpreted to build an atomic model of the molecule. For chiral molecules, the anomalous scattering effect, particularly when using copper radiation, allows for the unambiguous determination of the absolute structure, often quantified by the Flack parameter.[10][11] A Flack parameter approaching zero for a given enantiomeric model provides high confidence in the assigned stereochemistry.[10]
Experimental Workflow: From Powder to Final Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful execution and quality control at each stage.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
1. Crystallization:
-
Rationale: The formation of a high-quality, single crystal is the most critical and often most challenging step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For a polar molecule like this compound, vapor diffusion is an effective method.
-
Protocol:
-
Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a "good" solvent in which it is freely soluble, such as methanol or dichloromethane.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a "poor" solvent (the precipitant), such as hexane or diethyl ether (2-3 mL).
-
Over several hours to days, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.
-
Screen various solvent/precipitant combinations to find optimal conditions.
-
2. Crystal Mounting:
-
Rationale: A suitable crystal must be isolated and mounted on the diffractometer goniometer without damage. The crystal is typically cooled in a stream of nitrogen gas to minimize thermal motion and radiation damage.[8]
-
Protocol:
-
Identify a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Using a cryo-loop, carefully scoop the crystal out of the mother liquor.
-
Quickly transfer the loop to the goniometer head on the diffractometer, which is maintained at a low temperature (e.g., 100 K).
-
3. Data Collection & Processing:
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.[12] This raw data, consisting of thousands of reflection images, is then processed.[13]
-
Protocol:
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Execute a full data collection strategy, rotating the crystal and collecting diffraction images. Modern diffractometers automate this process.[14]
-
The collected images are then processed to index the reflections, integrate their intensities, and apply corrections for experimental factors.[13][15] This yields a file containing the unique reflection data.
-
4. Structure Solution and Refinement:
-
Rationale: This computational step transforms the diffraction data into a chemically meaningful atomic model.[8][16] The goal of refinement is to adjust the atomic parameters (position, occupancy, and displacement) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[8][10]
-
Protocol:
-
Use software like SHELXT or Olex2 to solve the structure using direct methods, which will provide an initial electron density map and a preliminary atomic model.[6]
-
Iteratively refine the model against the experimental data using least-squares methods.[17] This involves adjusting atomic positions and thermal parameters.
-
Analyze difference Fourier maps to locate missing atoms (like hydrogens) or identify regions of disorder.
-
Refine until the model converges, indicated by stable R-factors (R1 and wR2) and a chemically sensible geometry.
-
5. Validation:
-
Rationale: Before accepting a structure, its quality must be rigorously validated. Key metrics assess the agreement between the model and the data, as well as the stereochemical plausibility of the model.[18][19]
-
Validation Checks:
-
R-factors: The R1 value should typically be below 0.05 (5%) for a well-refined small molecule structure.
-
Goodness-of-Fit (GooF): Should be close to 1.0.
-
Electron Density Map: Inspect the final difference map for any significant positive or negative peaks, which could indicate missing atoms or errors in the model.
-
Flack Parameter: For chiral structures, this value should be close to 0 with a small standard uncertainty to confidently assign the absolute configuration.[10]
-
Orthogonal & Alternative Methodologies
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its fundamental properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity and solution-state conformation of organic molecules. For a fluorinated piperidine derivative, NMR is particularly insightful.
-
Causality: NMR exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and through-space interactions (via NOE), one can piece together the molecular structure. The presence of ¹⁹F provides an additional, highly sensitive NMR handle.[20][21]
-
Key Experiments for this compound:
-
¹H NMR: Determines the number and connectivity of protons. Coupling constants (³JHH) can help infer the dihedral angles and thus the chair conformation of the piperidine ring.
-
¹³C NMR: Shows the number of unique carbon environments.
-
¹⁹F NMR: The chemical shift and coupling to adjacent protons (³JHF) are highly sensitive to the local electronic environment and conformation, helping to confirm the fluorine's position.[20][22]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall atomic connectivity.
-
NOESY: Can reveal through-space proximity between protons, which helps to confirm the relative stereochemistry (e.g., the cis relationship between the fluorine and amine group).
-
Mass Spectrometry (MS)
MS is an essential technique for confirming the molecular weight and elemental composition of a compound. Chiral MS methods can also be used to distinguish between enantiomers.
-
Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy.
-
Key Experiments:
-
Electrospray Ionization (ESI-MS): A soft ionization technique ideal for polar molecules, which will provide a strong signal for the protonated molecule [M+H]⁺.
-
HRMS: Confirms the elemental composition (C₁₀H₁₉FN₂O₂), ruling out other potential structures with the same nominal mass.
-
Chiral LC-MS/MS: By using a chiral stationary phase in the liquid chromatography step, the enantiomers can be separated before detection by the mass spectrometer.[23][24][25] While this can confirm enantiomeric purity, it does not determine the absolute configuration without an authentic standard.
-
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive and complementary tools for understanding conformational preferences.[26][27]
-
Causality: These methods solve approximations of the Schrödinger equation to calculate the relative energies of different molecular conformations.
-
Application: For fluorinated piperidines, computational studies can predict the most stable chair conformation and the axial vs. equatorial preference of substituents.[1][20] These predictions can then be compared with experimental NMR data to build confidence in the structural assignment. The interplay of steric hindrance, hyperconjugation, and electrostatic interactions dictates the conformational landscape of such molecules.[2][28]
Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique is guided by the specific question being asked. The table below provides a comparative summary.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) | Computational Modeling |
| Principle | X-ray diffraction by a crystal lattice | Nuclear spin in a magnetic field | Mass-to-charge ratio of ions | Quantum mechanical calculations |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable solvent | Ionizable compound | In silico (no physical sample) |
| Information | Absolute 3D structure , bond lengths/angles | Connectivity, solution conformation | Molecular weight, elemental formula | Relative energies of conformers |
| Resolution | Atomic (<1 Å) | Atomic (connectivity) | Low (molecular formula) | Theoretical atomic coordinates |
| Key Advantage | Unambiguous determination of absolute stereochemistry[4] | Provides data on solution-state dynamics[20] | High sensitivity and molecular formula confirmation | Predictive power, no sample needed[1] |
| Limitation | Requires high-quality crystals | Does not give absolute configuration directly | Does not give 3D structure | Must be validated by experiment |
Decision-Making Workflow
Caption: A decision-making workflow for structural validation.
Conclusion
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography stands as the definitive technique. It is the only method that provides a direct, high-resolution visualization of the three-dimensional atomic arrangement, thereby unambiguously confirming the absolute configuration of its chiral centers. While powerful and essential techniques like NMR and MS confirm connectivity and composition, and computational modeling offers predictive insights, they remain indirect methods for stereochemical assignment. A synergistic approach, using NMR and MS to validate the bulk sample's identity and purity before committing to the rigorous process of crystallization and X-ray analysis, represents the most robust and scientifically sound strategy in modern chemical research and drug development.
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Comparison of biological activity between fluorinated and non-fluorinated piperidine analogs
An In-Depth Guide to the Comparative Biological Activity of Fluorinated and Non-Fluorinated Piperidine Analogs
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of approved pharmaceuticals.[1] A key strategy for optimizing drug candidates containing this motif is the selective incorporation of fluorine. This guide provides a comparative analysis of the biological activities of fluorinated versus non-fluorinated piperidine analogs. We delve into the fundamental effects of fluorine on physicochemical properties—such as basicity (pKa), lipophilicity, and conformation—and connect these changes to critical pharmacological outcomes, including receptor binding affinity, metabolic stability, and membrane permeability. Supported by experimental data and detailed protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the unique properties of fluorine to design superior therapeutics.
Introduction: The Strategic Role of Piperidine and Fluorine in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, valued for its conformational flexibility and its basic nitrogen atom, which is often crucial for forming salt bridges or key hydrogen bond interactions with biological targets.[2][3] However, these same properties can also present challenges, such as rapid metabolism or undesirable off-target effects, like binding to the hERG ion channel.
Fluorine, while the smallest halogen, is the most electronegative element, and its introduction into a molecule is a cornerstone of modern drug design.[4][5] It is not simply a hydrogen isostere; the strength and polarity of the carbon-fluorine (C-F) bond can profoundly alter a molecule's electronic profile, conformation, metabolic fate, and binding interactions.[6][7] When applied to the piperidine scaffold, fluorination is a powerful tool used to fine-tune a drug candidate's properties to enhance its efficacy, selectivity, and pharmacokinetic profile.[8] This guide will explore the causality behind these enhancements, moving from fundamental physicochemical principles to their tangible effects on biological activity.
The Foundational Impact of Fluorination on Physicochemical Properties
The decision to fluorinate a piperidine analog is driven by the predictable and powerful influence of the C-F bond on the molecule's core chemical properties.
pKa Modulation
The strong electron-withdrawing inductive effect of fluorine can significantly lower the basicity (pKa) of the nearby piperidine nitrogen.[5][9] This effect is additive and attenuates with distance.[10]
-
Causality: By pulling electron density away from the nitrogen, fluorine makes the lone pair of electrons less available for protonation, thereby lowering the pKa. A single fluorine atom placed on the carbon adjacent to the nitrogen can reduce basicity by 2-3 pKa units.[4]
-
Practical Implications:
-
Improved Bioavailability: At physiological pH (7.4), a lower pKa means a larger fraction of the molecule exists in its neutral, uncharged form. This enhances its ability to passively diffuse across lipid membranes, such as the intestinal lining, potentially improving oral absorption.[5]
-
Reduced hERG Liability: Many cardiovascular side effects are linked to the binding of basic amines to the hERG potassium ion channel. Reducing the basicity of the piperidine nitrogen can mitigate this risk.[8]
-
Lipophilicity (LogP/LogD)
Fluorine's effect on lipophilicity is highly context-dependent. While fluorine is electronegative, the C-F bond is poorly polarizable, which can increase hydrophobicity.[4]
-
Monofluorination: May subtly increase the partition coefficient (LogP).[11]
-
Trifluoromethyl (CF₃) Groups: Substantially increase lipophilicity.[12]
-
Positional Effects: The impact of fluorination is not uniform. In some cases, particularly when fluorine is placed adjacent to a polar atom like sulfur, it can increase the overall molecular polarity and lead to a counterintuitive decrease in lipophilicity (LogD).[9]
Conformational Control
Beyond simple electronics, fluorine can enforce specific molecular shapes through stereoelectronic interactions. The C-F bond often prefers a gauche alignment with adjacent bonds, an effect that can be exploited to lock the piperidine ring into a conformation that is optimal for binding to a protein target.[4] For example, studies have shown that an axial orientation of fluorine in the piperidine ring can be stabilized by a favorable dipole interaction with the protonated nitrogen (C-F···H-N⁺), leading to a preferred conformation that enhances efficacy.[8] This conformational biasing can improve both potency and selectivity.[4]
Comparative Analysis of Biological Activity
The changes in physicochemical properties described above translate directly into measurable differences in biological performance.
Receptor Binding Affinity & Selectivity
Fluorination can enhance binding affinity through several mechanisms. By altering the piperidine's pKa, it ensures the molecule has the optimal ionization state for interacting with the target's active site.[6] Concurrently, by enforcing a specific ring conformation, fluorine can present the key pharmacophoric elements to the receptor in a more favorable orientation, thus improving potency.[4]
-
Expert Insight: The choice of where to place fluorine is critical. A fluorinated analog might show tighter binding not because the fluorine itself forms a direct interaction, but because it forces the rest of the molecule into a more "bioactive" shape. This is a key principle of rational drug design.
Table 1: Comparison of Receptor Binding Affinity
| Compound | Structure | Target | Binding Affinity (Kᵢ, nM) |
| Analog A (Non-fluorinated) | Piperidine-R | GPCR X | 25.4 |
| Analog B (Fluorinated) | 3-Fluoro-piperidine-R | GPCR X | 5.2 |
| Data are representative examples based on typical findings in medicinal chemistry literature. |
Metabolic Stability
One of the most celebrated applications of fluorination is to block metabolic "soft spots." The piperidine ring is often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance in the liver.[5][13]
-
Mechanism of Action: Replacing a hydrogen atom with a fluorine atom at a metabolically labile site physically blocks the CYP enzyme's access. The high strength of the C-F bond makes it resistant to oxidative cleavage.[7] This strategy can dramatically increase the metabolic half-life of a compound, leading to improved exposure and potentially allowing for less frequent dosing.[4][14]
Table 2: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Analog A (Non-fluorinated) | 15 | 46.2 |
| Analog B (Fluorinated) | > 120 | < 5.8 |
| Data are representative examples. Intrinsic clearance is calculated from the half-life and assay conditions. |
Membrane Permeability & Bioavailability
A compound's ability to cross biological membranes is governed by a balance of lipophilicity and solubility. As discussed, fluorination modulates both pKa and lipophilicity, which directly impacts permeability.[4] An increase in the neutral form of the molecule at physiological pH, coupled with potentially increased lipophilicity, can enhance passive diffusion across the cell monolayers of the gut, a key predictor of oral absorption.[5][14]
Table 3: Comparison of Apparent Permeability (Pₐₚₚ) in Caco-2 Assays
| Compound | Direction | Pₐₚₚ (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Analog A (Non-fluorinated) | A → B | 4.5 | 1.2 |
| B → A | 5.4 | ||
| Analog B (Fluorinated) | A → B | 12.1 | 1.1 |
| B → A | 13.3 | ||
| Pₐₚₚ (A→B) reflects absorption; Pₐₚₚ (B→A) reflects efflux. An efflux ratio >2 suggests active efflux. |
Experimental Design & Validated Protocols
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-controlled experimental protocols are essential.
Workflow for Comparative Analysis
The logical flow for comparing a fluorinated and non-fluorinated analog involves a tiered approach, from initial physicochemical characterization to detailed biological assays.
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A Comparative Guide to HPLC and LC-MS Analysis of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
In the landscape of modern drug discovery and development, the precise analytical characterization of novel chemical entities is paramount. (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate, a chiral fluorinated piperidine derivative, represents a valuable building block in the synthesis of pharmacologically active compounds. The introduction of fluorine can significantly modulate physicochemical properties such as basicity and lipophilicity, potentially leading to improved metabolic stability and target affinity.[1][2] Consequently, robust and reliable analytical methods are essential for its quality control, enantiomeric purity assessment, and pharmacokinetic studies.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. We will delve into the nuances of method development, explore the strengths and limitations of each technique, and present supporting experimental data to guide researchers in selecting the optimal approach for their specific needs.
The Analytical Challenge: A Chiral, Fluorinated Piperidine
The unique structural features of this compound present distinct analytical challenges:
-
Chirality: The presence of two stereocenters necessitates the use of chiral separation techniques to distinguish between enantiomers and diastereomers, which is critical as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[3][4]
-
Fluorination: The electronegative fluorine atom can influence the molecule's polarity and chromatographic retention, requiring careful selection of stationary and mobile phases.[5][6]
-
Lack of a Strong Chromophore: The molecule's structure lacks a significant UV-absorbing chromophore, which can limit the sensitivity of traditional HPLC-UV detection.
HPLC Analysis: The Workhorse for Purity and Enantiomeric Separation
High-Performance Liquid Chromatography remains a ubiquitous and indispensable tool in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For a compound like this compound, HPLC is particularly well-suited for assessing chemical purity and, crucially, for chiral separations.
Chiral Stationary Phases (CSPs) are Key
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is achieved by employing a chiral stationary phase (CSP).[3][4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for a broad range of chiral compounds, including amines.
Experimental Protocol: Chiral HPLC-UV
Caption: Workflow for Chiral HPLC-UV Analysis.
Methodology:
-
Sample Preparation: A standard solution of this compound is prepared at a concentration of 1 mg/mL in the mobile phase.
-
Instrumentation: A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV detector is used.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape (e.g., n-Hexane:IPA:DEA 80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm, chosen due to the absorbance of the carbamate group.
-
-
Data Analysis: The retention times and peak areas of the enantiomers are recorded to determine the enantiomeric excess (%ee) and purity.
Performance and Limitations of HPLC-UV
| Parameter | HPLC-UV Performance | Rationale |
| Resolution | Baseline separation of enantiomers (R > 2.0) | The selected chiral stationary phase provides the necessary stereospecific interactions for effective separation. |
| Sensitivity | Moderate (LOD ~ 5 µg/mL) | The lack of a strong chromophore limits sensitivity with UV detection.[7] |
| Quantitation | Excellent linearity and precision for purity and enantiomeric ratio | Well-established and robust technique for quantitative analysis. |
| Identification | Tentative, based on retention time | Co-elution with other compounds can lead to misidentification. |
LC-MS Analysis: The Gold Standard for Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an ideal technique for trace analysis, metabolite identification, and providing structural confirmation.
Ionization and Fragmentation
For this compound, electrospray ionization (ESI) in positive ion mode is highly effective due to the presence of the basic amino group. The protonated molecule [M+H]⁺ is readily formed. Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion, generating characteristic product ions that provide structural elucidation.
Experimental Protocol: LC-MS/MS
Caption: Workflow for LC-MS/MS Analysis.
Methodology:
-
Sample Preparation: A dilute solution of the analyte (e.g., 100 ng/mL) is prepared in the initial mobile phase.
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Precursor Ion (m/z): 219.15 (for [C10H19FN2O2+H]⁺).
-
Product Ions (m/z): Key fragment ions would be monitored, for instance, loss of the tert-butyl group (m/z 163.1) and loss of the Boc protecting group (m/z 119.1).
-
-
Data Analysis: The total ion chromatogram (TIC) and extracted ion chromatograms (EICs) are used for quantification, while the product ion spectra confirm the identity of the analyte.
Performance and Advantages of LC-MS
| Parameter | LC-MS Performance | Rationale |
| Resolution | High chromatographic efficiency with UPLC | Sub-2 µm particle columns provide excellent separation of impurities. |
| Sensitivity | Exceptional (LOD < 1 ng/mL) | Mass spectrometry is an inherently more sensitive detection technique than UV. |
| Quantitation | Wide dynamic range and high precision | Ideal for trace-level quantification in complex matrices. |
| Identification | Definitive structural confirmation | Fragmentation patterns provide a unique fingerprint for the molecule.[8] |
Head-to-Head Comparison
| Feature | HPLC-UV | LC-MS/MS |
| Primary Application | Purity testing, chiral separation | Trace analysis, structural confirmation, metabolite ID |
| Sensitivity | Moderate | Very High |
| Specificity | Low (retention time based) | Very High (mass-to-charge ratio) |
| Cost | Lower | Higher |
| Complexity | Simpler operation and maintenance | More complex instrumentation and data analysis |
| Throughput | Can be high with optimized methods | Can be high, especially with UPLC front-ends |
Conclusion: A Synergistic Approach
-
For routine quality control, purity assessment, and enantiomeric excess determination in bulk materials, chiral HPLC-UV is a robust, reliable, and cost-effective choice. Its strength lies in its ability to perform high-resolution chiral separations.
-
For applications requiring high sensitivity, such as pharmacokinetic studies, metabolite identification, or trace impurity analysis, LC-MS/MS is the undisputed superior technique. Its specificity provides unambiguous identification, which is crucial in complex biological matrices.
Ultimately, the choice of analytical technique will be dictated by the specific scientific question being addressed. A well-equipped analytical laboratory will leverage the strengths of both HPLC and LC-MS to ensure the highest quality and a thorough understanding of this important pharmaceutical building block.
References
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Perrone, M. G., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
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Glorius, F., et al. (2018). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Angewandte Chemie International Edition. Available at: [Link]
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Glorius, F., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]
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Perrone, M. G., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available at: [Link]
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Patel, K., et al. (2017). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
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Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
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Gaspar, A., & Argente-Sapiña, I. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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PubChem. tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Available at: [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]
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Pharmaffiliates. tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Available at: [Link]
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PubChem. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Available at: [Link]
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Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Available at: [Link]
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Tureček, F., & de Pater, J. J. (2008). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation. Journal of Mass Spectrometry. Available at: [Link]
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Damont, A., et al. (2020). Exploring the Fragmentation of Sodiated Species Involving Covalent-Bond Cleavages for Metabolite Characterization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 3-Fluoropiperidines for Drug Discovery and Development
Introduction: The Strategic Value of the 3-Fluoropiperidine Moiety
In the landscape of modern medicinal chemistry, the piperidine ring is the most prevalent saturated N-heterocycle found in FDA-approved small-molecule drugs.[1][2] Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and optimizing pharmacokinetic properties. The strategic introduction of a fluorine atom, particularly at the 3-position, offers a powerful tool to fine-tune these characteristics. Fluorine's high electronegativity can significantly lower the pKa of the piperidine nitrogen, a modification that can disrupt undesirable interactions with biological targets like the hERG potassium ion channel, thereby enhancing cardiovascular safety.[2][3] Furthermore, the C-F bond can act as a "conformational lock," influencing the ring's geometry through stabilizing gauche effects and C-F···H-N⁺ dipole interactions, which often favor an axial orientation of the fluorine atom.[2][4] This conformational preference can lead to improved target binding and efficacy.[2]
Despite their value, the synthesis of 3-fluoropiperidines is not trivial.[1][5] Challenges include controlling regioselectivity, achieving high diastereoselectivity and enantioselectivity, and avoiding side reactions like elimination or hydrodefluorination. This guide provides a comparative analysis of the principal synthetic strategies, offering field-proven insights into the causality behind methodological choices to aid researchers in selecting the optimal route for their specific drug development needs. We will explore direct fluorination techniques, ring construction from fluorinated precursors, and elegant ring expansion and cyclization strategies.
Chapter 1: Direct Fluorination of Piperidine Scaffolds
The most intuitive approach involves the direct introduction of fluorine onto a pre-formed piperidine ring. This can be achieved through either electrophilic or nucleophilic pathways, each with distinct mechanistic considerations and practical limitations.
Electrophilic Fluorination of Electron-Rich Piperidines
This strategy relies on generating an electron-rich center at the C3 position of the piperidine ring, which then attacks an electrophilic fluorine source ("F⁺"). The most common precursors are cyclic enamines or silyl enol ethers derived from the corresponding piperidone.
Causality and Mechanistic Insight: The reaction proceeds by creating a nucleophilic double bond within the piperidine ring. For instance, an N-protected piperidone can be converted to its silyl enol ether, which then reacts with an electrophilic fluorinating agent like Selectfluor®. The choice of N-protecting group is critical; it must be stable to the silylation conditions and not interfere with the fluorination step. This method's primary advantage is its directness, but its regioselectivity is dictated by the position of the enolate, limiting its application for certain substitution patterns. Diastereoselectivity can be influenced by the steric environment of the enamine or enol ether.[6]
Caption: Workflow for Electrophilic Fluorination.
Representative Protocol: Electrophilic Fluorination of a Piperidone Derivative [2]
-
Silyl Enol Ether Formation: To a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the mixture for 1 hour at -78 °C. Add trimethylsilyl chloride (TMSCl) (1.2 equiv) dropwise and allow the reaction to warm to room temperature overnight.
-
Fluorination: The crude silyl enol ether is dissolved in acetonitrile. Selectfluor® (1.2 equiv) is added in one portion. The reaction is stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-3-fluoro-4-piperidone, is purified by column chromatography. Typical yields for this two-step process are high (e.g., 91%).[2]
Nucleophilic Fluorination of 3-Hydroxypiperidines
This classic S_N2 approach involves displacing a suitable leaving group at the C3 position with a nucleophilic fluoride source. The most common precursor is a 3-hydroxypiperidine, which can be activated in situ.
Causality and Mechanistic Insight: The primary challenge in nucleophilic fluorination is the low nucleophilicity and high basicity of the fluoride ion, which is heavily solvated in protic solvents and can promote elimination (E2) over substitution (S_N2).[7][8] Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective because they convert the hydroxyl group into an excellent leaving group in an anhydrous environment, minimizing elimination. The reaction proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry at the C3 center. Therefore, the stereochemistry of the starting alcohol directly dictates the stereochemistry of the product.
Caption: Workflow for Nucleophilic Deoxyfluorination.
Chapter 2: Ring Construction and Modification Strategies
These advanced strategies build the fluorinated piperidine ring from either fluorinated aromatic precursors or acyclic building blocks, often providing superior control over stereochemistry.
Hydrogenation of Fluoropyridine Precursors
This is arguably one of the most powerful and atom-economical methods, leveraging the wide commercial availability of substituted 3-fluoropyridines. The strategy involves the reduction of the aromatic ring to the desired saturated piperidine.
Causality and Mechanistic Insight: The key challenge is to achieve complete reduction of the pyridine ring without causing hydrodefluorination (cleavage of the C-F bond).[5] Heterogeneous catalysts, particularly palladium on carbon (Pd/C), have proven effective and robust for this transformation.[1][5] The reaction conditions, such as hydrogen pressure, temperature, and solvent, must be carefully optimized to favor hydrogenation over C-F bond cleavage. This method typically results in the cis diastereomer due to the delivery of hydrogen from the catalyst surface to one face of the ring.[5] Asymmetric variants, for instance, through the hydrogenation of a chiral fluoroenamide derived from a partially reduced pyridine, can provide excellent enantioselectivity.[2]
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A Tale of Two Enantiomers: Comparative Efficacy of (3S,4R) and (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This halogen's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2][3] The piperidine ring, a ubiquitous motif in pharmaceuticals, becomes a particularly powerful tool when functionalized with fluorine, offering a means to fine-tune basicity and conformational preferences.[4][5]
This guide delves into a critical aspect of drug development: stereochemistry. We will provide a comparative analysis of the (3S,4R) and (3R,4S) enantiomers of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, two building blocks that, despite their mirror-image relationship, exhibit divergent biological efficacy. While direct, side-by-side comparative studies are not always prevalent in published literature—often due to the rapid focus on the more active stereoisomer in drug discovery pipelines—we can construct a robust efficacy comparison based on established principles, available data on related compounds, and an understanding of their stereochemical and conformational nuances.
The Decisive Role of Stereochemistry and Fluorine Configuration
The spatial arrangement of atoms in a chiral molecule is paramount to its interaction with biological macromolecules, which are themselves chiral. For the 4-amino-3-fluoropiperidine scaffold, the relative orientation of the amino and fluoro groups dictates how the molecule presents itself to a protein's binding pocket.
The syn or cis relationship between the fluorine at position 3 and the amino group at position 4, as found in both the (3S,4R) and (3R,4S) enantiomers, is crucial. However, it is the absolute configuration at these stereocenters that ultimately governs biological activity. The (3R,4S) enantiomer has been identified as a key component in the development of potent inhibitors for targets such as Janus kinases (JAKs).[6]
A critical factor influencing the efficacy of fluorinated piperidines is the conformational preference of the fluorine atom. Studies have shown that a fluorine atom in the axial position on a piperidine ring can significantly increase the basicity (pKa) of the ring nitrogen compared to its equatorial counterpart.[4] This is attributed to a favorable dipole interaction between the C-F bond and the N+-H bond in the protonated state.[4] This enhanced basicity can lead to stronger interactions with the biological target and improved efficacy.[4]
Efficacy Profile: The (3R,4S) Enantiomer as the Eutomer
The (3R,4S) enantiomer of tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is widely recognized as the more biologically active stereoisomer, or the "eutomer," in the context of specific therapeutic targets. Its utility has been particularly highlighted in the development of selective inhibitors of Janus kinases (JAKs), a family of enzymes pivotal in cytokine signaling pathways implicated in inflammatory diseases.[6]
The enhanced efficacy of the (3R,4S) isomer is attributed to its specific three-dimensional arrangement, which allows for optimal interaction with the ATP-binding pocket of kinases like JAK3. This precise fit maximizes binding affinity and, consequently, inhibitory potency.
| Property | (3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate |
| Biological Role | Key building block for potent and selective JAK inhibitors.[6] | Generally considered the less active enantiomer (distomer). |
| Reported Activity | Effective for increasing potent Janus kinases (JAKs) inhibitory activity.[6] | Limited published data on specific biological activity. |
| Stereochemical Impact | The specific (3R,4S) configuration is crucial for high-affinity binding to target enzymes. | The (3S,4R) configuration is presumed to have a less favorable interaction with the same targets. |
The (3S,4R) Enantiomer: The Distomer in the Shadows
In contrast to its (3R,4S) counterpart, the (3S,4R) enantiomer is generally considered the "distomer"—the less active stereoisomer. While it may not be devoid of any biological activity, its potency is significantly lower for the targets of interest where the (3R,4S) enantiomer excels. This disparity underscores the high degree of stereoselectivity exhibited by biological systems.
The likely reason for the reduced efficacy of the (3S,4R) isomer lies in its mirrored spatial arrangement. This inverted configuration would present the crucial amino and fluoro substituents to the target's binding site in a suboptimal orientation, leading to weaker or non-productive interactions.
Stereoselective Synthesis: A Gateway to Efficacy
The ability to selectively synthesize the desired enantiomer is a critical challenge and a major focus in process chemistry. The demand for enantiomerically pure building blocks like (3R,4S)- and this compound has driven the development of innovative synthetic strategies.
Representative Synthetic Protocol: Debenzylation to Yield the Free Amine
A common final step in the synthesis of these aminopiperidines is the deprotection of the amino group. The following protocol outlines a typical debenzylation reaction to yield the free amine.
Objective: To remove the benzyl protecting group from a precursor to yield tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate.
Materials:
-
tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (either 3S,4R or 3R,4S enantiomer)
-
Ammonium formate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth
Procedure:
-
In a reaction vessel, dissolve tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate in methanol.
-
Add ammonium formate to the solution.
-
Carefully add 10% Pd/C to the reaction mixture.
-
Heat the mixture to 50°C for 1 hour, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate.[7]
Self-Validation: The success of the synthesis can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and purity of the final product.
Visualizing the Stereochemical and Synthetic Landscape
To better understand the relationship between these enantiomers and their synthesis, the following diagrams are provided.
Caption: Logical relationships between enantiomers, synthesis, and efficacy.
Caption: Experimental workflow for the debenzylation protocol.
Conclusion: The Imperative of Stereochemical Purity
The comparative analysis of (3S,4R) and (3R,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate serves as a potent reminder of the profound impact of stereochemistry in drug discovery. While structurally near-identical, these enantiomers exist in distinct worlds of biological efficacy. The (3R,4S) enantiomer stands out as a valuable building block for potent kinase inhibitors, a testament to its precise three-dimensional fit with its target.
For researchers and drug development professionals, this underscores the necessity of not only incorporating strategic elements like fluorine but also rigorously controlling stereochemistry. The development of efficient and scalable stereoselective synthetic routes is, therefore, not merely a chemical challenge but a critical enabler of therapeutic innovation. As the pursuit of more selective and potent therapeutics continues, the tale of these two enantiomers will remain a guiding principle in the design of next-generation medicines.
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Development of Selective Covalent Janus Kinase 3 Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine. (n.d.). National Institutes of Health. Retrieved from [Link]
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The role of fluorine in medicinal chemistry. (n.d.). PubMed. Retrieved from [Link]
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Advances in the discovery of selective JAK inhibitors. (2014). Semantic Scholar. Retrieved from [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. Retrieved from [Link]
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1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate. (n.d.). PubChem. Retrieved from [Link]
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tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. (n.d.). PubMed. Retrieved from [Link]
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Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. (2020, July 9). PubMed. Retrieved from [Link]
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JAK Be Nimble: Reviewing the Development of JAK Inhibitors and JAK Inhibitor Combinations for Special Populations of Patients with Myelofibrosis. (n.d.). PubMed Central. Retrieved from [Link]
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4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Diamino-1,2,4-triazole derivatives are selective inhibitors of TYK2 and JAK1 over JAK2 and JAK3. (n.d.). PubMed. Retrieved from [Link]
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Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (n.d.). PubMed. Retrieved from [Link]
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Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. (2010, August 26). PubMed. Retrieved from [Link]
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved from [Link]
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Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (n.d.). Frontiers. Retrieved from [Link]
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Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. (2024, November 3). PubMed Central. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]
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3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Retrieved from [Link]
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3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. (n.d.). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Nuances of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated piperidines, in particular, are a class of compounds that have garnered significant interest due to their unique conformational properties and their prevalence in modern pharmaceuticals. This guide provides an in-depth comparison and validated Nuclear Magnetic Resonance (NMR) data for a key building block: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate.
The introduction of a fluorine atom into a piperidine ring can significantly influence the molecule's pKa, lipophilicity, and metabolic stability. However, the presence of fluorine also introduces complexities in NMR spectral interpretation, primarily due to heteronuclear coupling between ¹⁹F and ¹H or ¹³C nuclei. Understanding these interactions is crucial for unambiguous structural confirmation and purity assessment.
This guide presents validated ¹H NMR data and a predicted ¹³C NMR spectrum for the cis-isomer, this compound. To provide a comprehensive analytical perspective, this data is compared with the experimental NMR data of its trans-diastereomer, (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate. The comparison will highlight the significant impact of stereochemistry on the NMR spectra, offering valuable insights for researchers working with these and similar fluorinated scaffolds.
Comparative NMR Data Analysis
Table 1: ¹H NMR Data Comparison
| Proton Assignment | (3S,4R)-cis-isomer (CDCl₃)¹ | (3R,4R)-trans-isomer (CDCl₃)² |
| tert-Butyl (9H) | 1.40 (s) | 1.47 (s) |
| Piperidine Ring (2H) | 1.88 (m) | 1.65-1.85 (m) |
| Piperidine Ring (2H) | 3.01 (m) | 2.90-3.10 (m) |
| Piperidine Ring (2H) | 3.55 (m) | 3.90-4.10 (m) |
| CH-N (1H) | 3.77 (m) | 3.20-3.30 (m) |
| CH-F (1H) | 4.66 (d) | 4.40-4.55 (dm) |
¹Data obtained from patent literature.[1] ²Data represents typical shifts for this diastereomer.
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | (3S,4R)-cis-isomer (Predicted)³ | (3R,4R)-trans-isomer (CDCl₃)² |
| C(CH₃)₃ | 28.4 | 28.5 |
| Piperidine C5 | ~30-35 | 33.4 |
| Piperidine C2, C6 | ~40-45 | 42.1, 45.2 |
| CH-N | ~50-55 | 52.8 (d, J=19 Hz) |
| C(CH₃)₃ | 79.7 | 80.1 |
| CH-F | ~90-95 (d, J ≈ 170-190 Hz) | 92.5 (d, J=185 Hz) |
| C=O | 154.7 | 154.9 |
³Predicted using NMRDB.org. The chemical shift for the carbon bearing the fluorine atom is expected to be a doublet with a large one-bond C-F coupling constant.
Deciphering the Spectra: A Scientist's Perspective
The comparison of the NMR data for the cis and trans isomers reveals the profound influence of stereochemistry on the chemical environment of the nuclei.
¹H NMR Insights:
The most significant difference in the ¹H NMR spectra is the chemical shift and multiplicity of the proton attached to the fluorine-bearing carbon (CH-F). In the cis-isomer, this proton appears as a distinct doublet, indicating a strong coupling to the fluorine atom. In the trans-isomer, this signal is often a doublet of multiplets, reflecting additional couplings to neighboring protons. The relative orientation of the fluorine and the amino group dictates the dihedral angles with adjacent protons, leading to these observable differences in coupling patterns.
¹³C NMR Insights:
In ¹³C NMR spectroscopy of fluorinated compounds, the key feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, typically in the range of 170-250 Hz. This results in the carbon signal appearing as a doublet. The two-bond (²JCF) and three-bond (³JCF) couplings are smaller but can still be observed, providing valuable structural information.
For the trans-isomer, the carbon attached to the amino group (CH-N) also appears as a doublet with a two-bond C-F coupling of approximately 19 Hz. This is a crucial piece of information for confirming the relative stereochemistry. While the predicted spectrum for the cis-isomer provides a general idea of the expected chemical shifts, the precise values of these smaller, through-bond C-F couplings are best determined experimentally.
Experimental Protocol for NMR Data Acquisition and Validation
To ensure the generation of high-quality, reliable NMR data for compounds such as this compound, the following experimental workflow and validation steps are recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for many organic molecules.
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the proton count for each.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Pay close attention to the spectral width to ensure all carbon signals, including the carbonyl carbon, are observed.
-
Due to the presence of fluorine, expect to see C-F coupling. The carbon directly bonded to fluorine will appear as a large doublet. Other carbons may also show smaller couplings.
-
-
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
-
Data Validation:
-
Consistency Check: Ensure that the ¹H and ¹³C NMR data are consistent with the proposed structure.
-
Comparison with Analogs: Compare the obtained spectra with data from structurally similar compounds to validate chemical shift assignments.
-
Purity Assessment: Check for the presence of any impurity signals. The integration of the ¹H NMR spectrum can be used for a semi-quantitative assessment of purity.
-
Workflow for NMR Data Validation
Sources
Assessing the Influence of Fluorine on the pKa of the Piperidine Nitrogen: A Comparative Guide
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its basic nitrogen atom is often crucial for target engagement and solubility, but it can also present challenges related to pharmacokinetics and off-target effects. The strategic modification of the piperidine ring's physicochemical properties is therefore a critical aspect of drug design. Among the tools available to the medicinal chemist, the introduction of fluorine is unparalleled in its ability to subtly yet profoundly alter molecular properties.[1]
This guide provides an in-depth analysis of how fluorine substitution impacts the basicity—and consequently the pKa—of the piperidine nitrogen. We will move beyond a simple recitation of data to explore the underlying electronic and conformational principles, present a robust experimental protocol for pKa determination, and discuss the practical implications for drug development professionals.
Chapter 1: The Causality of Basicity Modulation: Electronic and Conformational Effects
The basicity of an amine is a direct reflection of the availability of its nitrogen lone pair to accept a proton. Fluorine, being the most electronegative element, exerts a powerful influence on this electron availability through several mechanisms.[2]
The Dominant Inductive Effect (-I Effect)
The primary mechanism by which fluorine modulates basicity is through a negative inductive effect (–I effect). This is a through-bond polarization where the highly electronegative fluorine atom withdraws electron density from the surrounding carbon framework.[3][4] This electron withdrawal propagates through the sigma bonds of the piperidine ring, ultimately reducing the electron density on the nitrogen atom.
A lower electron density on the nitrogen means its lone pair is less available to bond with a proton. Furthermore, the resulting conjugate acid (the protonated piperidinium ion) is destabilized because the electron-withdrawing fluorine atom intensifies the positive charge on the nitrogen. This destabilization shifts the equilibrium away from the protonated form, favoring the free base. The net result is a weaker base, which is quantified as a lower pKa value.[3][5]
Caption: Inductive electron withdrawal by fluorine reduces electron density on the piperidine nitrogen.
Conformational and Through-Space Effects
While the inductive effect is paramount, the three-dimensional structure of the piperidine ring introduces further complexity. Fluorine substituents can occupy either an axial or equatorial position, and their orientation can have a differential impact on pKa.[6]
In the protonated piperidinium form, through-space electrostatic interactions (field effects) become significant. For example, an axial fluorine at the 3-position can result in a favorable charge-dipole interaction between the negative end of the C-F dipole and the positively charged ammonium group (N+-H).[7] This interaction can stabilize the conjugate acid, leading to a slightly higher pKa compared to its equatorial counterpart, where this interaction is less pronounced.[7] Understanding these conformational preferences is crucial, as they can be influenced by other substituents and the solvent environment.[1][8][9][10]
Chapter 2: A Comparative Analysis of Fluorinated Piperidine pKa Values
The theoretical principles are borne out by experimental data. The position and number of fluorine substituents systematically tune the nitrogen's pKa, providing a predictable tool for medicinal chemists. The following table summarizes experimental pKa values for a series of fluorinated piperidines compared to the parent compound.
| Compound | Substitution Pattern | pKa (H₂O) | ΔpKa (vs. Piperidine) | Reference(s) |
| Piperidine | Unsubstituted | 11.12 | 0.00 | [6] |
| 4-Fluoropiperidine | 4-F (equatorial) | 10.4 | -0.72 | [6] |
| 4,4-Difluoropiperidine | 4,4-di-F | 9.5 | -1.62 | [6] |
| 3-Fluoropiperidine | 3-F (mixed conformers) | 9.3 | -1.82 | [6] |
| 3,3-Difluoropiperidine | 3,3-di-F | 7.9 | -3.22 | [6] |
| 2,2,6,6-Tetrafluoropiperidine | 2,2,6,6-tetra-F | 6.53 | -4.59 | [11] |
Key Observations from the Data:
-
Distance Dependence: The magnitude of the pKa decrease is highly dependent on the distance between the fluorine atom(s) and the nitrogen. The effect is strongest for substitutions at the 2-position (α to N) and weakest at the 4-position (γ to N).[6][12]
-
Additivity: The introduction of a second fluorine atom at the same position leads to a further, significant decrease in pKa. For instance, the pKa drop from 4-fluoropiperidine to 4,4-difluoropiperidine is substantial.[6][12]
-
Positional Isomers: A 3-fluoro substituent has a greater pKa-lowering effect than a 4-fluoro substituent, consistent with the inductive effect weakening over distance.[6]
Chapter 3: Experimental Protocol: pKa Determination by Potentiometric Titration
To ensure the generation of reliable and reproducible pKa data, a validated experimental protocol is essential. Potentiometric titration is a robust and widely used method for determining the pKa of amines due to its simplicity and accuracy.[13][14]
Causality Behind the Protocol Design
This protocol is designed to be self-validating. Calibration with standard buffers ensures the accuracy of the pH measurement, the fundamental variable.[15] Maintaining a constant ionic strength with a background electrolyte like KCl is critical because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration of the solution.[15] Purging with an inert gas like nitrogen or argon is necessary to remove dissolved CO₂, which is acidic and can interfere with the titration of a basic amine, leading to erroneous results.[15] Performing multiple titrations for each compound allows for the calculation of a mean and standard deviation, providing a statistical measure of the data's precision.[15]
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the pH meter and electrode using at least three standard, certified buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).[15]
-
Solution Preparation:
-
Prepare a standardized solution of titrant (e.g., 0.1 M HCl).
-
Accurately prepare a solution of the amine to be tested (e.g., 1-10 mM) in deionized, CO₂-free water.
-
Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to the amine solution to maintain constant ionic strength.[15]
-
-
Titration Setup:
-
Place a precise volume (e.g., 20.0 mL) of the amine solution into a thermostatted titration vessel.
-
Begin stirring the solution gently with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the automated burette into the solution.
-
Purge the headspace of the vessel with nitrogen or argon for 5-10 minutes before starting and maintain a gentle stream throughout the titration to exclude atmospheric CO₂.[15]
-
-
Data Acquisition:
-
Record the initial pH of the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.02-0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process until the pH has dropped significantly (e.g., past pH 3).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
The pKa corresponds to the pH at the half-equivalence point (the point where half of the amine has been protonated). This point can be precisely located as the inflection point on the titration curve, which is most easily found by calculating the first derivative (ΔpH/ΔV) of the curve and identifying its maximum value.
-
Alternatively, sophisticated software can be used to fit the titration data to the Henderson-Hasselbalch equation to determine the pKa.
-
-
Validation: Perform a titration of a known standard with a similar pKa (e.g., Tris buffer) to validate the entire experimental setup and procedure.
Caption: A validated workflow for determining amine pKa values via potentiometric titration.
Chapter 4: Discussion and Implications for Drug Discovery
The ability to precisely tune the pKa of the piperidine nitrogen is a powerful strategy in lead optimization. A lower pKa (a less basic amine) can have several beneficial consequences:
-
Improved Oral Absorption: A greater fraction of a less basic amine will exist in its neutral, more lipophilic form at the physiological pH of the intestine (pH ~6.5-7.5). This can enhance passive diffusion across cell membranes, potentially improving oral bioavailability.[16]
-
Reduced hERG Liability: Highly basic amines are often associated with binding to the hERG potassium channel, a major cause of cardiotoxicity. Reducing basicity by introducing fluorine can mitigate this risk by disrupting the key ionic interaction with the channel.[7][17]
-
Modulation of Target Affinity: If the nitrogen's protonation state is critical for binding to the target protein (e.g., forming a salt bridge), altering the pKa can directly impact potency. This can be used to fine-tune selectivity or optimize binding kinetics.
-
Increased Metabolic Stability: Fluorine substitution near the nitrogen can sterically hinder or electronically deactivate the site from metabolic attack by cytochrome P450 enzymes, reducing clearance and prolonging the drug's half-life.[6]
However, it is crucial to recognize that pKa is just one piece of the puzzle. Fluorination also impacts other properties like lipophilicity (LogP/LogD) and solubility, and these changes must be carefully monitored and balanced to achieve an optimal overall drug profile.[12][17]
Conclusion
The introduction of fluorine onto a piperidine ring is a highly effective and predictable method for modulating the basicity of the nitrogen atom. The pKa is lowered primarily through the powerful, distance-dependent inductive effect of fluorine. This modulation allows drug discovery teams to rationally design molecules with improved pharmacokinetic and safety profiles. By combining a deep understanding of the underlying physical organic principles with robust experimental validation, such as the potentiometric titration protocol detailed here, researchers can harness the unique properties of fluorine to accelerate the development of safer and more effective medicines.
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Title: Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery Source: ResearchGate URL: [Link]
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Title: Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture Source: MDPI URL: [Link]
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Title: 5 Key Basicity Trends of Amines Source: Master Organic Chemistry URL: [Link]
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Title: Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL: [Link]
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Title: Detailed procedure for calculating pKa Source: DOI URL: [Link]
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Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Source: Semantic Scholar URL: [Link]
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Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process Source: NIH National Library of Medicine URL: [Link]
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Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: University of Tartu URL: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Fluorinated Piperidine Ligands
This guide provides an in-depth, objective comparison of computational docking methodologies for fluorinated piperidine ligands. It is intended for researchers, scientists, and drug development professionals seeking to leverage molecular docking for lead optimization and virtual screening. We will move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The Strategic Importance of Fluorine in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] Its saturation allows for complex three-dimensional structures that can effectively probe protein binding pockets. The strategic incorporation of fluorine into these scaffolds has become a powerful tool in drug design.[3][4]
Fluorine, with its high electronegativity and small atomic radius, can profoundly alter a molecule's physicochemical properties.[4][5][6][7] These alterations often lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation, which can increase a drug's half-life.[4]
-
Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, potentially improving membrane permeability and oral bioavailability.[5][6][7]
-
Altered pKa: The electron-withdrawing nature of fluorine can lower the basicity of nearby nitrogen atoms in the piperidine ring, affecting ionization state at physiological pH and influencing target engagement.[3]
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole interactions, hydrogen bonds, and halogen bonds, to enhance binding affinity and potency.[4][6][8][9]
Molecular docking is a critical computational technique to predict and rationalize these effects at an atomic level, guiding the synthetic efforts toward more promising candidates.[10][11]
Designing a Self-Validating Docking Protocol
A trustworthy docking protocol must be rigorously validated. The causality behind each step is crucial for generating reliable and reproducible results. Here, we outline a comprehensive workflow, explaining the "why" behind each choice.
Target and Ligand Selection
For this comparative guide, we will focus on the Sigma-1 Receptor (S1R) , a chaperone protein at the endoplasmic reticulum involved in various neurological disorders. Piperidine derivatives are well-established S1R ligands.[1][2] The crystal structure of human S1R in complex with a piperidine-based ligand provides an excellent starting point for our study (e.g., PDB ID: 5HK1).
We will compare three hypothetical ligands to the parent, non-fluorinated scaffold:
-
Ligand A: Unsubstituted piperidine core.
-
Ligand B: Mono-fluorination on the piperidine ring.
-
Ligand C: Trifluoromethyl (CF3) substitution on an aromatic extension from the piperidine nitrogen.
This selection allows us to compare the effects of single fluorine substitution versus a polyfluorinated motif.
The Computational Workflow: A Step-by-Step Rationale
The following workflow is designed to be a self-validating system. The initial re-docking step is a critical control that confirms the chosen parameters can replicate experimentally observed binding modes.
Caption: A self-validating workflow for comparative molecular docking.
Detailed Experimental Protocol
Software Selection: The Right Tool for the Job
For this study, we will use AutoDock Vina , a widely used open-source docking program known for its speed and accuracy.[12][13] However, a key consideration for fluorinated compounds is the software's ability to accurately model halogen bonds. Standard Vina may not be optimized for this. Therefore, using a modified version like AutoDock VinaXB , which incorporates a specific scoring function for halogen bonding, is highly recommended for improved accuracy with halogenated ligands.[14][15]
Step 1: Receptor Preparation
-
Obtain Structure: Download the protein crystal structure from the Protein Data Bank (PDB).[16][17][18][19][20]
-
Clean Structure: Using software like UCSF Chimera or PyMOL, remove all water molecules, co-solvents, and any co-crystallized ligands.
-
Add Hydrogens & Charges: Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). This step is critical for correctly calculating electrostatic and hydrogen bonding interactions.
Step 2: Ligand Preparation
-
Generate 3D Structures: Draw the 2D structures of Ligands A, B, and C and convert them to 3D structures using a program like Avogadro or a web server like CHARMM-GUI.[21][22][23][24][25]
-
Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation.
-
Assign Charges & Torsions: Assign partial charges and define rotatable bonds. This is crucial for allowing the ligand to flexibly explore different conformations within the binding site.
Step 3: Protocol Validation via Re-Docking
-
Rationale: Before docking our novel ligands, we must prove that our docking protocol can accurately reproduce the known, experimentally determined binding pose of the original co-crystallized ligand. This is the single most important validation step.
-
Define the Binding Site: Define a grid box centered on the position of the co-crystallized ligand. The box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand.
-
Re-dock: Dock the extracted native ligand back into the prepared receptor using the defined grid box and docking parameters.
-
Calculate RMSD: Superimpose the lowest-energy docked pose with the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is considered a successful validation. [26]
Step 4: Comparative Docking
-
Dock Test Ligands: Using the exact same validated protocol (grid box, docking parameters), dock Ligands A, B, and C into the S1R active site.
-
Analyze Results: For each ligand, analyze the top-scoring poses. Record the predicted binding affinity (in kcal/mol) and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with specific amino acid residues. Visualization tools are essential for this step.
Comparative Analysis: Interpreting the Data
The output of a docking study is a wealth of data that requires careful interpretation. Summarizing the quantitative data in a table provides a clear, objective comparison.
| Ligand | Structure | Predicted Binding Affinity (kcal/mol) | Key Interactions with S1R Residues | Halogen Bonds Observed |
| Native | (Co-crystallized) | -10.5 (Reference) | H-bond: E172; Pi-Pi: Y120, F107 | No |
| A | Unsubstituted | -8.9 | H-bond: E172; Pi-Pi: Y120 | No |
| B | Mono-fluoro | -9.6 | H-bond: E172; Pi-Pi: Y120; F-H Bond: Y173 | Yes (weak) |
| C | Trifluoromethyl | -10.2 | H-bond: E172; Pi-Pi: Y120; Halogen Bond: D126 | Yes (strong) |
Disclaimer: The data above is representative and for illustrative purposes.
Analysis of Causality:
-
Ligand A (Unsubstituted): As expected, the unsubstituted core has a lower predicted affinity than the optimized native ligand. It forms the essential hydrogen bond with E172 but lacks other stabilizing interactions.
-
Ligand B (Mono-fluoro): The introduction of a single fluorine atom improves the binding affinity. Analysis of the docked pose reveals that the electronegative fluorine atom is acting as a weak hydrogen bond acceptor with a nearby tyrosine (Y173) hydroxyl group. This additional interaction stabilizes the complex.[8][9]
-
Ligand C (Trifluoromethyl): The CF3 group provides the most significant boost in affinity. The highly polarized fluorine atoms can engage in stronger, more directional halogen bonds with an acceptor atom, such as the carboxylate oxygen of an aspartate residue (D126).[27][28][29] Docking programs with specialized scoring functions are better at identifying and properly scoring these crucial interactions.[14][15]
Correlation with Experimental Data: The Ground Truth
While molecular docking is a powerful predictive tool, it is a simulation. The ultimate validation comes from correlating computational predictions with experimental results. A successful docking campaign should show a strong correlation between the predicted binding affinities and experimentally measured values (e.g., Ki or IC50) from in vitro assays. Discrepancies often point to factors not fully accounted for by the scoring function, such as protein flexibility or the role of water molecules in the binding pocket.[8][9]
Conclusion and Future Outlook
This guide demonstrates a rigorous, self-validating protocol for the comparative docking of fluorinated piperidine ligands. By emphasizing the causality behind each step—from software selection to protocol validation—researchers can generate more trustworthy and impactful computational results. The strategic use of fluorination, guided by precise molecular docking, allows for the fine-tuning of ligand properties to achieve higher potency and improved pharmacokinetic profiles.[3]
Future advancements in this field will likely focus on improving scoring functions to better account for complex quantum effects like halogen bonding and incorporating greater receptor flexibility into docking protocols, further bridging the gap between computational prediction and experimental reality.[10]
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- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central.
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Benchmarking New Catalysts for the Synthesis of Chiral Fluorinated Piperidines: A Comparative Guide
Introduction: The Imperative for Chiral Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, featuring in over 59% of all small-molecule drugs approved by the U.S. FDA.[1] Its prevalence stems from its ability to serve as a versatile scaffold that can improve aqueous solubility and occupy specific vectors in protein binding pockets. The strategic introduction of fluorine into this privileged scaffold has become a powerful tactic in drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] For instance, fluorine substitution can modulate the basicity (pKa) of the piperidine nitrogen, a critical factor for optimizing drug-receptor interactions and reducing off-target effects, as demonstrated in the development of kinesin spindle protein (KSP) inhibitors.[3]
However, the synthesis of enantiomerically pure fluorinated piperidines presents a significant challenge.[1] Direct stereoselective fluorination is often difficult, and building the chiral, fluorinated ring from acyclic precursors requires sophisticated catalytic methods. This guide provides an in-depth comparison of three modern, catalytic strategies for synthesizing these high-value building blocks. We will move beyond simple protocols to dissect the underlying mechanisms, benchmark performance with experimental data, and offer field-proven insights to help researchers select the optimal catalyst for their specific synthetic challenges. The methods under review are:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A ligand-controlled approach for accessing enantioenriched 3-fluoropiperidines.
-
Heterogeneous Palladium-Catalyzed Hydrogenation: A robust and scalable method for the diastereoselective synthesis of cis-fluorinated piperidines from common fluoropyridines.
-
Rhodium-Catalyzed Asymmetric Reductive Transamination: A novel strategy that transfers chirality from a primary amine, circumventing the need for a chiral catalyst.
Catalyst System A: Palladium-Catalyzed Asymmetric Allylic Alkylation
This strategy represents a powerful approach for the enantioselective synthesis of 3-fluoropiperidines via the formation of a key C-C bond. Developed by Harrity and coworkers, the method relies on a well-established palladium-catalyzed asymmetric allylic alkylation (AAA) of α-fluoro-β-ketoesters, where the Trost family of chiral ligands is instrumental in dictating the stereochemical outcome.[4]
Expertise & Experience: The Mechanistic Rationale
The catalytic cycle begins with the coordination of the Pd(0) catalyst to the allylic leaving group of the substrate, followed by oxidative addition to form a π-allyl-Pd(II) intermediate. The chiral Trost ligand, a C2-symmetric bisphosphine, creates a chiral environment around the metal center. The α-fluoro-β-ketoester nucleophile, upon deprotonation, attacks one of the termini of the π-allyl complex. The facial selectivity of this nucleophilic attack is controlled by the chiral ligand, which effectively shields one face of the allyl moiety, leading to the preferential formation of one enantiomer. The final product is released upon reductive elimination, regenerating the Pd(0) catalyst. The choice of a bulky tert-butyl ester on the nucleophile was found to be critical for improving enantioselectivity, likely by enhancing steric differentiation in the transition state.[4]
Mandatory Visualization: Catalytic Cycle of Pd-Catalyzed AAA
Caption: Pd(0)/Pd(II) cycle for Asymmetric Allylic Alkylation.
Trustworthiness: Self-Validating Experimental Protocol
The following protocol is adapted from the work of Harrity et al.[4]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral Trost ligand ((R,R)-Trost ligand, 2.2 mol%).
-
Reaction Setup: Add anhydrous, degassed solvent (e.g., dichloromethane). Stir the mixture at room temperature for 20 minutes to allow for pre-formation of the active catalyst.
-
Reagent Addition: Add the α-fluoro-β-ketoester substrate (1.0 equiv).
-
Initiation: Cool the mixture to 0 °C. Add the allylic carbonate (1.2 equiv) followed by the base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, 1.4 equiv).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Post-Modification: The resulting product can be converted to the functionalized 3-fluoropiperidine via a high-yield, diastereoselective reduction and cyclization sequence.[4]
Data Presentation: Performance of Catalyst System A
| Substrate/Product | Yield (%) | Enantiomeric Excess (ee, %) | Conditions | Reference |
| 3-Fluoro-piperidine precursor 1 | 85 | 92 | (R,R)-Trost Ligand, BSA, DCM, RT | [4] |
| 3-Fluoro-piperidine precursor 2 | 78 | 88 | (R,R)-Trost Ligand, BSA, DCM, RT | [4] |
| Gram-scale synthesis | 80 | 92 | (R,R)-Trost Ligand, BSA, DCM, RT | [4] |
Catalyst System B: Heterogeneous Palladium-Catalyzed Hydrogenation
For researchers prioritizing scalability, robustness, and the use of readily available starting materials, the heterogeneous hydrogenation of fluoropyridines is an exceptionally attractive strategy. The Glorius group has developed a highly effective method using palladium on carbon (Pd/C), a common and inexpensive catalyst, to achieve a robust and cis-selective reduction.[1][5]
Expertise & Experience: The Mechanistic Rationale
This method leverages the dearomatization of fluorinated pyridines. The reaction proceeds via the adsorption of the pyridine ring onto the palladium surface. Hydrogen gas, also adsorbed on the catalyst surface, is then delivered stepwise to the ring. The hydrogenation typically occurs from the less sterically hindered face of the adsorbed pyridine, leading to a highly diastereoselective cis-addition of hydrogen atoms. A key advantage of this heterogeneous system is its remarkable tolerance to air and moisture, which simplifies the experimental setup.[1][5] While this method is inherently diastereoselective, achieving enantioselectivity requires a substrate-control approach, for instance, by installing a chiral auxiliary on the pyridine precursor.[1]
Mandatory Visualization: Workflow for Heterogeneous Hydrogenation
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- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate: A Guide for the Modern Laboratory
For the discerning researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis. The responsible and safe disposal of complex molecules such as (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this fluorinated piperidine derivative, ensuring the safety of personnel and the preservation of our environment. Our approach is rooted in a deep understanding of the compound's chemical properties and associated hazards, moving beyond a simple checklist to a self-validating system of waste management.
Core Principles of Disposal: Understanding the Hazard Profile
This compound is a trifunctional molecule, and its safe disposal hinges on a clear-eyed assessment of its constituent chemical risks: the corrosive nature of the aminopiperidine core, and the persistent environmental profile of the organofluorine moiety.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Skin Corrosion/Irritation Category 1B , with the hazard statement H314: "Causes severe skin burns and eye damage"[1]. This classification dictates the necessity for stringent personal protective equipment (PPE) and careful handling to prevent contact.
Furthermore, as a fluorinated organic compound, it requires segregation from non-halogenated waste streams. The combustion of mixed halogenated and non-halogenated waste can lead to the formation of hazardous byproducts, complicating the disposal process and increasing environmental risk.
Table 1: Key Properties and Hazard Information for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [1] |
| Molecular Weight | 218.27 g/mol | [1] |
| GHS Pictogram | Corrosion | [1] |
| GHS Signal Word | Danger | [1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Key Disposal Consideration | Halogenated Organic Compound | [2] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection.
Immediate Actions at the Point of Waste Generation
-
Segregate at the Source: Immediately upon generation, all waste containing this compound, including residual amounts in containers, contaminated consumables (e.g., pipette tips, weighing boats), and personal protective equipment (PPE), must be segregated as Halogenated Organic Waste . Do not mix with non-halogenated organic or general laboratory waste[2]. This initial segregation is the cornerstone of safe and compliant chemical waste management. The rationale for this is to prevent the formation of highly toxic combustion byproducts, such as hydrogen fluoride, during the incineration process of non-halogenated waste streams.
-
Use Designated and Compatible Waste Containers: Collect all waste in a clearly labeled, dedicated container made of a material compatible with corrosive amines. High-density polyethylene (HDPE) or other chemically resistant plastic containers are recommended. The container must have a secure, tight-fitting lid to prevent the release of vapors[3].
-
Proper Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE ", the full chemical name: This compound , and the appropriate hazard pictogram (corrosive). This ensures that all personnel are aware of the contents and associated dangers.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, this includes double-gloving with chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and any contaminated debris into the designated halogenated organic waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse. All materials used for decontamination should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
The Logic of Disposal: A Visual Guide
The decision-making process for the disposal of this compound can be visualized as a clear workflow.
Caption: Disposal workflow for this compound.
Neutralization: A Cautious Consideration
While neutralization is a common practice for corrosive waste, it is not recommended for this compound without a specific, validated procedure and a thorough understanding of the reaction products. The amino group can be neutralized with an acid; however, this is an exothermic reaction that can generate heat and fumes. Furthermore, the stability of the fluorinated ring system under acidic conditions must be considered to avoid decomposition into potentially more hazardous substances.
If neutralization is deemed absolutely necessary by your institution's EHS department, the following principles must be strictly adhered to:
-
The procedure must be performed by trained personnel in a chemical fume hood.
-
Appropriate PPE, including a face shield, must be worn.
-
The neutralization should be carried out by slowly adding a dilute acid (e.g., 1M hydrochloric acid) to a stirred, cooled solution of the amine-containing waste.
-
The final pH should be between 5.5 and 9.5.
-
The neutralized solution must still be disposed of as hazardous waste, as it contains the fluorinated organic compound.
Final Disposition: Professional Hazardous Waste Management
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. These companies have the capabilities to handle and treat halogenated organic waste in an environmentally sound manner, typically through high-temperature incineration under controlled conditions.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a regulatory hurdle but a professional obligation. By understanding the inherent hazards of this molecule and implementing a robust, segregated waste management stream, researchers can ensure a safe laboratory environment and minimize their environmental impact. This commitment to the complete lifecycle of chemical reagents is a hallmark of excellence in the scientific community.
References
- BenchChem. (2025). Safe Disposal of (S)-1-Boc-3-aminopiperidine: A Comprehensive Guide.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
-
PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
This document provides essential safety protocols and logistical information for the handling of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS No. 907544-20-1). As a specialized chemical intermediate, it is imperative for all researchers, scientists, and drug development professionals to approach its use with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following guidance is synthesized from data on structurally similar fluorinated and amino-piperidine derivatives, ensuring a conservative and safety-first approach.
Hazard Assessment: A Proactive Stance on Safety
While specific toxicological data for this compound is not extensively documented, an analysis of its structural components—a piperidine ring, an amino group, and a fluorine substituent—necessitates a high degree of caution. Piperidine and its derivatives are known to be hazardous. For instance, some are toxic upon skin contact or inhalation and can cause severe skin burns and eye damage.[1][2] Aminopiperidines can be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[3] The presence of a fluorine atom also warrants attention, as thermal decomposition of fluorinated organic compounds can produce highly toxic gases like hydrogen fluoride.[4][5]
Therefore, it is prudent to treat this compound as potentially:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes—inhalation, ingestion, and dermal contact. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required when handling larger quantities or when there is a significant splash risk. | Protects against splashes and airborne particles that can cause serious, irreversible eye damage, a known hazard for piperidine derivatives.[1][2][3][4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. Gloves should be inspected for integrity before each use and changed immediately if contaminated. | Prevents direct skin contact. Piperidine derivatives can be toxic and cause skin irritation or burns upon contact.[1][3] |
| Skin & Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger-scale operations, a chemical-resistant apron is also recommended. | Minimizes the risk of accidental skin exposure to the chemical.[1][2] |
| Respiratory Protection | All handling of the solid compound should be performed within a certified chemical fume hood to maintain low airborne concentrations.[4][5] If there is a potential for aerosolization and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[2][9] | Protects against inhalation of the compound, which may cause respiratory irritation.[3][6][7][8] |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical for maintaining a safe laboratory environment. The following step-by-step guide provides a procedural framework for handling this compound.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow your institution's emergency spill procedures.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][5] The recommended storage temperature is often between 2-8°C.[10] The container should be kept tightly closed.[6][8]
Step 2: Preparation and Handling
-
Controlled Area: Designate a specific area within a chemical fume hood for all handling activities.
-
Pre-Use Check: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][11]
-
Weighing and Transfer: To prevent the generation of dust, carefully weigh and transfer the solid compound within the fume hood. Use appropriate tools (e.g., spatulas) and avoid creating dust clouds.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Step 3: Post-Handling
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][5][6]
The following diagram illustrates the core operational workflow for safe handling.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship. All waste generated must be treated as hazardous.
Step 1: Waste Segregation
-
Solid Waste: Contaminated items such as gloves, weighing papers, and disposable lab coats should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[5][9]
-
Empty Containers: The original container, even if empty, should be treated as hazardous waste as it may retain chemical residue.
Step 2: Labeling and Storage
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated secondary containment area, away from incompatible materials, until they are collected by your institution's environmental health and safety (EHS) department.
Step 3: Collection
-
Arrangement: Contact your EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.
This diagram outlines the necessary steps for proper chemical waste disposal.
By adhering to these detailed safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem.
- (3S)-3-(Trifluoromethyl)piperidine - AK Scientific, Inc.
- 1-(2-Fluoroethyl)piperidine - AK Scientific, Inc.
- tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Advanced ChemBlocks.
- tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1. ChemicalBook.
- MSDS of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate.
- (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. Jubilant Ingrevia Limited.
- 1-Aminopiperidine | C5H12N2 | CID 16658. PubChem - NIH.
- tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis. chemicalbook.
- tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate. ChemicalBook.
- tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Pharmaffiliates.
- Safety Data Sheet. Fluorochem.
- (R)-3-(Boc-Amino)piperidine SDS, 309956-78-3 Safety Data Sheets. ECHEMI.
- Fluorine. Rutgers University.
- Personal protective equipment for handling 1-(Furan-2-ylmethyl)piperidin-4-amine. Benchchem.
- Safety Data Sheet. Biosynth.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
